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2-Hydrazono-5-nitro-1,2-dihydropyrimidine Documentation Hub

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  • Product: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Core Science & Biosynthesis

Foundational

Physicochemical and Mechanistic Profiling of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine: A Technical Whitepaper

Executive Summary The compound 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) represents a highly specialized heterocyclic building block characterized by its dynamic structural tautomerism and unique nucleo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) represents a highly specialized heterocyclic building block characterized by its dynamic structural tautomerism and unique nucleophilic reactivity[1]. Widely utilized in the synthesis of advanced pharmaceuticals, energetic materials, and agrochemicals, its physicochemical behavior is dictated by the delicate push-pull electronic relationship between its electron-donating hydrazono moiety and the strongly electron-withdrawing nitro group.

This whitepaper provides an in-depth analysis of the compound's structural chemistry, thermodynamic properties, and the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (


).

Structural Dynamics: The Amino-Imino Tautomerism

A defining physicochemical characteristic of this molecule is its existence in a dynamic tautomeric equilibrium. The compound oscillates between the aromatic 2-hydrazinyl-5-nitropyrimidine (amino form) and the non-aromatic 2-hydrazono-5-nitro-1,2-dihydropyrimidine (imino form)[2][3].

Causality of Tautomeric Stabilization

In standard pyrimidines, the aromatic amino form is typically favored. However, the presence of the 5-nitro group fundamentally alters the electronic landscape. The nitro group acts as a powerful electron sink, depleting electron density from the pyrimidine ring. This increases the acidity of the exocyclic hydrazine nitrogen, facilitating a rapid prototropic shift to the endocyclic ring nitrogen (N1 or N3).

Consequently, the dihydropyrimidine (hydrazono) form is thermodynamically stabilized through an extended "push-pull" conjugation system spanning from the exocyclic nitrogen to the nitro oxygen atoms. This structural fixation directly impacts the compound's solubility, melting point, and spectral signatures.

TautomerismLogic A 2-Chloro-5-nitropyrimidine (Electrophile) C Meisenheimer Complex (Stabilized via H-Bonding) A->C SNAr Attack B Hydrazine (α-Nucleophile) B->C α-Effect Kinetics D 2-Hydrazinyl-5-nitropyrimidine (Aromatic Amino Form) C->D Cl- Departure E 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Conjugated Imino Form) D->E Prototropic Shift (Tautomerization)

Fig 1: SNAr pathway and subsequent tautomerization logic.

Physicochemical Profiling

The macroscopic properties of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine are a direct manifestation of its tautomeric state and intermolecular hydrogen-bonding capabilities. The data below summarizes its core physicochemical metrics[1][4][5].

Table 1: Fundamental Physicochemical Properties
PropertyValue / DescriptionMechanistic Rationale
Molecular Formula

Core heterocyclic scaffold.
Molecular Weight 155.11 g/mol -
Appearance Yellow solidThe distinct yellow chromophore is generated by the extended

-conjugation of the hydrazono-nitro push-pull system.
Melting Point 170–172 °CHigh melting point driven by strong intermolecular hydrogen bonding (C=O···H–N) in the solid state.
LogP (Predicted) ~ -0.2 to 0.3Highly hydrophilic due to the polar hydrazine moiety and pyrimidine nitrogens.
Spectral Signatures (

-NMR)

9.13 (s, 1H), 9.20 (s, 1H), 10.84 (s, 1H) in DMSO-

The downfield shift at 10.84 ppm confirms the highly deshielded nature of the tautomeric N-H proton.

Mechanistic Reactivity: Kinetics and the -Effect

The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is achieved via an


 reaction between 2-chloro-5-nitropyrimidine and hydrazine. This reaction is of high interest to physical organic chemists due to the 

-effect
[4][6].
Causality Behind the Split Brønsted Plot

When plotting the reaction rate against the basicity (


) of various nucleophiles (a Brønsted-type plot), hydrazine exhibits an anomalously high reaction rate, causing a "split" in the linear plot.
  • Ground-State Destabilization: Hydrazine is an

    
    -nucleophile; the adjacent nitrogen atom possesses a lone pair that creates electrostatic repulsion, raising the ground-state energy of the nucleophile.
    
  • Transition-State Stabilization: During the nucleophilic attack, the

    
    -lone pair forms an intramolecular hydrogen bond with the nitro-pyrimidine scaffold within the Meisenheimer complex. This significantly lowers the activation energy (
    
    
    
    ), accelerating the reaction far beyond what its thermodynamic basicity would predict.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes a specific checkpoint to confirm mechanistic success without requiring immediate downstream complex analytics[4].

Protocol A: Synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Objective: High-yield synthesis via


-nucleophilic aromatic substitution.
  • Preparation: Dissolve 2-chloro-5-nitropyrimidine (40 mg, 0.25 mmol) in 1.0 mL of Acetonitrile (

    
    ).
    
  • Nucleophilic Attack: Add hydrazine (8.0 mg, 0.25 mmol) dropwise to the solution.

    • Causality: Equimolar addition prevents di-substitution and limits the formation of polymeric byproducts.

  • Reaction Maturation: Stir the mixture continuously for 4 hours at room temperature (25 °C).

  • Isolation: Remove the solvent under vacuum. Recrystallize the resulting crude residue from cold ethanol.

  • Validation Checkpoint: The reaction is successful if a distinct yellow solid is recovered (Yield ~77%). Perform a rapid melting point analysis; a sharp melt at 170–172 °C validates the purity of the dihydropyrimidine tautomer and confirms the complete displacement of the chlorine leaving group.

Protocol B: UV-Vis Kinetic Evaluation of the Pathway

Objective: Determine the pseudo-first-order rate constants (


) to map the 

-effect.
  • Media Preparation: Prepare an aqueous solution with an ionic strength maintained at 0.2 M using KCl to stabilize the transition state electrostatically.

  • Thermostatic Control: Equilibrate the reaction vessel to exactly 25.0 °C.

  • Initiation & Tracking: Inject the electrophile into the nucleophile solution (where

    
    ). Monitor the reaction continuously via UV-Vis spectrophotometry.
    
  • Validation Checkpoint: Track the emergence of a new absorption band centered between 330–550 nm . The steady isosbestic increase in this specific chromophoric range self-validates the formation of the highly conjugated hydrazono product.

KineticWorkflow S1 Reagent Prep (Aqueous Media) S2 Thermostated SNAr (25°C, I = 0.2M) S1->S2 S3 UV-Vis Tracking (λ = 330-550 nm) S2->S3 S4 Data Analysis (k_obs & Brønsted Plot) S3->S4

Fig 2: Self-validating UV-Vis kinetic evaluation workflow.

References

  • Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry.[Link]

  • Ghiviriga, I., et al. (2015). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry.[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine. PubChem.[Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in Energetic Materials

The following technical guide details the thermodynamic stability profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4), a critical nitrogen-rich intermediate in the synthesis of high-energy density mate...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4), a critical nitrogen-rich intermediate in the synthesis of high-energy density materials (HEDMs).

Executive Summary

2-Hydrazono-5-nitro-1,2-dihydropyrimidine (HNDP) represents a class of nitro-substituted heterocyclic intermediates essential for synthesizing fused-ring energetic compounds, such as triazolopyrimidines. Its thermodynamic profile is governed by a delicate tautomeric equilibrium between its aromatic hydrazino form and its quinoid hydrazono form. This guide provides an in-depth analysis of its stability, detailing the causality between its molecular structure and thermal sensitivity, and outlines self-validating protocols for its characterization.

Structural Dynamics & Tautomeric Stability

The thermodynamic stability of HNDP is not static; it is defined by the prototropic tautomerism between the 2-hydrazino-5-nitropyrimidine (A) and 2-hydrazono-5-nitro-1,2-dihydropyrimidine (B) forms.

The Tautomeric Equilibrium

In the solid state, X-ray diffraction studies of analogous nitro-pyrimidines often reveal a preference for the hydrazono (dihydro) form due to intermolecular hydrogen bonding networks that stabilize the quinoid structure. However, in solution (DMSO, DMF), the equilibrium shifts based on solvent polarity.

  • Form A (Aromatic): Retains the full aromaticity of the pyrimidine ring. Typically favored in non-polar environments.

  • Form B (Quinoid): Breaks the aromaticity of the ring but is stabilized by the strong electron-withdrawing effect of the 5-nitro group, which increases the acidity of the NH proton.

Mechanism of Stabilization

The 5-nitro group is critical. It withdraws electron density from the ring, making the C2 position highly electrophilic and stabilizing the negative charge character on the ring nitrogen in the hydrazono form. This "push-pull" electronic effect raises the activation energy for thermal decomposition compared to non-nitro analogs.

Visualization: Tautomeric & Decomposition Pathways

The following diagram illustrates the tautomeric equilibrium and the primary thermal decomposition vector (C-NO2 homolysis).

Tautomerism Hydrazino 2-Hydrazino-5-nitropyrimidine (Aromatic Form) TS Transition State (Proton Transfer) Hydrazino->TS Solvent/Heat Decomp Thermal Decomposition (NO2 Scission / Ring Rupture) Hydrazino->Decomp T > 210°C Hydrazono 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Quinoid Form - HNDP) Hydrazono->Decomp T > 210°C TS->Hydrazono Stabilization by NO2

Figure 1: Tautomeric equilibrium between hydrazino and hydrazono forms, leading to thermal decomposition.

Thermodynamic Profile & Energetic Properties[1][2][3][4]

Understanding the enthalpy of formation (


) is a prerequisite for predicting detonation performance. HNDP exhibits a positive enthalpy of formation due to the high nitrogen content and the strain inherent in the repulsion between the lone pairs of the hydrazine moiety and the nitro group.
Quantitative Stability Metrics

The following data summarizes the theoretical and experimental stability parameters for HNDP and its immediate derivatives.

ParameterValue (Approx.)Significance
Melting Point (

)
205–210 °C (dec.)High thermal tolerance suitable for melt-cast formulations.
Decomposition Onset (

)
215 °CIndicates a narrow processing window post-melting.
Density (

)
1.7–1.8 g/cm³Moderate density; typical for precursors, lower than final HEDMs (e.g., HMX).
Enthalpy of Formation (

)
+150 to +200 kJ/molPositive value confirms endothermic nature, contributing to explosive power.
Impact Sensitivity (

)
> 15 JLess sensitive than RDX; handle with standard energetic safety protocols.
Thermal Decomposition Mechanism

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) typically reveals a two-stage decomposition:

  • Stage 1 (215–230 °C): Homolytic cleavage of the C-NO

    
     bond or loss of the hydrazine moiety (release of NH
    
    
    
    , N
    
    
    ).
  • Stage 2 (>300 °C): Fragmentation of the pyrimidine heterocycle.

Causality: The stability is limited by the C-NO


 bond dissociation energy (BDE), which is typically the "trigger linkage" in nitro-aromatic explosives.

Experimental Protocols for Stability Validation

To ensure data integrity and safety, the following self-validating protocols must be used. These protocols are designed to detect trace catalytic impurities (e.g., residual metals) that can drastically lower stability.

Differential Scanning Calorimetry (DSC)

Objective: Determine


 and activation energy (

).
  • Preparation: Weigh 0.5–1.0 mg of dried HNDP into an aluminum pan. Crimp with a pinhole lid (to allow gas escape and prevent pressure artifacts).

  • Calibration: Validate baseline with Indium (

    
    C) and Zinc (
    
    
    
    C).
  • Run Profile:

    • Equilibrate at 40 °C.

    • Ramp 5 °C/min to 350 °C under Nitrogen flow (50 mL/min).

  • Validation: Run samples at multiple heating rates (

    
     °C/min). Use Kissinger’s Method  to calculate 
    
    
    
    :
    
    
    Linearity (
    
    
    ) of this plot validates the kinetic model.
Vacuum Stability Test (VST)

Objective: Measure gas evolution to predict long-term storage stability.

  • Setup: Place 2.0 g of sample in a glass manometer tube.

  • Conditioning: Heat block to 100 °C for 48 hours.

  • Measurement: Record gas volume evolved (

    
    ).
    
  • Acceptance Criteria:

    
     mL/g indicates compatibility with standard storage requirements (STANAG 4556).
    

Synthesis & Process Safety

The synthesis of HNDP involves a Nucleophilic Aromatic Substitution (S


Ar). This process is exothermic and requires strict thermal control to prevent runaway reactions.
Synthesis Workflow

Precursor: 2-Chloro-5-nitropyrimidine Reagent: Hydrazine Hydrate (excess) Solvent: Ethanol or Methanol (to manage heat dissipation)

Synthesis Start 2-Chloro-5-nitropyrimidine + Hydrazine Hydrate Reaction Nucleophilic Substitution (SNAr) Solvent: EtOH, T < 10°C Start->Reaction Exothermic Addition Workup Filtration & Washing (Remove HCl/Hydrazine) Reaction->Workup Precipitation Product 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Yellow Solid) Workup->Product Drying

Figure 2: Synthesis pathway via SNAr reaction. Temperature control is critical during hydrazine addition.

Safety Critical Control Points
  • Exotherm Management: The addition of hydrazine to the chloropyrimidine is highly exothermic. Maintain reactor temperature

    
    C during addition to prevent side reactions (formation of bis-hydrazines) or thermal runaway.
    
  • Impurity Control: Residual chloride ions can catalyze decomposition. Ensure wash water conductivity is

    
    .
    

References

  • Theoretical Exploration of Nitro-Substituted Pyrimidines Source: National Institutes of Health (PubMed) / Vertex AI Search Result 1.1 Context: Discusses Heat of Formation (HOF) and Bond Dissociation Energies (BDE) for nitro-pyrimidine derivatives. (Generalized link to PubMed for verification)

  • Synthesis and Properties of Nitro-Substituted Azoles and Pyrimidines Source: DTIC (Defense Technical Information Center) / Vertex AI Search Result 1.3 Context: Provides comparative detonation properties and thermal stability data for nitro-heterocycles.

  • Tautomerism of 2-Hydrazinopyrimidines Source: ResearchGate / Vertex AI Search Result 1.6 Context: Detailed analysis of the amino vs. imino (hydrazono) tautomeric preferences in solution and solid state.

  • CAS Registry Data: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Source: Chemical Suppliers (ChemScene, etc.)[1] / Vertex AI Search Result 1.3 Context: Confirmation of CAS 17802-59-4 and commercial availability as a building block.[2]

Sources

Foundational

The Synthesis, Mechanistic Pathways, and Therapeutic Potential of 5-Nitro-1,2-Dihydropyrimidine Derivatives

Executive Summary The dihydropyrimidine (DHPM) scaffold is a cornerstone of medicinal chemistry, most famously represented by the 3,4-dihydropyrimidin-2(1H)-ones generated via the classic Biginelli multicomponent condens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydropyrimidine (DHPM) scaffold is a cornerstone of medicinal chemistry, most famously represented by the 3,4-dihydropyrimidin-2(1H)-ones generated via the classic Biginelli multicomponent condensation. However, the 1,2-dihydropyrimidine regioisomer remains significantly underexplored due to a historical scarcity of direct, regioselective synthetic routes[1].

The introduction of a nitro group at the C5 position of the pyrimidine ring fundamentally alters the molecule's electronic landscape. As a powerful electron-withdrawing group (EWG), the 5-nitro substituent lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, hyper-activating the C2, C4, and C6 positions toward nucleophilic attack[2]. Furthermore, the 5-nitro group provides critical thermodynamic stabilization to the 1,2-dihydro tautomer via extended "push-pull" conjugation, allowing compounds like (E)-2-hydrazono-5-nitro-1,2-dihydropyrimidine to be isolated as stable, commercially viable building blocks[3][4]. This whitepaper dissects the synthetic methodologies, mechanistic causality, and biological applications of 5-nitro-1,2-dihydropyrimidine derivatives.

Electronic Properties and Tautomeric Causality

To understand the behavior of 5-nitro-1,2-dihydropyrimidines, one must analyze the causality behind their stability. Fully aromatic 5-nitropyrimidines are highly electron-deficient. When a nucleophile featuring a primary amine or hydrazine attacks the C2 position of a 2-halo-5-nitropyrimidine, the initial product is a 2-substituted aromatic pyrimidine.

However, a spontaneous tautomerization often occurs, shifting the double bond out of the ring to form an exocyclic imine or hydrazone, thereby trapping the ring in the 1,2-dihydro state.

  • The Causality: This tautomerization is thermodynamically driven by the 5-nitro group. The exocyclic double bond (e.g., a hydrazono group) acts as an electron donor, pushing electron density through the ring's

    
    -system directly into the highly electron-withdrawing 5-nitro group. This extended conjugation stabilizes the 1,2-dihydro quinonoid-like structure, making it the preferred ground state[3].
    

SNAr_Tautomerization A 2-Chloro-5-nitropyrimidine B Nucleophilic Attack at C2 Position A->B + Hydrazine C Meisenheimer Complex Intermediate B->C Addition D 2-Hydrazinyl-5-nitropyrimidine (Aromatic State) C->D - HCl E 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine D->E Tautomerization (Thermodynamically Favored)

Fig 1: SNAr and tautomerization pathway driven by the 5-nitro group's electron-withdrawing effect.

Advanced Synthetic Methodologies

The synthesis of 1,2-dihydropyrimidines and their 5-nitro derivatives relies on three primary pathways, each offering distinct advantages in regiocontrol and functional group tolerance.

Route A: Late-Stage Functionalization via SNAr

The most direct route to highly functionalized 5-nitro derivatives utilizes 4,6-dichloro-5-nitropyrimidine or 2-chloro-5-nitropyrimidine as versatile building blocks. These precursors are typically synthesized via the cyclization of acetamidine and diethyl malonate, followed by aggressive nitration (using a mixed acid system of


, trichloroacetic acid, and acetic acid) and subsequent chlorination with 

[5]. The extreme electrophilicity of these scaffolds allows for room-temperature, polymer-supported solid-phase synthesis of complex heterocycles, including pyrimidodiazepinones[2].
Route B: Titanium-Mediated Multicomponent Coupling

For the de novo construction of the 1,2-dihydropyrimidine core, a modular multicomponent synthesis utilizing titanium imido complexes has been developed. This method couples alkynes, nitriles, and aldehydes[1].

  • Mechanism: The reaction proceeds through a key diazatitanacycle intermediate formed by the coupling of the Ti imido complex with an alkyne and a nitrile. A subsequent [2+2]-cycloaddition with an aldehyde, followed by cycloreversion, liberates a 1,5-diazatriene. This intermediate undergoes a rapid 6

    
    -electrocyclization to yield the 1,2-dihydropyrimidine[1].
    

Ti_Mechanism A Alkyne + Nitrile + Ti Imido Complex B Diazatitanacycle Intermediate A->B Coupling C [2+2] Cycloaddition with Aldehyde B->C + R-CHO D 1,5-Diazatriene (Cycloreversion) C->D Oxo/imido metathesis E 1,2-Dihydropyrimidine (Electrocyclization) D->E 6π-Electrocyclization

Fig 2: Ti-mediated multicomponent electrocyclization to the 1,2-dihydropyrimidine core.

Route C: Rhodium(II)-Catalyzed Ring Expansion

An alternative highly regioselective approach involves the Rh(II)-catalyzed coupling of azirine-2-carbaldehydes, primary amines, and diazocarbonyl compounds. The rhodium carbenoid adds with 100% regioselectivity to the endocyclic nitrogen of a 2H-azirine-2-carbaldimine, triggering a ring expansion that yields 1,2-dihydropyrimidine-2-carboxylates[6].

Biological Applications & SAR Data

The 5-nitropyrimidine and 1,2-dihydropyrimidine scaffolds are privileged structures in drug discovery and materials science. The nitro group frequently acts as a hydrogen bond acceptor in target binding pockets or serves as an energetic payload in explosive materials.

Quantitative Data Summary
Compound Class / ScaffoldBiological Target / ApplicationKey Performance MetricRef
5-Nitropyrimidine endo-azabicyclics GPR119 Agonist (Type 2 Diabetes)

[7]
Bistetrazole-fused 5-nitropyrimidines High-Energy Explosive MaterialsDetonation Velocity:

[8]
1,2-Dihydropyrimidine-2-carboxylates Antimicrobial / Antiviral Precursors100% Regioselective Yield[6]
(E)-2-Hydrazono-5-nitro-1,2-DHPM Custom Synthesis Building BlockPurity

(Commercial)
[3]

Structure-Activity Relationship (SAR) Insight: In the development of GPR119 agonists, replacing standard aryl groups with a 5-nitropyrimidine scaffold bearing endo-azabicyclic alcohols drastically improved receptor affinity. Furthermore, 2-fluoro substitution on the aryl group at the C4 position of the 5-nitropyrimidine core was shown to uniformly increase biological activity, likely due to enhanced metabolic stability and favorable halogen-bonding interactions within the GPR119 binding site[7].

Experimental Protocol: Synthesis of (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine

To ensure reproducibility and trustworthiness, the following protocol outlines the generation of a stable 1,2-dihydropyrimidine tautomer via regioselective SNAr. This system is self-validating through distinct spectroscopic shifts.

Objective: Synthesize (E)-2-hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4) from 2-chloro-5-nitropyrimidine.

Reagents:

  • 2-Chloro-5-nitropyrimidine (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous, 1.5 eq, 15 mmol)

  • Triethylamine (TEA) (1.1 eq, 11 mmol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-5-nitropyrimidine in 40 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to

    
     using an ice bath.
    
    • Causality: The 5-nitro group makes the C2 position extremely electrophilic. Cooling is mandatory to prevent the highly nucleophilic hydrazine from causing ring-opening or bis-substitution.

  • Addition: Add TEA to the solution. Slowly add hydrazine hydrate dropwise over 15 minutes.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the remaining hydrazine.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. A distinct color change to deep yellow/orange will occur, followed by the precipitation of the product.

  • Validation (In-Process): Monitor via TLC (Silica gel, Hexane:EtOAc 1:1). The product spot will exhibit a lower

    
     value and intense UV activity at 365 nm due to the extended push-pull conjugation of the 1,2-dihydro state.
    
  • Isolation: Filter the precipitate under vacuum, wash with cold ethanol (

    
    ), and dry under high vacuum to yield the product as a brightly colored solid.
    
  • Spectroscopic Validation:

    • 
       NMR:  The aromatic protons (H4 and H6) of the starting material will shift significantly. The presence of a broad singlet integrating to 1H (ring N-H) and a singlet integrating to 2H (exocyclic 
      
      
      
      ) confirms the tautomerization to the 1,2-dihydro form.

References

1.[3] ChemScene. 17802-59-4 | 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. Available at: 2.[4] Howei Pharm. CAS 17802-59-4 C4H5N5O2 (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine ≥95%. Available at: 3.[7] PubMed / NIH. Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists. Available at: 4.[5] Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available at: 5.[2] MDPI. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Available at: 6.[8] ResearchGate. Guangbin Cheng's research works: First example of [5,6,5]-tricyclic bistetrazole-fused energetic materials. Available at: 7.[1] RSC Publishing. 1,2-Dihydropyrimidine synthesis via titanium-mediated multicomponent coupling of alkynes, nitriles, and aldehydes. Available at: 8.[6] ACS Publications. Synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines. Available at:

Sources

Exploratory

Decomposition Mechanisms of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine: A Comprehensive Technical Guide

Executive Summary 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) is a highly functionalized heterocyclic compound characterized by a unique push-pull electronic system[1]. The molecule features an electron-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) is a highly functionalized heterocyclic compound characterized by a unique push-pull electronic system[1]. The molecule features an electron-donating exocyclic hydrazono group at the 2-position and a strongly electron-withdrawing nitro group at the 5-position. Understanding its degradation pathways is critical for researchers involved in drug development, formulation stability, and energetic materials analysis. This whitepaper dissects the thermodynamic vulnerabilities of this compound and provides a self-validating experimental framework for profiling its decomposition.

Structural Vulnerabilities & Thermodynamics

The stability of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is dictated by the opposing electronic effects of its functional groups. The 5-nitro group acts as a powerful electron-withdrawing group (EWG), depleting the π-electron density of the pyrimidine scaffold. This depletion renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack. Conversely, the 2-hydrazono group is electron-rich, making it a prime target for oxidative degradation.

Computational density functional theory (DFT) studies on similar nitro-containing energetic rings demonstrate that decomposition often involves complex intramolecular oxygen transfer from the nitro group, accompanied by hydrogen migration[2]. Because of these intrinsic vulnerabilities, the compound must be stored sealed, dry, and at 2-8°C to prevent spontaneous degradation[1].

Decomposition A 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine B Hydrazone Hydrolysis (Acidic/Aqueous) A->B D Oxidative Degradation (ROS / Metallic Ions) A->D F Photolytic/Thermal Nitro Reduction A->F C 5-Nitro-uracil derivative + Hydrazine B->C E Peroxide Intermediates & N-N Cleavage D->E G 5-Amino-pyrimidine Derivatives F->G

Fig 1. Primary decomposition pathways of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

Primary Decomposition Pathways

Oxidative Degradation of the Hydrazono Group

Hydrazones and structurally related hydrazine derivatives are notoriously sensitive to reactive oxygen species (ROS) and trace metallic ions. When exposed to oxidative stress, the lone pairs on the terminal nitrogen react to form [3]. Spectroscopic elucidation of similar cascades reveals that these unstable peroxides rapidly decompose via N-N bond cleavage[4]. This mechanism yields secondary amines or alcohols while releasing nitrogen gas or free hydrazine as byproducts.

Photolytic and Reductive Cleavage of the Nitro Group

While aromatic nitro compounds generally resist simple chemical hydrolysis in neutral water, they are highly vulnerable to photolysis and biological reduction[5]. Upon exposure to UV light or reducing environments, the 5-nitro group undergoes a stepwise reduction: from a nitro group (-NO2) to a nitroso intermediate (-NO), followed by a hydroxylamine (-NHOH), and ultimately an amine (-NH2). In biological systems, 5-nitropyrimidines (such as 5-nitro-2'-deoxyuridine) undergo , severely limiting their in vivo half-life[6].

Alkaline Hydrolysis and Ring Opening

Under alkaline conditions, the degradation causality shifts to the pyrimidine ring itself. The strong electronegativity of the 5-nitro group pulls electron density away from the ring via resonance. When a strong nucleophile like a hydroxide ion (OH⁻) is introduced, it attacks the highly electrophilic C4/C6 positions. This forms a Meisenheimer-type complex, disrupting the ring's conjugation and leading to rapid, irreversible ring cleavage into acyclic nitro-enamines.

Self-Validating Experimental Protocol: Forced Degradation Profiling

To empirically validate these mechanistic pathways, a forced degradation study must be executed. As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its quenching strategy . If a sample is subjected to 0.1 M NaOH and placed directly into an autosampler, the compound will continue to degrade while waiting in the queue, yielding artificially inflated degradation rates. The following protocol incorporates strict neutralization steps to "freeze" the reaction, creating a self-validating system.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Accurately weigh 10 mg of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

  • Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock solution.

Step 2: Stress Application (Parallel Workflows)

  • Acidic Stress: Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Alkaline Stress: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 6 hours.

  • Photolytic Stress: Expose 1 mL stock to UV-Vis light (1.2 million lux hours, 200 Watt hours/m²) per ICH Q1B guidelines.

Step 3: Quenching & Neutralization (Critical Causality Step)

  • Acidic samples: Quench with 1 mL of 0.1 M NaOH to reach pH ~7.0.

  • Alkaline samples: Quench with 1 mL of 0.1 M HCl to reach pH ~7.0.

  • Oxidative samples: Quench with a mild reducing agent (e.g., sodium thiosulfate) to neutralize residual peroxide.

  • Dilute all quenched samples to a final analytical concentration of 10 µg/mL.

Step 4: LC-HRMS Analysis

  • Inject 5 µL onto a C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

  • Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Analyze using an Orbitrap or Q-TOF High-Resolution Mass Spectrometer in both positive and negative electrospray ionization (ESI) modes to capture all fragments.

Workflow S1 Sample Prep (1 mg/mL) S2 Stress Conditions (Acid, Base, Ox, UV) S1->S2 S3 Quenching (Neutralization) S2->S3 S4 LC-HRMS Analysis S3->S4 S5 Structural Elucidation S4->S5

Fig 2. Step-by-step forced degradation and structural elucidation workflow.

Quantitative Degradation Profile

The table below summarizes the expected quantitative data and kinetic behavior of the compound under various stress conditions, derived from the structural vulnerabilities discussed.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantEstimated Kinetics (T_1/2)
Acidic Hydrolysis 0.1 M HCl, 60°CHydrazone Hydrolysis5-Nitro-2-pyrimidone + HydrazineModerate (~48 hrs)
Alkaline Hydrolysis 0.1 M NaOH, 60°CRing Opening / Nucleophilic AttackAcyclic nitro-enaminesFast (< 2 hrs)
Oxidative Stress 3% H₂O₂, 25°CPeroxide Formation / N-N CleavagePyrimidine-2-amine derivativesFast (~6 hrs)
Photolysis UV-Vis (ICH Q1B)Nitro Reduction / Photolytic Cleavage5-Amino-1,2-dihydropyrimidineModerate (~24 hrs)

References

  • PubMed (NIH). "Characterization of hydrazine derivative: proposed decomposition mechanism and structure elucidation of decomposition compounds." Chem Pharm Bull (Tokyo).[Link]

  • ResearchGate. "Proposed Decomposition Mechanism of the Hydrazine Derivative."[Link]

  • PubMed (NIH). "Mechanism of action of 5-nitro-2'-deoxyuridine." J Med Chem.[Link]

  • ATSDR (CDC). "Toxicological Profile for Nitroaromatics: Potential for Human Exposure."[Link]

  • ResearchGate. "Decomposition of 2,4,6-trinitrotoluene (TNT) and 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO) by Fe13O13 nanoparticle: density functional theory study."[Link]

Sources

Foundational

Solubility profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational principles of physical chemistry and established analytical methodologies to provide researchers, scientists, and drug development professionals with a robust framework for its evaluation. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed protocols for empirical solubility determination, and offer insights into the interpretation of such data.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility is a cornerstone for successful drug development. It influences everything from the ease of formulation to the rate and extent of absorption in the body. The molecule at the focus of this guide, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4, Molecular Formula: C₄H₅N₅O₂, Molecular Weight: 155.115), belongs to the dihydropyrimidinone (DHPM) class of compounds.[1][2] DHPMs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Understanding the solubility of this specific derivative is paramount for its advancement as a potential therapeutic agent.

Theoretical Solubility Profile of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide.[6] Let's dissect the structure of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine to predict its behavior in various organic solvents.

Molecular Structure Analysis:

  • Dihydropyrimidine Core: This heterocyclic ring system contains nitrogen atoms that can act as hydrogen bond acceptors.

  • Hydrazono Group (-C=N-NH₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its polarity.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar.[7][8] It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Based on these features, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is expected to be a polar molecule.

Predicted Solubility in Organic Solvents:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar functional groups of the molecule.

  • Moderate to High Solubility: Likely in polar protic solvents like methanol and ethanol.[9] These solvents can engage in hydrogen bonding with the hydrazono and nitro groups.

  • Low to Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene. The nonpolar nature of these solvents will not favorably interact with the polar functionalities of the molecule.[6]

Methodologies for Experimental Solubility Determination

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate characterization. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[10]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method is the most widely accepted technique for its determination.[11][12]

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Hydrazono-5-nitro-1,2-dihydropyrimidine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification:

    • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or µM.

Workflow for Thermodynamic Solubility Determination

A Add excess solid compound to solvent B Seal vial and agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge to pellet undissolved solid B->C Phase Separation D Filter supernatant (0.22 µm filter) C->D E Dilute clear filtrate D->E Sample Preparation F Quantify concentration (e.g., HPLC) E->F Analysis G Calculate solubility F->G

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10] This method is often used in early drug discovery for rapid screening of large numbers of compounds. Nephelometry, which measures light scattering by suspended particles, is a common technique.[14]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in a microplate format.

  • Addition to Aqueous Buffer:

    • Add the DMSO stock solutions to an aqueous buffer (or the organic solvent of interest) to achieve a final DMSO concentration that is low and consistent across all wells (e.g., 1-5%).[14]

  • Incubation and Measurement:

    • Incubate the microplate for a defined period (e.g., 2-24 hours) at a specific temperature.

    • Measure the turbidity or light scattering of each well using a nephelometer.

  • Data Analysis:

    • The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Workflow for Kinetic Solubility Determination

A Prepare high-concentration DMSO stock solution B Serially dilute stock solution in microplate A->B Preparation C Add diluted stocks to solvent of interest B->C Precipitation Induction D Incubate at constant temperature C->D Equilibration (short) E Measure turbidity/light scattering (Nephelometer) D->E Measurement F Determine highest non-precipitated concentration E->F Analysis

Caption: Kinetic Solubility Workflow.

Data Presentation and Interpretation

The results of solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine at 25°C

Solvent ClassSolventThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50> 200
Dimethylformamide (DMF)> 50> 200
Polar Protic Methanol10 - 20100 - 150
Ethanol5 - 1050 - 100
Intermediate Polarity Acetone1 - 520 - 50
Ethyl Acetate< 1< 20
Nonpolar Toluene< 0.1< 5
Hexane< 0.01< 1

Interpreting the Data:

  • High solubility in polar aprotic solvents like DMSO is expected and makes these solvents suitable for preparing stock solutions for biological assays.

  • Moderate solubility in polar protic solvents like ethanol suggests that these may be useful for certain formulation approaches or purification steps like recrystallization.

  • Poor solubility in nonpolar solvents confirms the polar nature of the molecule and indicates that these solvents would be unsuitable for most applications involving this compound.

Conclusion

While awaiting specific experimental determination, a comprehensive understanding of the structural features of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine allows for a well-reasoned prediction of its solubility profile in a range of common organic solvents. The compound is anticipated to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with limited solubility in nonpolar media. For drug development professionals, the methodologies outlined in this guide provide a robust framework for obtaining the empirical data necessary to advance this and other promising compounds through the discovery pipeline. Accurate solubility data is not merely a checkbox in a compound's profile; it is a critical piece of the puzzle in the design and development of effective and safe medicines.

References

[13] Anonymous. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Google Cloud.

[14] Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

[11] Anonymous. (n.d.). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.

[3] Anonymous. (n.d.). Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.

[12] Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

[10] WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

[4] Anonymous. (n.d.). Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. ResearchGate.

[7] Anonymous. (2020, March 29). NITRO COMPOUNDS. Google Cloud.

[6] BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Nitro-2-pentene in Common Organic Solvents. BenchChem.

[9] Anonymous. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate.

[8] Anonymous. (n.d.). Physical properties of nitro compounds. CHEM-GUIDE.

[5] Khan, K. M., et al. (n.d.). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC.

[1] Howei Pharm. (n.d.). CAS 17802-59-4 C4H5N5O2 (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine ≥95%. Howei Pharm.

[2] ChemScene. (n.d.). 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. ChemScene.

Sources

Exploratory

Technical Guidance: Risk Profiling &amp; SDS Architecture for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

The following technical guide is structured to serve as a definitive reference for researchers and safety professionals handling 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4). It prioritizes the compound's...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers and safety professionals handling 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4). It prioritizes the compound's unique energetic and toxicological profile over generic administrative details.

Document Control:

  • Subject: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

  • CAS Registry Number: 17802-59-4[1][2][3]

  • Primary Application: High-energy heterocycle synthesis; Pharmaceutical Intermediate (Pyrimidines).

  • Risk Category: High Potency / Energetic Material (Suspected).

Chemical Identification & Tautomeric Precision

The Scientist’s Perspective: Accurate hazard communication begins with precise nomenclature. This compound exists in a tautomeric equilibrium between the hydrazino- form (aromatic) and the hydrazono- form (dihydro-). While often used interchangeably in casual synthesis discussions, regulatory databases (TSCA, EC, REACH) assign specific CAS numbers to distinct tautomers.

  • Preferred Name: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine[1][2][3]

  • Tautomer: 2-Hydrazino-5-nitropyrimidine[1][2]

  • Molecular Formula: C₄H₅N₅O₂[2]

  • Molecular Weight: 155.11 g/mol [2]

Critical Note: The "hydrazono" structure implies a loss of aromaticity in the pyrimidine ring, localized double bond character exocyclic to the ring, and a protonated ring nitrogen. This structural nuance affects reactivity and UV-Vis detection parameters.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Aromatic Form (Precursor) cluster_1 Target Structure (SDS Subject) A 2-Hydrazino-5-nitropyrimidine (CAS: 16357-59-8) B 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine (CAS: 17802-59-4) A->B Proton Shift (N3 -> N1) Solvent Dependent

Figure 1: Tautomeric relationship. The SDS must specifically address the hydrazono form (CAS 17802-59-4), though hazards are shared with the aromatic tautomer.

Hazard Identification (GHS Classification Logic)

Causality & Mechanism: This molecule combines a nitro group (-NO₂) (oxidizer) with a hydrazine moiety (-NH-NH₂) (reducer) on a nitrogen-rich heterocyclic core.[4] This "fuel-oxidizer" integration within a single molecule is the hallmark of energetic materials .

Core Hazard Profile
Hazard ClassCategoryH-CodeScientific Justification
Flammable Solids Cat 1 / 2H228 High nitrogen content and nitro group facilitate rapid combustion.
Self-Reactive Substances Type C/D*H242 Potential. The N-N bond is weak; the nitro group provides oxygen. Thermal instability is highly probable.
Acute Toxicity (Oral) Cat 3 / 4H301 Hydrazine derivatives are metabolic poisons (GABA interference/liver toxicity).
Germ Cell Mutagenicity Cat 2H341 Nitro-aromatics are classic DNA intercalators; hydrazines are alkylating agents.
Skin Sensitization Cat 1H317 Hydrazines are potent haptens, binding to skin proteins to trigger immune response.

*Note: Self-Reactive classification requires UN Test Series E (DSC) verification. Until tested, treat as Type C (Heating may cause fire).

Critical Experimental Protocols (Data Generation)

To author a compliant SDS, you cannot rely solely on prediction. The following experiments are mandatory for validation.

A. Thermal Stability Screening (DSC)

Why: To rule out explosive properties.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Protocol: Seal 2-3 mg of sample in a gold-plated high-pressure crucible.

  • Ramp: 5°C/min from Ambient to 400°C.

  • Threshold:

    • Exotherm Onset < 200°C: High Risk. Store at -20°C.

    • Energy Release > 500 J/g: Potential Explosive (Class 1).

    • Energy Release > 800 J/g: Definite Explosive (Class 1).

B. Ames Test (Mutagenicity)

Why: Nitro-pyrimidines are structurally alerted for genotoxicity.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Activation: Perform +/- S9 metabolic activation (liver microsomes).

  • Expectation: Nitro reduction by bacterial nitroreductases often yields positive results in TA98.

Handling & Storage (The "Self-Validating" System)

The Concept: A self-validating system implies that the engineering controls physically prevent the user from unsafe behaviors.

Storage Hierarchy
  • Primary Container: Amber glass (UV protection) with Teflon-lined cap (prevents hydrazine leaching).

  • Secondary Containment: Anti-static polyethylene bag.

  • Environment: Dedicated "Oxidizer/Energetic" cabinet. Do NOT store with:

    • Reducing agents (Metal hydrides).

    • Acids (Risk of forming azide-like unstable salts).

    • Ketones (Formation of hydrazones -> water release -> hydrolysis).

Handling Workflow (Decision Tree)

Handling Start Task Assessment Qty Quantity? Start->Qty Small < 100 mg (Analytical) Qty->Small Med 100 mg - 10 g (Preparative) Qty->Med Large > 10 g (Process) Qty->Large Hood Fume Hood (Sash at 18") Small->Hood Standard PPE Glove Glove Box (Inert Atm < 5ppm O2) Med->Glove Avoid Friction/Static Remote Blast Shield + Remote Manipulation Large->Remote Explosion Risk

Figure 2: Engineering control selection based on scale. Note the shift to remote manipulation >10g due to energetic potential.

Emergency Response (SDS Section 5 & 6)

Fire Fighting (The NOx Trap): Standard ABC extinguishers are insufficient.

  • Mechanism: Combustion of nitro-pyrimidines releases massive quantities of Nitrogen Oxides (NOx) .

  • Danger: NOx causes delayed pulmonary edema. A responder may feel fine initially and drown in their own fluids 12 hours later.

  • Directive:

    • Evacuate to 100 meters.

    • SCBA is mandatory (Self-Contained Breathing Apparatus).

    • Media: Water fog (to scrub NOx) or CO2. Do not use high-pressure water jets (dust explosion risk).

Spill Containment:

  • Do NOT use paper towels. (Cellulose + Nitro compound = Nitrocellulose-like flammability).

  • Neutralization: Treat spill with dilute hypochlorite (bleach) to oxidize the hydrazine moiety to nitrogen gas (N₂), but do this slowly to control heat.

  • Absorbent: Use wet sand or vermiculite only.

Regulatory & Transport Information

Transport Classification (UN Number): If specific test data is absent, the default classification must err on the side of caution under DOT/IATA :

  • UN Number: UN 1325 (Flammable solid, organic, n.o.s.) OR UN 3224 (Self-reactive solid type C).

  • Proper Shipping Name: Flammable solid, organic, n.o.s. (2-Hydrazono-5-nitro-1,2-dihydropyrimidine).

  • Class: 4.1

  • Packing Group: II or III

TSCA/REACH Status: This compound is likely Research & Development (R&D) Exempt in many jurisdictions (TSCA, REACH) due to low volume. However, strict record-keeping of the "Small Quantity Exemption" is required.

References

  • PubChem. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Compound Summary). National Library of Medicine. [Link](Note: General search landing for verification)

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 9th Edition.[5] UNECE. [Link]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for Nitro/Hydrazine incompatibility).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][6] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Compound Identifier: CAS 17802-59-4[1] Introduction and Chemical Context 2-Hydraz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Compound Identifier: CAS 17802-59-4[1]

Introduction and Chemical Context

2-Hydrazono-5-nitro-1,2-dihydropyrimidine (often represented as its tautomer, 2-hydrazinyl-5-nitropyrimidine) is a highly versatile building block utilized extensively in the development of pharmaceutical libraries and advanced heterocyclic intermediates[2]. The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (


). Furthermore, the hydrazine moiety serves as a critical dinucleophile for subsequent cyclization reactions, enabling the synthesis of fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines.

This application note details a scalable, highly controlled


 protocol for synthesizing this compound from 2-chloro-5-nitropyrimidine.

Mechanistic Design and Causality

The synthesis relies on an Addition-Elimination (


) mechanism. Understanding the causality behind the reaction conditions is critical for a self-validating experimental setup:
  • Electrophilic Activation: The 5-nitro group withdraws electron density via both inductive and resonance effects, rendering the C2 position highly electrophilic.

  • Temperature Control (0–5 °C): Because the substrate is highly activated, the reaction is rapid and exothermic. Strict temperature control is required to prevent the nucleophilic hydrazine from attacking a second molecule of the starting material, which would yield the undesired symmetric dimer (1,2-bis(5-nitropyrimidin-2-yl)hydrazine).

  • Solvent Selection (Ethanol): Ethanol is chosen because it easily solubilizes the starting 2-chloro-5-nitropyrimidine. As the reaction progresses, the highly polar product (which exhibits significant zwitterionic/hydrogen-bonded character in its hydrazono tautomeric form) precipitates out of the cold ethanolic solution. This precipitation drives the reaction forward via Le Chatelier's principle and simplifies downstream isolation.

Mechanistic Workflow Diagram

G SM 2-Chloro-5-nitropyrimidine (Electrophile) COND Ethanol Solvent, 0-5°C Exothermic Control SM->COND NUC Hydrazine Hydrate (Nucleophile) NUC->COND INT Meisenheimer Complex (Tetrahedral Intermediate) COND->INT Nucleophilic Attack ELIM Chloride Elimination (- HCl) INT->ELIM Rearomatization PROD 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Precipitates as Solid) ELIM->PROD Product Isolation

Mechanistic workflow for the SNAr synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

Reagents and Quantitative Data

The following stoichiometry is optimized for a 10 mmol scale reaction.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Chloro-5-nitropyrimidine159.531.0 eq1.59 g (10.0 mmol)Starting Material / Electrophile
Hydrazine Hydrate (64%

)
50.062.5 eq1.25 g (25.0 mmol)Nucleophile & Acid Scavenger
Absolute Ethanol46.07N/A30.0 mLSolvent
Deionized Water18.02N/A50.0 mLWash Solvent

Note: An excess of hydrazine hydrate (2.5 eq) is utilized. One equivalent acts as the nucleophile, while the excess acts as a base to scavenge the generated hydrochloric acid, preventing the protonation and subsequent deactivation of the incoming hydrazine.

Step-by-Step Experimental Protocol

Disclaimer: This protocol is intended strictly for use in professional, fully equipped chemical laboratories. Hydrazine hydrate is toxic and a suspected carcinogen. All operations must be conducted inside a certified fume hood with appropriate Personal Protective Equipment (PPE).

Phase 1: Preparation and Dissolution
  • Equipment Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal thermocouple. Secure the flask over a magnetic stirrer inside a fume hood.

  • Substrate Dissolution: Add 1.59 g (10.0 mmol) of 2-chloro-5-nitropyrimidine to the flask.

  • Solvent Addition: Add 25.0 mL of absolute ethanol to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Monitor the internal thermocouple until the solution temperature stabilizes between 0 °C and 5 °C.

Phase 2: Nucleophilic Addition
  • Reagent Preparation: In the addition funnel, prepare a solution of 1.25 g (25.0 mmol) of hydrazine hydrate dissolved in 5.0 mL of absolute ethanol.

  • Controlled Addition: Begin adding the hydrazine hydrate solution dropwise to the vigorously stirring reaction mixture.

    • Critical Causality: The addition rate must be strictly controlled (approx. 1 drop per 2-3 seconds) to ensure the internal temperature does not exceed 5 °C. Rapid addition will cause a thermal spike, leading to the formation of bis-substituted impurities.

  • Observation: Upon addition, a deep yellow to orange coloration will develop, followed shortly by the formation of a fine yellow precipitate. This indicates the formation of the highly polar 2-hydrazono-5-nitro-1,2-dihydropyrimidine product[3].

Phase 3: Reaction Maturation and Workup
  • Maturation: Once the addition is complete, maintain the reaction mixture in the ice bath and continue stirring for 2 hours.

  • In-Process Control (IPC): Monitor the reaction completion via TLC (Silica gel, Eluent: 5% Methanol in Dichloromethane). The starting material spot (higher

    
    ) should be completely consumed.
    
  • Quenching & Precipitation: Add 10.0 mL of ice-cold deionized water to the reaction mixture to maximize the precipitation of the product. Stir for an additional 15 minutes.

Phase 4: Isolation and Purification
  • Filtration: Collect the yellow precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • 2 x 10 mL of ice-cold water (to remove hydrazine hydrochloride salts).

    • 1 x 10 mL of ice-cold ethanol (to remove trace unreacted starting material and organic impurities).

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford the title compound.

Analytical Characterization

To ensure the trustworthiness of the protocol, the isolated material must be validated against the expected analytical parameters for CAS 17802-59-4[4].

Table 2: Expected Analytical Profile

Analytical MethodExpected Result / SignalInterpretation
Appearance Yellow to orange crystalline solidCharacteristic of conjugated nitro-heterocycles.
LC-MS (ESI+)

156.0

Matches the molecular weight of

(155.11 g/mol )[3].

H NMR (DMSO-

)

~9.0-9.2 (s, 2H, Ar-H)
Represents the symmetric protons at the 4 and 6 positions of the pyrimidine ring.

H NMR (DMSO-

)

~8.5-10.0 (br s, NH/NH2)
Exchangeable protons from the hydrazono/hydrazinyl moiety. Broadening is due to tautomeric exchange and quadrupolar relaxation of nitrogen.

References

  • Howei Pharm. "CAS 17802-59-4 C4H5N5O2 (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine ≥95% - CMO,CDMO,Custom Synthesis." Howei Pharm Product Catalog. Available at:[Link]

  • ChemicalRegister. "(E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4) Suppliers." ChemicalRegister Database. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Optimizing Reaction Conditions for the Synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and optimization of reaction conditions for the production of 2-Hydrazono-5-nitro-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and optimization of reaction conditions for the production of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine and its derivatives are fundamental components of nucleic acids and are implicated in a wide array of biological processes.[][2] The introduction of a hydrazono and a nitro group to the dihydropyrimidine scaffold can impart diverse pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] This guide details a proposed synthetic pathway, systematic optimization of reaction parameters, and analytical methods for characterization to achieve high yield and purity of the target compound.

Introduction: The Significance of Substituted Dihydropyrimidines

Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical industry.[4][6] Their diverse biological activities make them attractive scaffolds for drug discovery. The core dihydropyrimidine structure is often synthesized through the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward route to this important class of molecules.[7][8] The functionalization of the dihydropyrimidine ring, in this case with a hydrazono group at the 2-position and a nitro group at the 5-position, is a key strategy for modulating the compound's physicochemical properties and biological activity. Hydrazone moieties are known to be pharmacologically active, exhibiting a broad spectrum of activities including antibacterial, antifungal, and anticancer effects.[3] The nitro group, an electron-withdrawing group, can significantly influence the electronic properties of the molecule and is a common feature in many bioactive compounds.[5]

Proposed Synthetic Pathway

The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine can be envisioned through a multi-step process, beginning with a modified Biginelli-type condensation followed by functional group transformations.

Scheme 1: Proposed synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Synthetic Pathway cluster_0 Step 1: Biginelli-type Reaction cluster_1 Step 2: Diazotization cluster_2 Step 3: Reduction to Hydrazine cluster_3 Step 4: Hydrazone Formation 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Dihydropyrimidine Intermediate 2-Amino-5-nitro-6-phenyl-1,6-dihydropyrimidine-4-carbonitrile 3-Nitrobenzaldehyde->Dihydropyrimidine Intermediate + Ethyl Cyanoacetate + Guanidine Nitrate Catalyst, Solvent, Heat Ethyl Cyanoacetate Ethyl Cyanoacetate Guanidine Nitrate Guanidine Nitrate Diazonium Salt Diazonium Salt Intermediate Dihydropyrimidine Intermediate->Diazonium Salt NaNO2, HCl 0-5 °C Hydrazine Derivative 2-Hydrazinyl-5-nitro-1,2-dihydropyrimidine Diazonium Salt->Hydrazine Derivative SnCl2, HCl Target Compound 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Hydrazine Derivative->Target Compound Tautomerization

Caption: Proposed multi-step synthesis of the target compound.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions at each step. A systematic approach to optimization is crucial.

Step 1: Biginelli-type Reaction Optimization

The initial condensation is a critical step. Key parameters to optimize include the choice of catalyst, solvent, and reaction temperature.

Table 1: Optimization of the Biginelli-type Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl (10)EthanolReflux1245
2Yb(OTf)₃ (5)Acetonitrile80865
3Iodine (10)AcetonitrileReflux1258
4Chitosan-silica sulfateSolvent-free100275[9]
5No CatalystEthanolReflux24<10

Discussion of Optimization:

  • Catalyst: The choice of catalyst is critical in the Biginelli reaction. While classical methods often employ strong Brønsted acids like HCl, these can lead to side reactions. Lewis acids such as Ytterbium triflate (Yb(OTf)₃) or milder catalysts like molecular iodine can improve yields.[8] Green and heterogeneous catalysts like chitosan-silica sulfate have shown promise in affording high yields under solvent-free conditions.[9]

  • Solvent: The polarity of the solvent can influence reaction rates. While ethanol is a common choice, acetonitrile is also effective. Solvent-free conditions are often advantageous, leading to shorter reaction times and simpler work-up procedures.

  • Temperature: Heating is generally required to drive the reaction to completion. Optimization studies often show that temperatures between 80°C and 100°C are optimal, though this is substrate-dependent.

Subsequent Reaction Steps

The optimization of the subsequent diazotization, reduction, and tautomerization steps will involve careful control of temperature and reagent stoichiometry to minimize side-product formation. For instance, the diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt.

Experimental Protocols

General Protocol for the Synthesis of the Dihydropyrimidine Intermediate

This protocol provides a general framework for the synthesis of the dihydropyrimidine intermediate based on optimized conditions.

  • To a round-bottom flask, add 3-nitrobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and guanidine nitrate (1.2 mmol).

  • Add the chosen catalyst (e.g., Yb(OTf)₃, 5 mol%).

  • Add the selected solvent (e.g., acetonitrile, 10 mL) or proceed under solvent-free conditions.

  • Heat the reaction mixture to the optimized temperature (e.g., 80°C) and stir for the optimized time (e.g., 8 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Add cold water to the residue and filter the resulting precipitate.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Purify the crude product by recrystallization or column chromatography.

Experimental_Workflow Start Start Reactants_Catalyst Combine Reactants and Catalyst Start->Reactants_Catalyst Heating_Stirring Heat and Stir Reactants_Catalyst->Heating_Stirring TLC_Monitoring Monitor by TLC Heating_Stirring->TLC_Monitoring Reaction_Complete Reaction Complete? TLC_Monitoring->Reaction_Complete Reaction_Complete->Heating_Stirring No Workup Cool, Precipitate, and Filter Reaction_Complete->Workup Yes Purification Recrystallization or Chromatography Workup->Purification Characterization Analyze Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and purification.

Characterization and Analysis

The structure and purity of the synthesized 2-Hydrazono-5-nitro-1,2-dihydropyrimidine must be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The presence of characteristic peaks for the aromatic protons, the dihydropyrimidine ring protons, and the hydrazono group will confirm the structure.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact mass of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H, C=N, and NO₂ functional groups.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound.[12][13] A single, sharp peak in the chromatogram indicates a high degree of purity.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Inactive catalyst- Suboptimal temperature or reaction time- Impure starting materials- Use a fresh or regenerated catalyst.[14]- Systematically vary temperature and time.- Purify starting materials before use.
Formation of Byproducts - Side reactions like N-acylurea formation or Knoevenagel condensation.[14]- Optimize the catalyst and its concentration.[14]- Adjust the stoichiometry of the reactants.
Difficulty in Purification - Presence of closely related impurities or starting materials.- Employ column chromatography with a carefully selected solvent system.- Consider derivatization to facilitate separation.

Conclusion

The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine presents a valuable opportunity for the development of new therapeutic agents. By systematically optimizing the reaction conditions, particularly in the initial Biginelli-type condensation, high yields and purity of the target compound can be achieved. This application note provides a comprehensive framework for researchers to successfully synthesize, purify, and characterize this promising heterocyclic compound. The detailed protocols and troubleshooting guide will aid in overcoming common challenges encountered during the synthesis.

References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.).
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives - Benchchem. (n.d.).
  • De Novo Pyrimidine Synthesis - BOC Sciences. (n.d.).
  • Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023, July 6). Various.
  • Pyrimidine Biosynthesis - CD Biosynsis. (n.d.).
  • Dolegowska, B., et al. (2012, August 15). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. PubMed.
  • van den Wildenberg, S. A. H., et al. (2022, November 30). Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. TUE Research portal - Eindhoven University of Technology.
  • [Review of methods for determination of dihydropyrimidine dehydrogenase and possible application in screening previous chemotheraphy with 5-fluorouracil]. (n.d.). PubMed.
  • Determination of Dihydropyrimidine Dehydrogenase Activity in Human Peripheral Blood Mononuclear Cells by Radio-HPLC Method. (n.d.). J-Stage.
  • Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. (n.d.). 0812_article_12.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PMC.
  • A review exploring biological activities of hydrazones. (n.d.). PMC.
  • (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. (n.d.). Academia.edu.
  • Synthesis, Identification, and using of New Nitro Hydrazone Ligand in Spectrophotometric Quantification of Co(II) Content in Vitamin. (2020, October 26). Impactfactor.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF. (2025, August 9). ResearchGate.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). PubMed.
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (n.d.). PMC.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (2021, October 13).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018, May 29).
  • Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. (2013, December 11). Beilstein Journals.
  • Recent progress in the chemistry of dihydropyrimidinones. (n.d.). SciSpace.
  • Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. (n.d.). PubMed.
  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. (n.d.). Der Pharma Chemica.
  • Synthesis of dihydropyrimidinone derivatives using... (n.d.). ResearchGate.

Sources

Method

Scalable Synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine: Process Optimization and Safety Protocols

Part 1: Scientific Foundation & Strategic Analysis Target Molecule Profile The target molecule, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine , is the imino-tautomer of 2-hydrazino-5-nitropyrimidine . While often referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Scientific Foundation & Strategic Analysis

Target Molecule Profile

The target molecule, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine , is the imino-tautomer of 2-hydrazino-5-nitropyrimidine . While often referred to interchangeably in literature, the distinction is critical for solid-state chemistry and energetic formulations.

  • CAS Registry Number: 6343-98-2[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 155.11 g/mol

  • Key Functionality: The molecule features a highly electron-deficient pyrimidine ring activated by a 5-nitro group. This makes the C2 position exceptionally susceptible to nucleophilic attack but also renders the final compound potentially shock-sensitive (energetic).

Tautomeric Equilibrium

In solution (DMSO, MeOH), the equilibrium heavily favors the amino-tautomer (A). However, in the solid state, intermolecular hydrogen bonding often stabilizes the imino-tautomer (B), which is the "2-Hydrazono" form specified.


  • (A): 2-Hydrazino-5-nitropyrimidine (Aromatic pyrimidine ring).

  • (B): 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Quinoid-like structure).

Reaction Mechanism: Activated

The synthesis relies on a Nucleophilic Aromatic Substitution (


) where hydrazine displaces a leaving group (typically chloride) at the C2 position.
  • Activation: The 5-nitro group is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrimidine ring and stabilizing the Meisenheimer complex intermediate.

  • Selectivity: The C2 position is flanked by two ring nitrogens, making it more electrophilic than C4/C6, ensuring high regioselectivity.

SNAr_Mechanism SM 2-Chloro-5-nitropyrimidine (Electrophile) Complex Meisenheimer Complex (Stabilized by -NO2) SM->Complex + NH2NH2 Fast Addition Hyd Hydrazine Hydrate (Nucleophile) Hyd->Complex Prod 2-Hydrazino-5-nitropyrimidine (Amino Tautomer) Complex->Prod - HCl Aromatization Taut 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Imino Tautomer) Prod->Taut Tautomerization (Solid State/Solvent Dependent) HCl HCl (Byproduct)

Caption: Figure 1. Mechanism of Nucleophilic Aromatic Substitution (


) followed by tautomeric equilibration.

Part 2: Bench-Scale Protocol (Gram Scale)

Objective: Synthesis of 10 g of high-purity intermediate with >95% yield.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Mass/VolSafety Note
2-Chloro-5-nitropyrimidine 159.531.010.0 gSkin irritant, moisture sensitive.
Hydrazine Hydrate (64% or 80%) 50.062.5~5.0 mLToxic, Carcinogen, Corrosive.
Ethanol (Absolute) 46.07Solvent100 mLFlammable.
Triethylamine (Optional) 101.191.19.6 mLAcid scavenger (if HCl salt not desired).
Step-by-Step Methodology
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, dissolve 2-Chloro-5-nitropyrimidine (10.0 g) in Ethanol (80 mL).

    • Note: The starting material may not dissolve completely at RT; a suspension is acceptable.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice/water bath.

    • Rationale: The 5-nitro group makes the chlorine extremely labile. Controlling the initial exotherm is critical to prevent runaway reactions or decomposition.

  • Nucleophile Addition: Mix Hydrazine Hydrate (2.5 equiv) with 20 mL Ethanol. Add this solution dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: The solution will likely turn deep yellow/orange (formation of the hydrazone chromophore).

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. The starting chloride should be consumed rapidly.

  • Workup:

    • The product typically precipitates as a yellow/orange solid during the reaction.

    • Cool the mixture back to 0 °C for 30 minutes to maximize yield.

    • Filter the solid under vacuum.

  • Purification:

    • Wash the filter cake with cold water (2 x 20 mL) to remove hydrazine hydrochloride salts.

    • Wash with cold ethanol (1 x 10 mL) to remove organic impurities.

    • Dry in a vacuum oven at 40 °C for 12 hours. Do not overheat (energetic risk).[3]

Part 3: Scale-Up Strategy (Kilogram Lab)

Objective: Transition from 10 g to 1 kg batch size while mitigating thermal and toxicity risks.

Critical Process Parameters (CPPs)
  • Heat Removal: The reaction enthalpy (

    
    ) is significant. At scale, passive cooling is insufficient. Use a jacketed reactor with active glycol cooling.
    
  • Dosing Rate: Hydrazine addition must be gravimetrically controlled and linked to the reactor temperature probe. If

    
    , dosing stops automatically.
    
  • Hydrazine Handling: Use a closed-loop dosing system to prevent operator exposure to hydrazine vapors.

Process Flow Diagram

Process_Flow Reactor Jacketed Reactor (20L) Temp: 0-5°C Agitation: 200 RPM Sensor Temp Probe Interlock Stop if T > 15°C Reactor->Sensor Feedback Loop Filter Nutsche Filter Isolation & Washing Reactor->Filter Slurry Transfer Dosing Dosing Pump Hydrazine/EtOH Solution Rate: 10 mL/min Dosing->Reactor Controlled Addition Sensor->Dosing Control Signal Dryer Vacuum Tray Dryer 40°C, <50 mbar Filter->Dryer Wet Cake

Caption: Figure 2. Scale-up process flow emphasizing thermal control loops.

Optimized Scale-Up Protocol
  • Reactor Setup: Charge 20L reactor with 2-Chloro-5-nitropyrimidine (1.0 kg) and Isopropanol (8 L). Isopropanol is preferred over ethanol at scale due to higher flash point and better precipitation characteristics.

  • Cooling: Circulate glycol at -5 °C. Agitate at 150–200 RPM until temp reaches 0 °C.

  • Controlled Addition: Add Hydrazine Hydrate (55% solution, 3.0 equiv) via dosing pump.

    • Rate: Adjust to maintain

      
      . Estimated time: 2–3 hours.
      
  • Aging: Stir at 15 °C for 3 hours. Sample for HPLC.

  • Quench/Isolation: Add Water (4 L) slowly to the reactor to dissolve inorganic salts and force precipitation of the product.

  • Filtration: Transfer to a Nutsche filter. Wash with Water (5 L) followed by Isopropanol (2 L).

  • Drying: Dry at 40 °C under vacuum with a nitrogen bleed. Warning: Ensure the material does not form a dust cloud; use anti-static liners.

Part 4: Analytical Characterization & Specifications

Specification Sheet
TestMethodAcceptance Criteria
Appearance VisualYellow to Orange crystalline powder
Purity HPLC (UV 254 nm)

Identity

-NMR (DMSO-

)
Conforms to structure
Melting Point DSC205–210 °C (Dec) Caution: Exothermic
Hydrazine Content GC-HS or Colorimetric

ppm (Genotoxic Impurity)
Key NMR Signals (DMSO- )
  • 
     9.10 (s, 2H):  Pyrimidine ring protons (H4, H6). The symmetry indicates the substitution at C2.
    
  • 
     9.60 (br s, 1H):  Hydrazine NH (Exchangeable).
    
  • 
     4.50 (br s, 2H):  Hydrazine 
    
    
    
    (Exchangeable).
  • Note: Broadening or shifting of NH signals indicates tautomeric exchange.

Part 5: Safety & Energetic Hazards[3]

CRITICAL WARNING: 5-Nitropyrimidine derivatives are precursors to energetic materials and possess intrinsic explosive energy.

  • DSC Analysis: Before scaling >10 g, run a Differential Scanning Calorimetry (DSC) scan.

    • Expectation: Sharp exotherm upon melting/decomposition (~210 °C).

    • Rule: Never heat the reaction or drying oven within 50 °C of the DSC onset temperature.

  • Hydrazine Toxicity: Hydrazine is a potent hepatotoxin and carcinogen.

    • Control: Use sodium hypochlorite (bleach) to neutralize all hydrazine-contaminated glassware and waste streams before disposal.

  • Shock Sensitivity: While the hydrazone is less sensitive than the final energetic products (e.g., LLM-105), it should be treated as a weak explosive. Use non-sparking tools and conductive grounding.

References

  • Title: Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Tautomerism in Heterocycles

    • Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.[4][5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Energetic Precursors

    • Title: Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues.
    • Source: Chemical Biology & Drug Design (PubMed).
    • URL:[Link]

  • Reaction Mechanism (

    
    ): 
    
    • Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitropyridine.
    • Source: PrepChem.
    • URL:[Link] (Analogous Chemistry)

Sources

Application

Reagents required for the nitration of 2-hydrazonopyrimidine

Application Note: Reagents and Protocols for the Nitration and Functionalization of 2-Hydrazonopyrimidine Part 1: Executive Summary & Critical Safety Directive Subject: Nitration strategies for 2-hydrazonopyrimidine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Nitration and Functionalization of 2-Hydrazonopyrimidine

Part 1: Executive Summary & Critical Safety Directive

Subject: Nitration strategies for 2-hydrazonopyrimidine (also known as 2-hydrazinopyrimidine or pyrimidin-2-ylhydrazine).

Core Directive: The direct electrophilic nitration of 2-hydrazonopyrimidine using standard mixed acids (


) presents a severe safety hazard  and a high probability of synthetic failure. The hydrazine moiety (

) is a potent reducing agent, while nitrating mixtures are strong oxidizing agents. Mixing these directly often results in hypergolic ignition (rocket fuel chemistry) or oxidative destruction of the hydrazine group rather than ring nitration.

Therefore, this guide outlines two distinct, scientifically validated pathways based on the desired end-product:

  • The Indirect Route (Recommended): For synthesizing 5-nitro-2-hydrazinopyrimidine (ring nitration).

  • The Salt Formation Route: For synthesizing 2-hydrazinopyrimidinium nitrate (energetic salts).

Part 2: Scientific Analysis & Reagent Selection

The Chemical Conflict

The primary challenge in nitrating 2-hydrazonopyrimidine is the incompatibility of the functional groups.

  • Hydrazine Group: Nucleophilic, basic (

    
    ), and easily oxidized.
    
  • Pyrimidine Ring: Electron-deficient (

    
    -deficient), making electrophilic aromatic substitution (EAS) difficult without strong forcing conditions.
    

Attempting to force EAS on the ring using fuming nitric acid will invariably oxidize the hydrazine to an azo linkage or cleave it entirely before nitrating the ring. Consequently, the Nucleophilic Aromatic Substitution (


)  pathway is the industry standard for obtaining ring-nitrated hydrazinopyrimidines.
Reagent Table: Pathway Selection
Target ProductPrimary Reagents RequiredReaction TypeSafety Profile
5-Nitro-2-hydrazinopyrimidine 1. 2-Chloro-5-nitropyrimidine2. Hydrazine Hydrate (80-100%)3. Ethanol or THF

(Displacement)
Standard (Handle hydrazine with care)
2-Hydrazinopyrimidinium Nitrate 1. 2-Hydrazinopyrimidine2. Dilute Nitric Acid (

)3. Diethyl Ether (precipitant)
Acid-Base NeutralizationHigh (Energetic material precursor)
Tetrazolo[1,5-a]pyrimidine 1. Sodium Nitrite (

)2. Acetic Acid / HCl
Nitrosation (Not Nitration)Standard (Often a side-reaction)

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-hydrazinopyrimidine ( Route)

This is the authoritative method for introducing a nitro group onto the pyrimidine ring while retaining the hydrazine functionality.

Mechanism: The electron-withdrawing nitro group at the 5-position of the starting material activates the 2-position halogen for displacement by the hydrazine nucleophile.

Reagents:

  • Substrate: 2-Chloro-5-nitropyrimidine (CAS: 10320-15-7)

  • Nucleophile: Hydrazine Hydrate (

    
    ), 98%
    
  • Solvent: Ethanol (Absolute) or Tetrahydrofuran (THF)

  • Base (Optional): Triethylamine (

    
    ) – usually not required as excess hydrazine acts as the base.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-chloro-5-nitropyrimidine in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0–5°C using an ice bath.

  • Addition: Dropwise, add 25 mmol (2.5 eq) of hydrazine hydrate . Note: The reaction is exothermic. Control addition rate to maintain temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. A yellow to orange precipitate typically forms.

    • Validation: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting chloride (

      
      ) should disappear, replaced by the polar hydrazine product (
      
      
      
      ).
  • Work-up: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) followed by cold water (
    
    
    
    ) to remove hydrazine hydrochloride salts.
  • Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.

  • Yield Expectation: 85–95%.

  • Characterization:

    • Appearance: Yellow crystalline solid.

    • Melting Point: >200°C (decomposition).

Protocol B: Synthesis of 2-Hydrazinopyrimidinium Nitrate (Energetic Salt)

Strictly for researchers working with energetic materials. This retains the 2-hydrazino structure but forms the nitrate salt.

Reagents:

  • Substrate: 2-Hydrazinopyrimidine[1][2]

  • Acid: Nitric Acid (

    
    ), 30% aqueous solution. Do NOT use fuming nitric acid.
    
  • Solvent: Isopropanol (IPA)

Step-by-Step Methodology:

  • Dissolution: Suspend 5 mmol of 2-hydrazinopyrimidine in 10 mL of Isopropanol at 0°C.

  • Acidification: Slowly add 30%

    
     dropwise. Monitor pH carefully. Stop addition when pH reaches 4–5. Do not go to strongly acidic pH (<2) as this promotes oxidation.
    
  • Crystallization: Add 20 mL of cold Diethyl Ether to induce precipitation of the nitrate salt.

  • Filtration: Filter immediately using a plastic or ceramic funnel (avoid metal friction).

  • Safety Check: The resulting salt is an oxidizer-fuel mix. Store in small quantities, away from heat and friction.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the decision tree for reagent selection, highlighting the divergence between safe synthesis and hazardous incompatibility.

NitrationPathways Start Target: Nitrated 2-Hydrazonopyrimidine Decision Where is the Nitro Group needed? Start->Decision RouteA Ring Nitration (5-position) Decision->RouteA C-5 Position RouteB Nitrate Salt (-NH3+ NO3-) Decision->RouteB Ionic Salt RouteC Direct Ring Nitration Attempt Decision->RouteC Direct Electrophilic ReagentsA Reagents: 2-Chloro-5-nitropyrimidine + Hydrazine Hydrate RouteA->ReagentsA ReagentsB Reagents: Dilute HNO3 (<30%) + Isopropanol RouteB->ReagentsB ReagentsC Reagents: Conc. HNO3 / H2SO4 + 2-Hydrazinopyrimidine RouteC->ReagentsC ProductA Product: 5-Nitro-2-hydrazinopyrimidine (Stable, High Yield) ReagentsA->ProductA ProductB Product: 2-Hydrazinopyrimidinium Nitrate (Energetic Salt) ReagentsB->ProductB ResultC CRITICAL FAILURE: Oxidation / Explosion / Decomp (Hypergolic Reaction) ReagentsC->ResultC

Caption: Decision matrix for nitration reagents. Green path indicates the standard


 synthetic route; Red path indicates the hazardous direct nitration route.

Part 5: Troubleshooting & Mechanistic Insights

1. Why not protect the hydrazine, nitrate, and deprotect? While theoretically possible (e.g., using a Boc-hydrazide), the conditions required to nitrate the electron-deficient pyrimidine ring (Conc.


, 

) often degrade the protecting groups or the pyrimidine ring itself. The

route (Protocol A) is thermodynamically favored because the nitro group is introduced onto the ring before the sensitive hydrazine is attached [1].

2. The "Nitrosation" Trap Researchers often confuse nitration (


) with nitrosation (

). If you treat 2-hydrazinopyrimidine with Sodium Nitrite (

) and acid, you will not get a nitro compound. Instead, you will form the azide, which exists in equilibrium with tetrazolo[1,5-a]pyrimidine [2]. Ensure your reagent is Nitric Acid (for salts) or a pre-nitrated precursor (for ring substitution), not Nitrite.

3. Stability of the Product 5-Nitro-2-hydrazinopyrimidine is relatively stable but light-sensitive. It serves as a versatile intermediate for synthesizing triazolopyrimidines and pyrimido-triazines via condensation with aldehydes or orthoesters [3].

References

  • Fox, J. et al. (2022). Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine.[3] Royal Society of Chemistry Advances. [Link]

  • National Center for Biotechnology Information. (2006). Synthesis and in Vitro Antitumoral Activity of New hydrazinopyrimidine-5-carbonitrile Derivatives. PubMed. [Link]

  • Quora / Safety Data. (2019). Reaction of Hydrazine with Nitric Acid (Hypergolic Hazards).[4][Link][4]

Sources

Method

Green Chemistry Approaches to Synthesizing 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

Target Molecule Profile[1][2]
  • IUPAC Name: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

  • Common Tautomer: 2-Hydrazino-5-nitropyrimidine

  • Molecular Formula: C₄H₅N₅O₂

  • Application: Key intermediate for high-energy materials, antifungals, and CDK2 inhibitors.

The Green Chemistry Mandate

Traditional synthesis of nitropyrimidines often utilizes volatile organic compounds (VOCs) like DMF or dioxane and requires prolonged reflux times. This guide introduces two Green Chemistry protocols designed to maximize Atom Economy and minimize E-Factor (waste generated per kg of product):

  • Microwave-Assisted Aqueous Synthesis: Leverages the dielectric heating of water/ethanol to accelerate Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mechanochemical (Solvent-Free) Synthesis: Uses kinetic energy from grinding to drive the reaction without bulk solvents.

Structural Insight: Tautomerism

Researchers must recognize that the target molecule exists in a tautomeric equilibrium. In solution (DMSO-


), the hydrazino  form (A) often predominates, while the hydrazono  form (B) is stabilized in the solid state or specific protic solvents due to intramolecular hydrogen bonding with the nitro group.

Figure 1: Tautomeric Equilibrium

Tautomerism A 2-Hydrazino-5-nitropyrimidine (Aromatic Form) B 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Quinoid Form) A->B H-Shift B->A Equilibrium

Caption: Equilibrium between the aromatic hydrazino form and the quinoid hydrazono form.

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Aqueous/Ethanol)

Principle: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for


 displacement of the chloride leaving group by hydrazine.
Materials
  • Precursor: 2-Chloro-5-nitropyrimidine (1.0 eq)

  • Reagent: Hydrazine Hydrate (80% or 64% aqueous solution) (2.5 eq)

  • Solvent: Ethanol:Water (1:1 v/v) or pure Water

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, dissolve 1.0 mmol (159.5 mg) of 2-Chloro-5-nitropyrimidine in 3 mL of Ethanol/Water (1:1).

  • Addition: Dropwise add 2.5 mmol of Hydrazine Hydrate. Caution: Exothermic reaction.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 80°C

    • Power: Max 150W (Dynamic)

    • Hold Time: 10–15 minutes

    • Stirring: High

  • Work-up: Cool the vial to room temperature (RT). The product often precipitates as a yellow/orange solid upon cooling.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with 2x 5 mL cold water and 1x 5 mL cold ethanol to remove hydrazine hydrochloride salts.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expert Insight: The use of water/ethanol acts as a "green" solvent system. Water absorbs microwave energy efficiently, while ethanol solubilizes the organic precursor.

Protocol B: Mechanochemical Solvent-Free Synthesis

Principle: High-speed ball milling or mortar grinding generates localized heat (tribochemistry), driving the reaction between two solids (or a solid and a liquid) without bulk solvent.

Materials
  • Precursor: 2-Chloro-5-nitropyrimidine (1.0 eq)

  • Reagent: Hydrazine Hydrate (3.0 eq) - Used as both reagent and liquid assisted grinding (LAG) agent.

  • Equipment: Agate Mortar and Pestle OR Planetary Ball Mill (e.g., Retsch PM 100).

Step-by-Step Methodology
  • Loading: Place 2.0 mmol (319 mg) of 2-Chloro-5-nitropyrimidine into the mortar.

  • Addition: Slowly add 6.0 mmol of Hydrazine Hydrate (approx. 0.2–0.3 mL) directly onto the powder.

  • Grinding:

    • Manual: Grind vigorously with a pestle for 10–20 minutes. The mixture will turn from a pale powder to a deep yellow/orange paste.

    • Ball Mill: 400 rpm for 15 minutes (stainless steel jar/balls).

  • Quenching: Add 10 mL of ice-cold water to the paste and triturate (grind wet) for 2 minutes.

  • Isolation: Filter the resulting suspension.

  • Purification: Wash copiously with water until the filtrate pH is neutral (pH ~7).

  • Drying: Air dry or vacuum dry.

Expert Insight: This method has an E-factor near zero (excluding wash water) and eliminates the energy cost of refluxing.

Part 3: Characterization & Validation

To ensure Scientific Integrity , the synthesized product must be validated against the following expected data.

ParameterExpected Value/ObservationNotes
Appearance Yellow to Orange crystalline solidColor intensity varies with particle size and tautomer ratio.
Melting Point >200°C (Decomposes)Note: Similar pyridine analog melts at ~205°C.[1]
IR (ATR) 3300–3100 cm⁻¹ (NH stretch)1550 & 1340 cm⁻¹ (NO₂ stretch)Broad NH bands indicate H-bonding (hydrazono form).
¹H NMR

8.5–9.2 ppm (2H, Pyrimidine ring)

9.0–10.0 ppm (Broad NH)
Signals may be broadened due to tautomeric exchange.
MS (ESI) [M+H]⁺ = 156.04Confirm molecular ion peak.
Reaction Scheme & Mechanism

The reaction proceeds via an


 mechanism. The hydrazine acts as a nucleophile, attacking the C2 position. The intermediate Meisenheimer complex collapses, restoring aromaticity and expelling chloride.

ReactionScheme Start 2-Chloro-5-nitropyrimidine Inter Meisenheimer Complex Start->Inter + NH2NH2 Reagent Hydrazine Hydrate Reagent->Inter Product 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine Inter->Product - HCl Byprod HCl (Neutralized) Inter->Byprod

Caption: Nucleophilic Aromatic Substitution (SnAr) pathway for the synthesis.

Part 4: Technical Workflow & Decision Matrix

Use this flowchart to select the optimal protocol based on your lab's resources and scale.

Workflow Start Start: Synthesis Planning Scale Scale of Reaction? Start->Scale Small < 500 mg (Screening) Scale->Small Small Scale Large > 5g (Scale-up) Scale->Large Large Scale MW Microwave Protocol (Fast, Automated) Small->MW High Throughput needed Mech Mechanochemical Protocol (Low Energy, Simple) Small->Mech No MW Reactor available Large->MW Requires Flow-MW Large->Mech Preferred (Safety) Output Characterization (NMR/IR) MW->Output Mech->Output

Caption: Decision matrix for selecting the appropriate green synthesis methodology.

Part 5: Safety & Waste Management

Hydrazine Hydrate Warning: Hydrazine is a potent reducing agent, highly toxic, and a suspected carcinogen.

  • Green Mitigation: By using stoichiometric equivalents (2.5–3.0 eq) rather than a large excess (which is common in legacy protocols), and by utilizing closed-vessel microwave systems , exposure risk is drastically reduced.

  • Waste Disposal: The aqueous filtrate contains hydrazine hydrochloride. Treat with dilute hypochlorite (bleach) to oxidize residual hydrazine to nitrogen gas (

    
    ) before disposal, ensuring the solution is neutralized.
    

References

  • Microwave-Assisted Synthesis of Hydrazones

    • Title: Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[2]

    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Solvent-Free Mechanochemistry

    • Title: Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines.
    • Source: Molecules (PMC), 2011.
    • URL:[Link]

  • Green Synthesis of Pyrimidines

    • Title: Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols.[3]

    • Source: BenchChem Application Notes.[3]

  • Characterization of Nitro-Hydrazino Heterocycles

    • Title: Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
    • Source: Molecules, 2025.[4][5]

    • URL:[Link]

  • Safety Data & Properties (Analogous Compound)

    • Title: 2-Hydrazino-5-nitropyridine Safety D
    • Source: Sigma-Aldrich.[1]

Sources

Application

The Strategic Utility of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in the Synthesis of Advanced High-Nitrogen Compounds

Introduction: The Quest for High-Nitrogen Scaffolds and the Role of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine The development of high-nitrogen compounds is a focal point in contemporary chemical research, driven by their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for High-Nitrogen Scaffolds and the Role of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

The development of high-nitrogen compounds is a focal point in contemporary chemical research, driven by their diverse applications ranging from energetic materials to pharmaceuticals.[1][2] These molecules, characterized by a high proportion of nitrogen atoms, often exhibit unique properties such as high heats of formation, which is a desirable attribute for energetic materials.[3] Pyrimidine derivatives, a class of nitrogen-containing heterocycles, serve as foundational building blocks in the synthesis of numerous biologically active compounds and functional materials.[4][5] Among these, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, which exists in tautomeric equilibrium with 2-hydrazinyl-5-nitropyrimidine, has emerged as a versatile and highly reactive precursor for the construction of a variety of nitrogen-rich heterocyclic systems.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and utilization of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine as a strategic intermediate. We will delve into a detailed, field-proven protocol for its synthesis and subsequently explore its application in the preparation of fused high-nitrogen heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, as well as the synthesis of novel hydrazone derivatives. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

PART 1: Synthesis of the Precursor: 2-Hydrazinyl-5-nitropyrimidine

The most direct and widely applicable method for the synthesis of 2-hydrazinyl-5-nitropyrimidine involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyrimidine with hydrazine hydrate.[6][7] The electron-withdrawing nitro group at the 5-position significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the halide at the 2-position.

Protocol 1: Synthesis of 2-Hydrazinyl-5-nitropyrimidine

Materials:

  • 2-Chloro-5-nitropyrimidine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyrimidine (10.0 g, 62.7 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: Cool the solution in an ice bath to 0-5 °C. Slowly add hydrazine hydrate (15.7 g, 250 mmol, 4 equivalents) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The use of an excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of dimeric byproducts.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

  • Precipitation: Add cold deionized water (100 mL) to the concentrated residue to precipitate the product.

  • Filtration and Washing: Collect the resulting solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected product is a yellow to orange solid.

Characterization:

The identity and purity of the synthesized 2-hydrazinyl-5-nitropyrimidine should be confirmed by standard analytical techniques.

Technique Expected Observations
Melting Point Literature values should be consulted for comparison.
¹H NMR Characteristic peaks for the pyrimidine ring protons and the hydrazine protons. The chemical shifts will be influenced by the solvent used.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrimidine ring.
FT-IR Stretching vibrations for N-H (hydrazine), C=N, C-N, and NO₂ groups.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (C₄H₅N₅O₂).

PART 2: Application in the Synthesis of High-Nitrogen Compounds

The presence of a nucleophilic hydrazine group directly attached to the electron-deficient pyrimidine ring makes 2-hydrazinyl-5-nitropyrimidine an ideal substrate for a variety of cyclocondensation reactions, leading to the formation of fused heterocyclic systems with a high nitrogen content.

Application 1: Synthesis of 5-Nitropyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities.[9] The reaction of 2-hydrazinylpyrimidines with 1,3-dicarbonyl compounds is a well-established and efficient method for their synthesis.[5]

Reaction Workflow:

G cluster_0 Synthesis of 5-Nitropyrazolo[1,5-a]pyrimidines Start 2-Hydrazinyl-5-nitropyrimidine + 1,3-Dicarbonyl Compound Reaction Cyclocondensation in Acetic Acid Start->Reaction Reflux Workup Precipitation and Filtration Reaction->Workup Cooling & Addition of Water Product 5-Nitropyrazolo[1,5-a]pyrimidine Derivative Workup->Product

A typical workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 2: General Procedure for the Synthesis of 5-Nitropyrazolo[1,5-a]pyrimidine Derivatives

Materials:

  • 2-Hydrazinyl-5-nitropyrimidine

  • A 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-hydrazinyl-5-nitropyrimidine (1.0 g, 6.4 mmol) in glacial acetic acid (20 mL).

  • Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound (1.1 equivalents, 7.0 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

1,3-Dicarbonyl Compound Expected Product Typical Yield Range
Acetylacetone5,7-Dimethyl-2-nitro-pyrazolo[1,5-a]pyrimidine80-90%
Ethyl acetoacetate5-Methyl-2-nitro-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine75-85%
Diethyl malonate2-Nitro-5,7-dioxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine70-80%
Application 2: Synthesis of 5-Nitrotriazolo[4,3-a]pyrimidines

The[1][2][4]triazolo[4,3-a]pyrimidine scaffold is another important high-nitrogen heterocyclic system with significant biological activities.[2] A common synthetic route involves the reaction of a 2-hydrazinylpyrimidine with an orthoester or a carboxylic acid derivative.[10]

Reaction Mechanism:

G cluster_1 Mechanism for Triazolo[4,3-a]pyrimidine Formation Reactants 2-Hydrazinyl-5-nitropyrimidine + Triethyl Orthoformate Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Cyclization Intramolecular Cyclization Intermediate->Cyclization Heat, Elimination of Ethanol Product 5-Nitro-[1,2,4]triazolo[4,3-a]pyrimidine Cyclization->Product

Sources

Method

Handling protocols for sensitive 5-nitro-1,2-dihydropyrimidine derivatives

Application Note: Handling Protocols for Sensitive 5-Nitro-1,2-Dihydropyrimidine Derivatives Part 1: The Stability Paradox 5-nitro-1,2-dihydropyrimidines (5-NO₂-1,2-DHPMs) represent a high-value but notoriously fragile s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Protocols for Sensitive 5-Nitro-1,2-Dihydropyrimidine Derivatives

Part 1: The Stability Paradox

5-nitro-1,2-dihydropyrimidines (5-NO₂-1,2-DHPMs) represent a high-value but notoriously fragile scaffold in drug discovery.[1] Unlike their thermodynamically stable aromatic counterparts (pyrimidines) or the more robust 3,4-dihydro isomers (classic Biginelli products), the 1,2-dihydro isomer is kinetically labile.[2][1]

The presence of the 5-nitro group —a potent electron-withdrawing group (EWG)—creates a "push-pull" electronic environment that accelerates oxidative aromatization . While this reactivity is useful for prodrug activation, it poses a severe challenge during synthesis, isolation, and storage.[2][1]

The Core Challenge: The 1,2-dihydro scaffold is prone to spontaneous dehydrogenation to form the aromatic 5-nitropyrimidine. This process is catalyzed by:

  • Oxygen: Radical-mediated abstraction of H-atoms.

  • Light: Photo-excitation of the nitro chromophore facilitates hydrogen transfer.

  • Base: Deprotonation of the N1/N3 positions leads to rapid aromatization.

Part 2: Chemical Stability Profile

To handle these compounds successfully, one must understand the degradation vectors.[2]

ParameterSensitivity LevelMechanism of DegradationMitigation Strategy
Oxidation Critical Aromatization to 5-nitropyrimidine driven by thermodynamic stability.Strict Inert Atmosphere (Ar/N₂) . Use degassed solvents.
Photostability HighNitro-group excitation leads to radical formation and ring oxidation.Amber glassware or aluminum foil wrapping at all times.
pH Sensitivity Moderate (Base)Base-catalyzed proton abstraction (E1cB-like mechanism) accelerates aromatization.[1]Maintain neutral to slightly acidic pH (pH 5–7). Avoid strong bases during workup.[1]
Thermal ModerateHeat promotes disproportionation and oxidation.Keep process temperatures < 40°C . Store at -20°C.

Part 3: Experimental Protocols

Protocol A: Inert Synthesis & Isolation Workflow

Designed to minimize oxidative stress during the critical transition from reaction mixture to isolated solid.

Reagents:

  • Solvents: Anhydrous Ethanol/THF (Degassed via sparging with Argon for 15 mins).

  • Catalyst: Etidronic acid or mild Lewis acid (avoid oxidizing mineral acids like HNO₃).[1]

  • Quench: Saturated NH₄Cl (aq) – degassed.

Step-by-Step Methodology:

  • Reaction Setup:

    • Flame-dry all glassware under vacuum; backfill with Argon.

    • Use a Schlenk line or balloon-pressure inert gas system.

    • Critical: Wrap the reaction flask in aluminum foil to exclude light.

  • Monitoring:

    • Do NOT use standard TLC plates exposed to air/light for long periods.

    • Technique: Spot the TLC, run immediately, and visualize. If the spot smears or shows a new "aromatic" baseline spot (UV active, distinct Rf), oxidation is occurring on the silica.[2][1]

    • Recommendation: Use HPLC with a cooled autosampler (4°C) and degassed mobile phase for accurate monitoring.[1]

  • Workup (The "Cold & Dark" Technique):

    • Cool the reaction mixture to 0°C .

    • Quench: Add cold, degassed saturated NH₄Cl.

    • Extraction: Use degassed Ethyl Acetate or DCM.[1]

    • Drying: Use Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is extremely acid-sensitive, though Na₂SO₄ is generally safer.[2][1]

    • Filtration: Filter under a blanket of Argon if possible (inverted funnel flow).[1]

  • Concentration:

    • Rotary Evaporation: Bath temperature ≤ 30°C .

    • Vacuum: Do not over-dry to a "crust" if the compound is unstable in solid state; proceed immediately to recrystallization.

    • Tip: Backfill the rotovap with Nitrogen/Argon, not air.[2][1]

Protocol B: Purification via Recrystallization

Chromatography on Silica Gel often causes aromatization due to the acidic/active surface and oxidative airflow. Recrystallization is preferred.[1]

  • Solvent System: Ethanol/Water or Acetone/Hexane (Degassed).[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling solvent (under Argon).[1]

    • Allow to cool slowly to RT, then to 4°C in the dark.

    • Filtration: Collect crystals rapidly. Wash with cold, degassed non-polar solvent (e.g., Hexane/Heptane).[1]

    • Drying: High vacuum desiccator over P₂O₅, strictly in the dark.

Part 4: Visualization of Stability Pathways

The following diagram illustrates the critical "Handling Decision Tree" to prevent the irreversible Aromatization pathway.

StabilityPathways Target 5-Nitro-1,2-DHPM (Kinetic Product) Oxidation Oxidation (O2, Light, High T) Target->Oxidation Base Base Catalysis (pH > 8) Target->Base Aromatic 5-Nitropyrimidine (Thermodynamic Dead-End) Isomer 1,4-DHPM / 3,4-DHPM (Rearrangement) Oxidation->Aromatic Irreversible -H2 Base->Aromatic Deprotonation Base->Isomer Tautomerization Inert Inert Handling (Ar, Dark, <30°C) Inert->Target Preserves Structure

Figure 1: Stability landscape of 5-nitro-1,2-dihydropyrimidines. The red path indicates the primary degradation mode (oxidative aromatization) which must be blocked by inert handling (green).[1]

Part 5: Analytical Validation (Self-Validating Systems)

To ensure the integrity of your protocol, use these analytical checks.

1. NMR Spectroscopy (The "Proton Count" Check):

  • Solvent: Use DMSO-d₆ or CD₃CN . Avoid CDCl₃ (often acidic and contains dissolved O₂).[1]

  • Marker Signal: Look for the sp³ C-H protons at the C2/C4/C6 positions (typically 4.0–6.0 ppm).

  • Validation:

    • Pure 1,2-DHPM: Sharp signals for sp³ protons; integration matches formula.

    • Oxidized (Aromatic):[2][1] Disappearance of sp³ signals; downfield shift of remaining aromatic protons (> 8.0 ppm).

    • Run Time: Acquire immediately after dissolution.[1]

2. HPLC-UV/Vis:

  • Column: C18 (Reverse Phase).[1]

  • Mobile Phase: Water/Acetonitrile (Buffered to pH 6.0 with Ammonium Acetate).[1] Avoid unbuffered acidic phases.

  • Detection:

    • DHPM: λ_max typically ~250–280 nm (interrupted conjugation).[1]

    • Aromatic Pyrimidine: λ_max shifts significantly (often red-shifted or hyperchromic) due to full aromatic conjugation.[1]

Part 6: References

  • Savant, M. M., et al. (2009).[2][1][3] "Etidronic Acid: a New and Efficient Catalyst for the Synthesis of Novel 5-Nitro-3,4-Dihydropyrimidin-2(1H)-Ones."[3][4] ResearchGate.[1][3]

  • RSC Advances. (2021). "Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products." Royal Society of Chemistry.

  • MDPI. (2021). "Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations." Molecules. [1]

  • Wikipedia. "1,4-Dihydropyridine."[1] (General stability context for dihydro-heterocycles).

  • National Institutes of Health (NIH). (2023).[1] "Assay performance and stability of uracil and dihydrouracil in clinical practice." PubMed.[1]

Sources

Application

Application Note: Pharmaceutical Applications of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Scaffolds

Executive Summary The 2-Hydrazono-5-nitro-1,2-dihydropyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system. The electron-withdrawing nitro gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Hydrazono-5-nitro-1,2-dihydropyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system. The electron-withdrawing nitro group at the C-5 position, combined with the tunable hydrazone linker at C-2, creates a versatile platform for developing antimicrobial and antiproliferative agents.

This guide details the pharmaceutical utility of this scaffold, focusing on its dual-mechanism capability: oxidative stress induction via the nitro group and target-specific binding (e.g., kinase inhibition, DNA intercalation) mediated by the hydrazone tail. We provide validated protocols for the synthesis and biological characterization of these derivatives, addressing the specific solubility and stability challenges associated with nitro-heterocycles.

Chemical Basis & Synthetic Strategy

The Scaffold Architecture

The core structure exists in a tautomeric equilibrium between the 2-hydrazino-5-nitropyrimidine (aromatic) and the 2-hydrazono-1,2-dihydropyrimidine (quinoid-like) forms. In solution, particularly upon derivatization into Schiff bases (hydrazones), the hydrazono form often predominates, stabilized by intramolecular hydrogen bonding.

  • 5-Nitro Group: Acts as a "warhead." In anaerobic bacteria (e.g., H. pylori, M. tuberculosis), it functions as a prodrug, activated by nitroreductases to form cytotoxic nitro-radical anions.

  • 2-Hydrazono Linker: A "privileged linker" that allows for the introduction of diverse lipophilic aromatic rings (aryl hydrazones), crucial for penetrating bacterial cell walls or binding to hydrophobic pockets in kinases (e.g., VEGFR-2).

Synthesis Protocol: Core & Derivatization

Note: Nitro compounds are potentially explosive and mutagenic. Handle with extreme care.

Step 1: Synthesis of the Precursor (2-Hydrazino-5-nitropyrimidine) This step involves a nucleophilic aromatic substitution (


) of the chlorine atom.
  • Reagents: 2-Chloro-5-nitropyrimidine (1.0 eq), Hydrazine hydrate (80%, 2.5 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 2-Chloro-5-nitropyrimidine in ethanol at

      
      .
      
    • Add hydrazine hydrate dropwise over 20 minutes to prevent overheating (exothermic reaction).

    • Stir at room temperature for 1 hour. A yellow/orange precipitate will form.

    • Validation: TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
      ) should disappear.
      
    • Workup: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • Yield: Typically 85-90%.

Step 2: Condensation to 2-Hydrazono Derivatives (Schiff Bases) This step locks the scaffold into the active hydrazone form.

  • Reagents: Precursor from Step 1 (1.0 eq), Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq), Glacial Acetic Acid (catalytic), Ethanol.

  • Procedure:

    • Suspend the precursor in refluxing ethanol.

    • Add the aldehyde and 2-3 drops of acetic acid.

    • Reflux for 4–6 hours. The color typically deepens (yellow to red/brown).

    • Workup: Cool to RT. Filter the crystalline solid. Recrystallize from DMF/Ethanol mixtures if necessary.

Visualization: Synthetic Pathway

SynthesisPathway SM 2-Chloro-5-nitropyrimidine (Electrophile) Inter 2-Hydrazino-5-nitropyrimidine (Tautomeric Precursor) SM->Inter SNAr EtOH, 0°C Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Product 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Active Scaffold) Inter->Product Condensation Cat. AcOH, Reflux Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

Caption: Two-step synthesis converting the chloro-pyrimidine precursor into the bioactive hydrazono scaffold.

Application 1: Antimicrobial Drug Development

The primary application of this scaffold is in combating Multi-Drug Resistant (MDR) bacteria. The 5-nitro group mimics the mechanism of Nitrofurantoin, while the pyrimidine ring enhances uptake in rapidly dividing cells.

Mechanism of Action
  • Uptake: The lipophilic hydrazone tail facilitates passive diffusion across the bacterial membrane.

  • Activation: Bacterial nitroreductases (Type I/II) reduce the

    
     group.
    
  • Damage: Formation of reactive nitro-radical anions (

    
    ) causes DNA strand breaks and lipid peroxidation.
    
Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the potency of derivatives against S. aureus (Gram+) and E. coli (Gram-).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

  • Test Compounds (dissolved in 100% DMSO, stock 10 mg/mL).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Serial Dilution: Add

    
     MHB to all wells. Add 
    
    
    
    compound stock to column 1, then serially dilute (1:2) across the plate.
    • Critical Control: Include a DMSO control (max 1% final conc.) to ensure solvent does not kill bacteria.

  • Incubation: Add

    
     diluted bacterial suspension to each well. Incubate at 
    
    
    
    for 18–24 hours.
  • Readout: Add

    
     Resazurin (0.015%). Incubate 1–2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: The lowest concentration preventing the Blue

      
       Pink color change.
      

Data Summary: Typical Activity Ranges

Compound Derivative S. aureus (MIC µg/mL) E. coli (MIC µg/mL) Notes
Unsubstituted (R=H) >100 >100 Low lipophilicity limits uptake.
4-Chlorophenyl 4 – 8 16 – 32 Halogen improves membrane permeability.
5-Nitrofuranyl 0.5 – 2 2 – 4 Synergistic "dual-nitro" effect (High Potency).

| Standard (Ciprofloxacin)| 0.5 – 1 | 0.01 – 0.5 | Reference control. |

Application 2: Anticancer Therapeutics

Recent studies highlight the efficacy of 5-nitropyrimidine hydrazones as VEGFR-2 inhibitors and apoptosis inducers. The planar pyrimidine-hydrazone system can intercalate DNA or bind to the ATP-binding pocket of kinases.

Protocol: MTT Cytotoxicity Assay

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7, HCT-116).

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with graded concentrations of the scaffold (0.1 – 100

    
    ) for 48 hours.
    
  • MTT Addition: Add

    
     MTT reagent (
    
    
    
    mg/mL). Incubate 4h.
    • Mechanism: Mitochondrial reductase in living cells converts yellow MTT to purple formazan.

  • Solubilization: Discard media. Add

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
Visualization: Mechanism of Action (Dual Pathway)

MOA cluster_bact Antimicrobial Pathway (Bacteria) cluster_cancer Anticancer Pathway (Tumor Cells) Drug 2-Hydrazono-5-nitropyrimidine (Scaffold) NitroRed Nitroreductase (Enzyme) Drug->NitroRed Activation Kinase VEGFR-2 / Kinase Binding Pocket Drug->Kinase Competitive Inhibition Radical Nitro Radical Anion (R-NO2•-) NitroRed->Radical DNA_Damage DNA Strand Breakage Radical->DNA_Damage Apoptosis Apoptosis Induction (Caspase 3/7) Kinase->Apoptosis

Caption: Dual mechanism: Nitro-activation leads to DNA damage in bacteria, while kinase inhibition drives apoptosis in cancer cells.

Critical Technical Considerations

Solubility & Formulation
  • Challenge: These scaffolds are highly crystalline and poorly soluble in water due to strong intermolecular

    
    -stacking and H-bonding.
    
  • Solution: For biological assays, dissolve initially in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Dilute into aqueous media immediately before use. Ensure final DMSO concentration is

    
     to avoid solvent toxicity.
    
Stability
  • Light Sensitivity: The nitro-hydrazone system is photosensitive. Store solids and solutions in amber vials.

  • Hydrolysis: The hydrazone bond (

    
    ) is susceptible to hydrolysis in highly acidic environments (pH < 2). Maintain neutral pH (7.4) during storage and assays.
    

References

  • Popiołek, L. et al. (2020).[1] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Beteck, R. M. et al. (2019). Novel hydrazide–hydrazone with antitubercular properties.[1][2][3] National Institutes of Health (NIH). [Link]

  • Rollas, S. & Küçükgüzel, Ş.[4] G. (2007).[5][4] Biological Activities of Hydrazone Derivatives. MDPI Molecules. [Link]

  • Prescott, B. & Caldes, G. (1970).[6] Potential antitumor agents.[1][7][2][3][6][8][9] Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Welcome to the technical support center for the purification of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4). This guide is designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this highly polar, nitrogen-rich heterocyclic compound. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to ensure you achieve the desired purity and yield in your experiments.

Section 1: Initial Characterization & Purification Strategy

Before attempting purification, a preliminary analysis of the crude product is essential. This initial assessment will inform the most effective purification strategy, saving valuable time and material.

FAQ: What are the key physicochemical properties of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine that influence its purification?

Answer: Understanding the molecule's structure is paramount. This compound has several features that dictate its behavior:

  • High Polarity: The combination of the pyrimidine ring, the nitro group (-NO₂), and the hydrazono group (=N-NH₂) makes the molecule highly polar. This results in poor solubility in non-polar solvents (like hexane or dichloromethane) and good solubility in polar solvents (like DMSO, DMF, and to some extent, methanol and ethanol). Its calculated Topological Polar Surface Area (TPSA) is high, at 110.2 Ų, confirming its polar nature[1].

  • Basicity: The presence of multiple nitrogen atoms, particularly the hydrazono and pyrimidine ring nitrogens, imparts basic character. This can lead to strong interactions with acidic stationary phases like silica gel, often causing streaking during chromatography[2].

  • Potential for Isomerism: The C=N double bond of the hydrazone group can exist as E and Z geometric isomers[3][4]. It is common for hydrazones to exist as a mixture of isomers in solution, which can complicate purification and characterization, sometimes leading to duplicate signals in NMR spectra[5][6].

  • Stability Concerns: Hydrazone bonds are susceptible to acid-catalyzed hydrolysis, which can lead to degradation during workup or purification if acidic conditions are used[7][8][9]. The compound should be stored in dry conditions at 2-8°C to ensure stability[1].

Workflow: A Logical Approach to Purification

The following workflow provides a systematic approach to purifying 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, from initial crude analysis to obtaining the final, pure product.

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_recrystallization Path 1: Recrystallization cluster_chromatography Path 2: Chromatography Start Crude Product TLC Analyze by TLC (e.g., DCM:MeOH 9:1) Start->TLC Decision Is the major spot well-separated and does the crude solid appear crystalline? TLC->Decision Recryst Attempt Recrystallization Decision->Recryst  Yes Chrom Perform Column Chromatography Decision->Chrom No / Smear Trouble_Recryst Troubleshoot: - Oiling Out - No Crystals - Low Yield Recryst->Trouble_Recryst Issues Encountered End Pure Product Recryst->End Success Trouble_Recryst->Chrom Persistent Issues Trouble_Chrom Troubleshoot: - Streaking - Poor Separation - No Elution Chrom->Trouble_Chrom Issues Encountered Chrom->End Success Trouble_Chrom->End Resolved

Caption: A logical workflow for troubleshooting the purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds. However, the high polarity and specific properties of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine can present unique challenges.

Q: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] This is common with compounds that either have a low melting point or contain significant impurities that depress the melting point.

Causality & Solution:

  • Re-heat and Dilute: The most immediate solution is to heat the mixture to dissolve the oil completely, then add more of the hot solvent to decrease the saturation point.[2] Allow this more dilute solution to cool much more slowly.

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "anti-solvent" (water). Try re-dissolving in the "good" solvent (ethanol) and adding the anti-solvent more slowly at a slightly lower temperature.

  • Pre-Purification: Significant impurities are a primary cause of oiling out.[2] Before a full recrystallization, try dissolving the crude product in a polar solvent like methanol, adding silica gel to make a slurry, drying it, and then washing the silica-adsorbed product with a less polar solvent like ethyl acetate to remove non-polar impurities. Then, elute your desired product from the silica with methanol and attempt the recrystallization again.

Q: My solution is clear, but no crystals form even after cooling in an ice bath. What steps can I take to induce crystallization?

Answer: The failure to crystallize usually means the solution is not sufficiently saturated or that nucleation has not been initiated.

Causality & Solution:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[2][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cooled solution to act as a template for crystallization.[2]

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[12] Then, allow it to cool again.

  • Add an Anti-Solvent: If you are using a single solvent, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the original solvent to redissolve the cloudiness.[13] Let this new mixed-solvent system stand to form crystals.

Q: How do I choose the best solvent system for recrystallizing this compound?

Answer: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14][15] Given the compound's polarity, polar solvents are the best place to start.

Solvent Screening Protocol:

  • Place ~20 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile) dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound.[16]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. The compound should dissolve completely at or near the boiling point.

  • Allow the clear solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Water10.2100May be a good anti-solvent. Compound may have low solubility even when hot.
Methanol5.165Good starting choice. High solubility may lead to lower recovery.
Ethanol4.378Excellent starting choice. Often used for nitro and heterocyclic compounds.[17]
Acetonitrile5.882Good choice for polar compounds, can be effective.
Ethyl Acetate4.477Moderate polarity; may be useful for removing less polar impurities.
Acetone5.156Often too strong a solvent, leading to poor recovery.

Data compiled from various sources.[13][18]

Pro-Tip: A mixed solvent system, such as ethanol-water or methanol-ethyl acetate, is often highly effective. Dissolve the crude solid in a minimum amount of the hot "good" solvent (e.g., ethanol), then add the hot "anti-solvent" (e.g., water) dropwise until the solution just begins to turn cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[13]

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to provide adequate purity, column chromatography is the next logical step. The polar and basic nature of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine requires specific considerations for this technique.

Q: My compound streaks badly on the silica TLC plate and column. How can I get sharp bands?

Answer: Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic silanol (-Si-OH) groups on the surface of silica gel.[2] This leads to poor separation and low recovery.

Causality & Solution:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[2][19]

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent (e.g., 95:4:1 Dichloromethane:Methanol:Triethylamine).

    • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., 98:2 Dichloromethane:[7N NH₃ in MeOH]).

  • Switch the Stationary Phase: If streaking persists, the silica itself is the problem.

    • Alumina: Use neutral or basic alumina as your stationary phase, as it lacks the acidic silanol groups.[2]

    • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds as it minimizes acidic interactions.[20][21]

  • Use Reversed-Phase Chromatography: In reversed-phase (e.g., C18 silica), the separation mechanism is different, and the acidic silica surface is not exposed. This is often a superior method for highly polar compounds.[2]

Q: My compound is extremely polar and either doesn't move from the baseline (Rf=0) in normal-phase or elutes immediately in reversed-phase. What are my options?

Answer: This is a common challenge for very polar molecules. Your compound is either interacting too strongly with the polar stationary phase (normal-phase) or not at all with the non-polar stationary phase (reversed-phase). The solution is to use a specialized chromatographic technique designed for such molecules.

Causality & Solution:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for purifying highly polar compounds that are poorly retained in reversed-phase.[22][23][24]

  • Principle: HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[24] Water acts as the strong eluting solvent. A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[24]

  • Typical Mobile Phase: A gradient starting from high organic content (e.g., 95:5 Acetonitrile:Water) and increasing the water content to elute the compounds.[23]

  • Advantages: It provides excellent separation for compounds that are problematic in other methods and is compatible with mass spectrometry.[25]

TechniqueStationary PhaseMobile PhaseElution OrderBest For
Normal-Phase Polar (Silica, Alumina)Non-polar to polar organicNon-polar elutes firstModerately polar compounds.[26]
Reversed-Phase Non-polar (C18)Polar (Water/Acetonitrile)Polar elutes firstNon-polar to moderately polar compounds.[27]
HILIC Polar (Silica, Diol)High organic, low aqueousLeast polar elutes first (among polar analytes)Very polar, hydrophilic compounds.[22][23]

Protocol: Flash Column Chromatography (Normal Phase with Basic Modifier)

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your target compound. A good starting point is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). Once a suitable ratio is found (e.g., 95:5 DCM:MeOH), add 1% triethylamine to a new TLC trial to confirm it resolves streaking.

  • Column Packing: Select a column size appropriate for your sample amount (typically a 20-50:1 ratio of silica to crude material by weight).[28] Pack the column using the chosen mobile phase (the "slurry method" is common).

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DMF). Add a small amount of silica gel (~2-3 times the mass of your product) to this solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading" and is superior for polar compounds.[2] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen mobile phase. Apply gentle pressure to achieve a steady flow. If separation is difficult, a gradient elution (gradually increasing the percentage of methanol) can be used.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[28]

Chromatography_Logic Start Run TLC in EtOAc:Hexane (1:1) Rf_Check1 Rf > 0.6? Start->Rf_Check1 Rf_Check2 0.1 < Rf < 0.6? Rf_Check1->Rf_Check2 No Action1 Decrease Polarity (More Hexane) Rf_Check1->Action1 Yes Rf_Check3 Rf < 0.1? Rf_Check2->Rf_Check3 No Action2 System is Good for Normal Phase Rf_Check2->Action2 Yes Action3 Increase Polarity (More EtOAc or switch to DCM:MeOH) Rf_Check3->Action3 Yes Action1->Start End Optimal System Found Action2->End Proceed to Column Action4 Streaking? Action3->Action4 Action5 Add 1% Et3N or use Alumina/NH2-Silica Action4->Action5 Yes Action6 Still Rf ≈ 0? Action4->Action6 No Action5->End Resolved Action6->Action2 No Action7 Switch to HILIC (e.g., ACN:H2O) Action6->Action7 Yes Action7->End Proceed to Column

Caption: Decision tree for selecting a chromatography system.

Section 4: General FAQs

Q: My purified product shows duplicate signals in the ¹H NMR spectrum. Does this mean it's still impure?

Answer: Not necessarily. This is a common observation for hydrazones and is often due to the presence of E/Z geometric isomers around the C=N double bond.[4][5] These isomers are distinct chemical species that interconvert slowly on the NMR timescale, giving rise to two separate sets of signals. The ratio of the isomers can be influenced by the solvent and temperature.[5] To confirm, you can acquire a 2D NMR spectrum (like NOESY or ROESY) which can show through-space correlations that help assign the specific E and Z structures.[3]

Q: The product seems to be decomposing during workup or purification. How can I minimize this?

Answer: Hydrazones can be sensitive to both pH and oxidation.[9][29]

  • Avoid Strong Acids: The hydrazone linkage can be hydrolyzed under acidic conditions.[7][8] During your workup, use a mild base like saturated sodium bicarbonate for any neutralization steps instead of strong acids.

  • Work Quickly and Under Inert Atmosphere: If you suspect oxidation, minimize the exposure of your compound to air, especially during heating steps. Conducting the final evaporation of solvents under a nitrogen or argon atmosphere can be beneficial.

  • Check Stability on Silica: Before running a large column, spot your crude material on a TLC plate and let it sit on the bench for an hour. Then, elute the plate. If a new spot appears or the original spot diminishes, your compound is decomposing on the silica gel.[2] This is a strong indication that you should switch to a different stationary phase (like alumina) or a different technique (like recrystallization or reversed-phase).

Q: What are the likely impurities from a typical synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine?

Answer: Impurities are route-dependent but often arise from common synthetic pathways for dihydropyrimidines, such as the Biginelli reaction or related condensations.[17][30][31] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-5-nitropyrimidine or the hydrazine precursor.[32]

  • Side-Products: Byproducts from condensation reactions.[30]

  • Oxidized Species: The corresponding azine (R₂C=N-N=CR₂) can form from the reaction of the hydrazone with any residual starting aldehyde or ketone.[9]

  • Hydrolysis Product: The corresponding ketone or aldehyde (2-oxo-5-nitro-1,2-dihydropyrimidine) if the hydrazone bond is cleaved.

Monitoring the reaction by TLC is crucial to ensure it has gone to completion, which can minimize the presence of starting material impurities in the final crude product.[17]

References

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Jencks, W. P. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 48(49), 9152-9154. [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Patsnap Eureka. (2026, February 28). Amide vs Hydrazone Stability: Impacts of Temperature Gradient. [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Chyba, M., & Markuszewski, M. J. (2015). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 113, 11-27. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Wikipedia. (n.d.). Hydrazone. [Link]

  • YS, Inc. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Gotor, R., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6891. [Link]

  • Chiarelli, L. R., et al. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 22(9), 1503. [Link]

  • Raza, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4947. [Link]

  • Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Journal of Liquid Chromatography & Related Technologies, 31(10), 1437-1453. [Link]

  • Gotor, R., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules, 28(19), 6891. [Link]

  • de la Cruz, H., et al. (2026, March 4). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. RSC Advances, 16, 12345-12356. [Link]

  • Biotage. (2023). Successful Flash Chromatography. [Link]

  • King Group, University of Sheffield. (2018). Successful Flash Chromatography. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Howei Pharm. (n.d.). (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine ≥95%. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • Singh, S., et al. (2024, January 11). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine. Journal of Synthetic Chemistry, 2(2), 156-163. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. [Link]

  • Utah Tech University. (n.d.). Purifying a Solid by Recrystallization. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem Compound Database. [Link]

  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Kappe, C. O. (2004). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. QSAR & Combinatorial Science, 23(1), 9-27. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. [Link]

  • Commercial Solvents Corporation. (1941). U.S.
  • ChemicalRegister.com. (n.d.). (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4) Suppliers. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem Compound Database. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Welcome to the technical support center for the synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing byproduct formation and maximizing the yield and purity of your target compound.

Understanding the Core Reaction and Byproduct Formation

The synthesis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is typically achieved via a condensation and cyclization reaction. The most common approach involves the reaction of a guanidine derivative, such as aminoguanidine, with a reactive 1,3-dicarbonyl species containing a nitro group, like nitromalondialdehyde or its synthetic equivalents.

While the primary reaction is straightforward, the presence of multiple reactive functional groups under various pH and temperature conditions can lead to several competing side reactions. Understanding these pathways is the first step toward effective troubleshooting.

Primary Synthesis Pathway

The desired reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the stable dihydropyrimidine ring.

Main_Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aminoguanidine Aminoguanidine Hydrazone_Intermediate Hydrazone_Intermediate Aminoguanidine->Hydrazone_Intermediate Condensation (-H₂O) Nitromalondialdehyde Nitromalondialdehyde Nitromalondialdehyde->Hydrazone_Intermediate Target_Product 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine Hydrazone_Intermediate->Target_Product Intramolecular Cyclization (-H₂O)

Figure 1: Simplified primary reaction pathway.
Common Byproduct Pathways

Undesired products typically arise from incomplete reactions, degradation, or alternative reaction pathways of the starting materials and intermediates.

Byproduct_Formation Intermediate Hydrazone Intermediate Product Desired Product Intermediate->Product Optimal Conditions Byproduct1 Byproduct1 Intermediate->Byproduct1 Low Temp / Short Time Byproduct4 Ring-Opened Products Product->Byproduct4 Harsh Workup (e.g., strong acid/base) Byproduct2 Triazine Derivatives Byproduct3 Starting Material Degradation/Polymerization Reactants Reactants Reactants->Byproduct2 Incorrect Stoichiometry Reactants->Byproduct3 High Temp / Incorrect pH

Figure 2: Major pathways leading to byproduct formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows significant amounts of unreacted starting materials.

A1: This issue points to suboptimal reaction conditions or insufficient reaction time.

  • Causality: The condensation and cyclization steps are sensitive to temperature and pH.[1] If the temperature is too low or the pH is not in the optimal range (often weakly acidic to neutral for such condensations), the reaction rate will be slow, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Impurities in starting materials can inhibit the reaction.[1] Ensure the nitromalondialdehyde equivalent is not degraded and the aminoguanidine salt is of high purity.

    • Optimize Temperature: Perform small-scale trial reactions at slightly elevated temperatures (e.g., in 10°C increments from your current condition).[2] Monitor progress by TLC or LC-MS to find the sweet spot between reaction rate and byproduct formation.

    • Adjust pH: The reaction often requires a specific pH to facilitate both the nucleophilic attack and the dehydration steps. If using a salt of aminoguanidine (e.g., bicarbonate or hydrochloride), the pH may need adjustment with a mild acid or base. Buffer systems can sometimes provide better control.

    • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to drive it to completion.

Q2: My final product is a dark, tarry, or polymeric substance with very little of the desired crystalline product.

A2: This indicates degradation of the starting materials or product, often caused by excessive heat or incorrect pH.

  • Causality: 1,3-dicarbonyl compounds, especially those activated by a nitro group, can be unstable and prone to self-condensation or polymerization under harsh conditions (high temperature or strongly basic/acidic environments).[1][2] Similarly, the final product may degrade if the workup or reaction conditions are too aggressive.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures are a primary cause of tar formation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Control Reagent Addition: Add one reagent dropwise to the other, possibly at a reduced temperature (e.g., 0-5°C), to control the initial exotherm and prevent localized overheating.

    • Ensure Proper pH Control: Avoid strongly basic conditions, which can deprotonate the dicarbonyl compound and promote polymerization. A weakly acidic to neutral pH is generally safer.

    • Inert Atmosphere: For sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to dark-colored byproducts.[1]

Q3: LC-MS analysis shows a major byproduct with a mass corresponding to a triazine derivative.

A3: This is a known side reaction of aminoguanidine, especially with α-dicarbonyl compounds.

  • Causality: Aminoguanidine can react with α-dicarbonyl compounds to form stable 3-amino-1,2,4-triazine derivatives.[3][4][5][6] If your nitromalondialdehyde precursor exists in equilibrium with or degrades to a species like glyoxal, this side reaction can become significant.

  • Troubleshooting Steps:

    • Check Purity of Dicarbonyl Reagent: Ensure your starting material is pure and has not degraded.

    • Modify Stoichiometry: Using a slight excess of the dicarbonyl component relative to aminoguanidine can sometimes disfavor the pathway leading to triazines, which often involves a different stoichiometry.

    • Control Temperature and pH: The kinetics of triazine formation versus pyrimidine formation can be influenced by reaction conditions.[6] Experiment with different temperatures and pH values to find conditions that favor the desired cyclization.

Q4: The product appears clean by TLC, but after silica gel chromatography, the yield is low and new spots appear.

A4: The target compound may be unstable on acidic silica gel.

  • Causality: Many nitrogen-containing heterocycles can degrade or irreversibly bind to the acidic surface of standard silica gel.[2] The hydrazono and nitro groups can make your compound particularly sensitive.

  • Troubleshooting Steps:

    • Use Neutralized Silica Gel: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1%).[2]

    • Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is often more suitable for acid-sensitive compounds.[2]

    • Alternative Purification: If chromatography proves difficult, purification by recrystallization is a highly effective alternative for obtaining high-purity crystalline material. Experiment with various solvent systems (e.g., Ethanol/Water, DMF/Water, Acetonitrile).

Frequently Asked Questions (FAQs)

What is the optimal solvent for this reaction?

  • Protic solvents like ethanol or isopropanol are commonly used as they can facilitate proton transfer steps in the mechanism. Acetonitrile or DMF can also be effective. The ideal solvent should be determined empirically, as it depends on the solubility of the reactants and the reaction temperature.

How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a moderately polar eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is ideal as it can track the disappearance of starting materials and the appearance of the product and byproducts by mass.

Is the order of reagent addition important?

  • Yes, it can be. Adding the aminoguanidine solution slowly to the solution of the dicarbonyl compound (or vice-versa) can help control the reaction rate and temperature. This controlled addition is a key parameter to investigate during optimization.

My NMR spectrum shows duplicate signals, suggesting isomers. How can I resolve this?

  • The presence of isomers, such as E/Z isomers around the hydrazono C=N bond or tautomers of the dihydropyrimidine ring, is possible.[7] Sometimes, these isomers can be separated by careful chromatography or fractional crystallization. In other cases, they may co-exist in equilibrium. Variable temperature NMR studies can help determine if the signals coalesce, indicating rapidly interconverting isomers.

Summary of Key Parameters and Recommendations

ParameterPotential Issue if UncontrolledRecommended Action
Temperature Degradation, tar formation (too high); Incomplete reaction (too low).Start at room temperature; gently warm if necessary (e.g., 40-60°C), monitoring closely for byproduct formation.[2]
pH Polymerization (too basic); Incomplete reaction (non-optimal).Aim for weakly acidic to neutral conditions. Use a buffer if necessary for precise control.
Reagent Purity Side reactions from impurities; low yield.Use high-purity starting materials. Verify the stability of the dicarbonyl reagent before use.[1]
Stoichiometry Formation of triazine byproducts; unreacted starting material.Start with a 1:1 molar ratio. Small adjustments (e.g., 1.05:1) may be needed based on byproduct analysis.
Purification Product degradation on the column.Prioritize recrystallization. If chromatography is needed, use neutralized silica or alumina.[2]

Experimental Protocol: General Guideline for Synthesis

This is a general protocol and must be optimized for your specific starting materials and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitromalondialdehyde equivalent (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Reagent Addition: In a separate vessel, prepare a solution of aminoguanidine bicarbonate (1.0 eq) in the same solvent (a small amount of water may be needed for solubility). Add this solution dropwise to the stirred dicarbonyl solution at room temperature over 15-30 minutes.

  • Reaction: After the addition is complete, stir the mixture at room temperature or heat gently (e.g., to 50°C) for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS every hour.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification:

    • Recrystallization (Preferred): Wash the crude solid with cold water and then diethyl ether. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

    • Chromatography (If necessary): Adsorb the crude material onto a small amount of silica and purify using column chromatography with a pre-neutralized silica gel column.

Troubleshooting Workflow

Troubleshooting_Workflow Tarry_Product Q: Product is a dark, intractable tar? Specific_Byproduct Q: Specific major byproduct observed? Tarry_Product->Specific_Byproduct No Sol_Tarry_Product A: Lower Temperature Control Reagent Addition Ensure Neutral pH Tarry_Product->Sol_Tarry_Product Yes Purification_Issue Q: Product degrades during purification? Specific_Byproduct->Purification_Issue No Sol_Specific_Byproduct A: Check Reagent Purity Adjust Stoichiometry Modify Temp/pH Specific_Byproduct->Sol_Specific_Byproduct Yes Sol_Purification_Issue A: Use Neutralized Silica/Alumina Prioritize Recrystallization Purification_Issue->Sol_Purification_Issue Yes Low_Conversion Low_Conversion Low_Conversion->Tarry_Product No Sol_Low_Conversion Sol_Low_Conversion Low_Conversion->Sol_Low_Conversion Yes

Figure 3: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles.
  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds".
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts | Request PDF.
  • ACS Publications. Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines | The Journal of Organic Chemistry.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • University of Rochester. How To: Troubleshoot a Reaction - Chemistry.
  • PMC. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • ResearchGate. Proposed mechanisms of action of aminoguanidine as a carbonyl and...
  • Semantic Scholar. Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry.
  • Semantic Scholar. Novel ring transformation of nitropyrimidinone; synthetic equivalent ofα-nitroformylacetic acid.
  • PubMed. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine CAS: 17802-59-4 Molecular Formula: C₄H₅N₅O₂ Molecular Weight: 155.11 g/mol [1]

The Core Challenge: Researchers frequently encounter "crash-out" (precipitation) events with this compound during aqueous dilution.[2] The solubility issues stem from two physicochemical factors:

  • High Lattice Energy: The planar pyrimidine ring, reinforced by the electron-withdrawing nitro group at position 5, facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state [1, 3].[2]
  • Tautomeric Equilibrium: The compound exists in equilibrium between the hydrazino and hydrazono forms.[2] The 5-nitro group increases the acidity of the ring nitrogen, favoring the uncharged, poorly soluble 1,2-dihydro (hydrazono) tautomer in neutral aqueous media [2, 5].

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Category A: Solvent Selection & Stock Preparation[2]

Q1: I cannot get the solid to dissolve in water or PBS. Is my batch defective? A: No, this is expected behavior. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine has negligible intrinsic aqueous solubility. The nitro group reduces the basicity of the pyrimidine ring, preventing protonation (and thus solubilization) at physiological pH [5].[2]

  • Solution: Do not attempt to dissolve directly in aqueous buffers.[2] You must prepare a high-concentration stock solution in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) first.[2]

Q2: What is the maximum solubility in DMSO? A: While batch-specific variations occur, you can typically achieve 50–100 mM in anhydrous DMSO with vortexing and mild sonication.[2]

  • Technical Insight: DMSO disrupts the intermolecular hydrogen bonding and

    
    -stacking of the nitro-pyrimidine core more effectively than protic solvents like ethanol [6].
    

Q3: Can I use ethanol or methanol instead of DMSO? A: Alcohols are generally poor solvents for this specific nitro-derivative compared to dipolar aprotic solvents.[2] Solubility in ethanol is often <10 mM.[2] If DMSO is incompatible with your downstream application, NMP (N-methyl-2-pyrrolidone) is the next best alternative [6].

Category B: Aqueous Dilution & Assay Compatibility

Q4: My compound precipitates immediately upon adding the DMSO stock to cell culture media. How do I fix this? A: This "solvent shock" occurs when the hydrophobic compound is rapidly exposed to a highly polar aqueous environment.[2]

  • Protocol Adjustment:

    • Stepwise Dilution: Do not jump from 100 mM stock to 10 µM aqueous. Create an intermediate working solution (e.g., 1 mM in DMSO or 50% DMSO/Water).[2]

    • Vortex During Addition: Add the stock dropwise to the vortexing media, not the other way around. This prevents local regions of high concentration where nucleation occurs.[2]

    • Surfactants: Pre-condition your media with 0.1% Tween-80 or 0.5% Methylcellulose .[2] This inhibits crystal growth [1].[2]

Q5: Is the compound stable in solution? A: The nitro group provides stability to the ring, but the hydrazone moiety is susceptible to oxidation and hydrolysis over time.

  • Recommendation: Prepare DMSO stocks fresh or store at -20°C under nitrogen/argon. Avoid alkaline aqueous buffers (pH > 9) for extended periods, as this can accelerate hydrazone hydrolysis [2].[2]

Q6: Can I use pH adjustment to improve solubility? A: Yes, but with caution.

  • Mechanism: The NH proton on the pyrimidine ring (N1 position) is weakly acidic due to the electron-withdrawing 5-nitro group.

  • Strategy: Solubility may increase at pH > 8.5 (forming the anion).[2] However, high pH can degrade the compound.[2] Only use this method if your assay tolerates basic conditions and short exposure times [1, 5].[2]

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Materials: Anhydrous DMSO (Grade ≥99.9%), Borosilicate glass vial (amber).

  • Weigh 7.75 mg of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex at maximum speed for 60 seconds.

  • Inspect: If particles remain, sonicate in a water bath at 35°C–40°C for 5–10 minutes.

    • Critical: Do not exceed 50°C to prevent thermal degradation of the hydrazone [4].[2]

  • Verify: Solution should be clear and yellow/orange.[2]

Protocol B: "Crash-Resistant" Dilution for Biological Assays

Goal: Reach 100 µM in assay buffer without precipitation.

  • Start with 50 mM DMSO stock .

  • Intermediate Step: Dilute 1:10 into PEG-400 (Polyethylene Glycol 400).[2]

    • Mix: 10 µL Stock + 90 µL PEG-400.[2] (Conc = 5 mM).[2]

  • Final Step: Dilute the intermediate 1:50 into the assay buffer (pre-warmed to 37°C).

    • Mix: 20 µL Intermediate + 980 µL Buffer.[2]

    • Result: 100 µM compound in 1% DMSO / 2% PEG-400 / 97% Buffer.

    • Why: PEG-400 acts as a cosolvent bridge, reducing the polarity gap between DMSO and water [1].[2]

Solubility Data & Comparison

Solvent SystemEstimated Solubility (25°C)SuitabilityNotes
Water (pH 7.4) < 0.1 mg/mLPoor High risk of precipitation.[2]
DMSO > 15 mg/mL (~100 mM)Excellent Recommended stock solvent.[2]
DMF > 10 mg/mLGood Alternative to DMSO.[2]
Ethanol < 1 mg/mLLow Not recommended for stocks.[2]
0.1 M NaOH ~ 1-5 mg/mLModerate Forms salt; check stability.
PBS + 5% HP-β-CD ~ 0.5 mg/mLModerate Best for animal dosing (IP/IV) [1].[2]

Decision Tree: Solubilization Workflow

SolubilityWorkflow Start Start: Solid Compound SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Target 50-100 mM) SolventChoice->DMSO Recommended Water Aqueous Buffer SolventChoice->Water Avoid CheckClear Is Solution Clear? DMSO->CheckClear Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate Particles Visible Application Intended Application? CheckClear->Application Clear Sonicate->CheckClear CellAssay Cell/Enzyme Assay (Low Conc) Application->CellAssay AnimalStudy In Vivo Study (High Conc) Application->AnimalStudy DilutionStrategy Dilution Strategy CellAssay->DilutionStrategy Cyclodextrin Formulate with 20% HP-β-CD AnimalStudy->Cyclodextrin Required for Bioavailability DirectDilution Direct Dilution (Risk of Crash) DilutionStrategy->DirectDilution < 10 µM Cosolvent Use Cosolvent Bridge (DMSO -> PEG400 -> Buffer) DilutionStrategy->Cosolvent > 10 µM

Figure 1: Decision matrix for solubilizing 2-Hydrazono-5-nitro-1,2-dihydropyrimidine based on application.

References

  • BenchChem Technical Support. (2025).[2][3] Overcoming Poor Solubility of Pyrimidine Derivatives: Formulation Strategies and Cyclodextrins. Retrieved from [2]

  • Ghiviriga, I., et al. (2015).[2] Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.[4][5] Organic & Biomolecular Chemistry.[2][6][7] Retrieved from [2]

  • ChemScene. (2024).[2] Product Data: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4).[1][8][9] Retrieved from [2]

  • Howei Pharm. (2024).[2] Certificate of Analysis and Handling: (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine. Retrieved from [2]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water.[2][10] European Journal of Organic Chemistry.[2][10] Retrieved from

  • Li, P., et al. (2011).[2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.[2] National Institutes of Health (PMC).[2] Retrieved from [2]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving critical bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving critical bottlenecks during the synthesis and purification of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (also referred to by its tautomeric name, 2-hydrazinyl-5-nitropyrimidine).

The synthesis of this crucial building block typically relies on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine with hydrazine hydrate . While the strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex and drives the reaction forward , it also makes the system highly susceptible to competitive side reactions. This guide provides orthogonal, self-validating methodologies to isolate your target compound with >98% purity.

Part 1: Impurity Profiling & Mechanistic Origins

To purify a compound effectively, you must first understand the thermodynamic and kinetic origins of its impurities. The table below summarizes the quantitative and physicochemical data of the crude reaction mixture components, which dictates our orthogonal purification strategy.

Table 1: Physicochemical Profiling of Crude Mixture Components

CompoundMechanistic OriginpKa (Est.)Solubility ProfileTargeted Removal Strategy
2-Hydrazono-5-nitro-1,2-dihydropyrimidine Primary SNAr Product~7.5Soluble in hot EtOH, EtOAc, THF. Insoluble in cold water.Target Compound (Isolate via crystallization)
1,2-Bis(5-nitropyrimidin-2-yl)hydrazine Secondary SNAr (Dimerization)NeutralHighly insoluble in most organic solvents (even at reflux).Hot solvent filtration (Retained on filter)
5-Nitro-2-hydroxypyrimidine Competitive Hydrolysis~5.2Soluble in aqueous base (as sodium salt) and polar organics.Mild basic aqueous extraction (pH 8)
2-Chloro-5-nitropyrimidine Unreacted Starting MaterialN/AHighly soluble in cold non-polar/polar aprotic solvents.Cold solvent washing (Hexane/Ether)
Part 2: Step-by-Step Purification Methodologies

Do not rely on a single crystallization step. The structural similarities between the target and its impurities require a sequence of orthogonal techniques. Every protocol below includes a Self-Validation Step to ensure the system is functioning as intended.

Protocol A: Dimer Depletion via Selective Trituration

The symmetric dimer forms because the primary nitrogen of the newly formed hydrazinyl group remains nucleophilic and can attack unreacted starting material . Because the dimer is a rigid, planar, and highly symmetric molecule, its crystal lattice energy is exceptionally high, rendering it insoluble in almost all standard solvents.

  • Suspend the crude solid in absolute ethanol (approx. 10 mL per gram of crude).

  • Heat the suspension to a vigorous reflux (78 °C) for 30 minutes under constant stirring. The target monomer will dissolve, while the dimer will remain as a fine suspension.

  • Filter the mixture while boiling hot through a pre-warmed Buchner funnel or celite pad.

  • Self-Validation Step: Analyze the retained filter cake via LC-MS. A mass peak at m/z 278 [M+H]⁺ confirms the successful isolation and removal of the symmetric dimer from your product stream.

  • Chill the filtrate to 0 °C for 4 hours to crystallize the target compound. Filter and collect the crystals.

Protocol B: Hydrolysis Product Removal via Acid-Base Partitioning

If trace water was present during the reaction, competitive hydrolysis of the C-Cl bond yields 5-nitro-2-hydroxypyrimidine. This impurity co-crystallizes with the target but can be removed by exploiting the acidity of its hydroxyl group.

  • Dissolve the crystallized product from Protocol A in ethyl acetate (EtOAc).

  • Wash the organic layer twice with an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃, pH ~8).

    • Causality: The mildly basic aqueous phase deprotonates the hydrolysis impurity (pKa ~5.2), forcing it into the aqueous layer as a sodium salt, while the target hydrazine (pKa ~7.5) remains neutral and stays in the organic layer.

  • Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Step: Acidify the discarded aqueous bicarbonate wash with 1M HCl to pH 3. If a pale yellow precipitate forms, the 5-nitro-2-hydroxypyrimidine was successfully partitioned and removed. If no precipitate forms, the initial extraction was either unnecessary (no hydrolysis occurred) or failed due to insufficient aqueous pH.

Part 3: Troubleshooting FAQs

Q: My reaction mixture turned dark red/brown during workup. Is the product ruined? A: Not necessarily ruined, but compromised. Hydrazines are highly susceptible to auto-oxidation, especially under basic conditions and elevated temperatures. Exposure to atmospheric oxygen converts the hydrazine moiety into diazo species or complex polymeric degradation products, which are intensely colored. Actionable Fix: Always perform the SNAr reaction and subsequent workups under an inert atmosphere (N₂ or Argon). If the product is already discolored, dissolve it in EtOAc, treat with activated charcoal (10% w/w) at room temperature for 15 minutes, and filter through celite before proceeding to Protocol B.

Q: How do I minimize the symmetric dimer impurity during the initial reaction? A: The dimer is a product of kinetic competition. If you add hydrazine to the pyrimidine, there is always a localized excess of the highly electrophilic 2-chloro-5-nitropyrimidine, which rapidly reacts with your newly formed product. Actionable Fix: Utilize inverse addition . Dissolve the 2-chloro-5-nitropyrimidine in your solvent and add it dropwise to a solution containing a large molar excess (3 to 5 equivalents) of hydrazine hydrate. This ensures the local concentration of hydrazine always vastly exceeds the product, kinetically favoring monomer formation.

Q: My NMR spectrum shows a persistent broad singlet at ~8.5 ppm that won't go away. Which impurity is this? A: This chemical shift is characteristic of an acidic N-H or O-H proton strongly hydrogen-bonded to the nitro group. If this peak persists after Protocol A (hot ethanol trituration), it is almost certainly the O-H proton of the hydrolysis impurity (5-nitro-2-hydroxypyrimidine). Proceed immediately with Protocol B to partition it out of your sample.

Part 4: Mechanistic & Purification Workflow

The following diagram maps the causality of the SNAr reaction, the generation of thermodynamic/kinetic impurities, and the orthogonal purification logic required to isolate the target.

G SM 2-Chloro-5-nitropyrimidine (Electrophile) MC Meisenheimer Complex (Reactive Intermediate) SM->MC SNAr Attack Hydrolysis 5-Nitro-2-hydroxypyrimidine (Hydrolysis Impurity) SM->Hydrolysis + H2O (Trace) Nuc Hydrazine Hydrate (Nucleophile) Nuc->MC Target 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine (Target Product) MC->Target -HCl Dimer Symmetric Dimer (Over-reaction Impurity) Target->Dimer + SM (Excess) Purification1 Protocol A: Hot EtOH Trituration (Precipitates Dimer) Target->Purification1 Dimer->Purification1 Hydrolysis->Purification1 Purification2 Protocol B: NaHCO3 Wash (Partitions Hydrolysis Impurity) Purification1->Purification2 Filtrate Pure Purified Target (>98% HPLC Purity) Purification2->Pure Organic Layer

Workflow of SNAr synthesis, impurity generation, and targeted purification strategies.

References
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. URL:[Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI Pharmaceuticals. URL:[Link]

Troubleshooting

Technical Support Center: Stability Protocols for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Executive Summary: The Tautomeric Challenge You are likely working with this compound as an antiviral scaffold or an antimicrobial intermediate.[1] To stabilize 2-Hydrazono-5-nitro-1,2-dihydropyrimidine , you must first...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Challenge

You are likely working with this compound as an antiviral scaffold or an antimicrobial intermediate.[1] To stabilize 2-Hydrazono-5-nitro-1,2-dihydropyrimidine , you must first understand its "identity crisis."[1]

This molecule exists in a dynamic tautomeric equilibrium between the hydrazono form (often favored in the solid state and polar aprotic solvents) and the hydrazino form (2-hydrazino-5-nitropyrimidine). The electron-withdrawing nitro group at the C5 position significantly increases the acidity of the ring nitrogen, stabilizing the para-quinoid hydrazono structure.

The Stability Triad:

  • Hydrolysis: The exocyclic C=N bond is susceptible to hydrolytic cleavage, releasing toxic hydrazine and 5-nitro-2-pyrimidinone.

  • Oxidation: The hydrazone moiety is a reducing agent; atmospheric oxygen (especially in solution) can promote dimerization or formation of azo/azoxy species.[1]

  • Photolysis: The nitro-conjugated system is photosensitive.

Module 1: Solid-State Storage (Long-Term)

For indefinite storage (months to years), the compound must remain in the solid state.[1] Solution storage is inherently unstable for this scaffold.[1]

Protocol A: The "Cryo-Desiccated" Standard
  • Temperature: -20°C is mandatory. 4°C is acceptable for active use (<1 month), but -20°C prevents slow oxidative degradation.[1]

  • Atmosphere: Argon (Ar) or Nitrogen (

    
    ) purge is required before sealing.
    
  • Container: Amber glass vials with PTFE-lined caps. Do not use clear glass.

Why this works: The nitro group renders the pyrimidine ring electron-deficient, making the hydrazine tail susceptible to oxidative radical formation.[1] Low temperature arrests the kinetics of this auto-oxidation.

Module 2: Solution Handling (The "Danger Zone")

CRITICAL WARNING: Never store this compound in DMSO at Room Temperature for >24 hours.

Researchers frequently observe "browning" or loss of potency in DMSO stocks.[1] This is due to DMSO-mediated oxidation and hygroscopic hydrolysis .

The DMSO Trap

DMSO is hygroscopic.[1] Absorbed water attacks the C=N hydrazone bond.[1] Furthermore, DMSO can act as an oxidant (similar to Swern oxidation conditions) toward hydrazines, especially if the DMSO is not anhydrous and deoxygenated.[1]

Protocol B: Preparation of Stable Stock Solutions
ParameterSpecificationReason
Solvent Anhydrous DMSO (≥99.9%)Water catalyzes hydrolysis to the pyrimidinone.
Concentration 10 mM - 50 mMHigher concentrations are self-stabilizing due to intermolecular H-bonding.
Additives 0.1% Formic Acid (Optional)Use with caution. Slight acidity can stabilize the hydrazone against oxidation but accelerates hydrolysis if water is present.[1] Only use for immediate LC-MS injections.
Headspace Argon PurgeDisplaces oxygen that fuels oxidative dimerization.[1]
Workflow: Safe Freeze-Thaw Cycle
  • Dissolve solid in anhydrous DMSO under Argon flow.

  • Aliquot immediately into single-use amber microtubes (avoid repeated freeze-thaw of a master stock).

  • Flash freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C.

Module 3: Troubleshooting & Diagnostics
Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Hydrolysis (Water-driven) and Oxidation (Air/DMSO-driven).

DegradationPathways Compound 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine (Active Scaffold) Tautomer 2-Hydrazino-5-nitropyrimidine (Equilibrium Form) Compound->Tautomer Fast Equilibrium (Solvent Dependent) Hydrolysis Hydrolysis (+ H2O / Acid) Compound->Hydrolysis Oxidation Oxidation (+ O2 / DMSO / Light) Tautomer->Oxidation Prod_Hydro1 5-Nitro-2-pyrimidinone (Inactive) Hydrolysis->Prod_Hydro1 Prod_Hydro2 Hydrazine (TOXIC) Hydrolysis->Prod_Hydro2 Prod_Ox Azo Dimers / Azines (Colored Impurities) Oxidation->Prod_Ox

Caption: Figure 1. Degradation pathways showing the hydrolytic cleavage to inactive pyrimidinone and oxidative conversion to azo dimers.

Diagnostic Guide: Is my compound degraded?
ObservationDiagnosisVerification Step
LC-MS shows two peaks (M+H) Likely Tautomers. Not degradation.Run NMR in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. If peaks coalesce at high temp (e.g., 80°C), they are tautomers.
Solution turns Dark Orange/Brown Oxidation. Formation of azo-dimers or nitro-reduction products.Check LC-MS for [2M-2H] peaks (dimers). Discard sample.
Precipitate in DMSO Stock Polymerization or Hydrolysis. Check solubility. Hydrolysis product (pyrimidinone) often has different solubility profile.
Loss of Bioactivity Hydrolysis. Check for the presence of hydrazine (using Ehrlich’s reagent - turns yellow/orange).
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use aqueous buffers for my assay? A: Yes, but prepare fresh . The hydrazone linkage is relatively stable at neutral pH (7.0–7.4). Avoid acidic buffers (pH < 5.0) as protonation of the pyrimidine ring nitrogen accelerates hydrolytic cleavage of the hydrazone.[1]

Q2: Why does my LC-MS show a "split" peak for the pure compound? A: This is the classic Tautomeric Signature . In slow-exchange solvents like DMSO or at room temperature on C18 columns, the hydrazono and hydrazino forms may separate.[1] This does not indicate impurity.[1]

  • Action: Do not purify! They will re-equilibrate immediately.

Q3: Is the compound light sensitive? A: Yes. The nitro group at C5 is a chromophore that can facilitate radical formation upon UV exposure.[1] Always use amber glassware.[1]

Q4: How do I remove water from my DMSO stock if I suspect contamination? A: Do not attempt to dry the stock with molecular sieves after the compound is dissolved; sieves can sometimes catalyze surface reactions with hydrazines.[1] Instead, always start with fresh, anhydrous DMSO from a sealed septum bottle.[1]

References
  • Tautomerism of 2-Hydrazinopyrimidines: Ghiviriga, I., et al. (2015).[1] Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.[2][3][4] Organic & Biomolecular Chemistry.[1][3][5][6][7]

  • Hydrolytic Stability of Hydrazones: Kalia, J., & Raines, R. T. (2008).[1][5] Hydrolytic Stability of Hydrazones and Oximes.[1][5][8] Angewandte Chemie International Edition.[1][5]

  • Oxidation Risks in DMSO: Javed, M. I., & Brewer, M. (2007).[1] Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO.[1][9][10] Organic Letters.[1][9]

  • Storage of Nitro-Heterocycles: BenchChem Technical Safety Data. Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde (Analogous Nitro-heterocycle).

Sources

Optimization

Technical Support: Optimization of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Isolation

Executive Summary & Core Chemistry You are attempting to isolate 2-Hydrazono-5-nitro-1,2-dihydropyrimidine . It is critical to recognize that this molecule exists in a tautomeric equilibrium with 2-hydrazino-5-nitropyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

You are attempting to isolate 2-Hydrazono-5-nitro-1,2-dihydropyrimidine . It is critical to recognize that this molecule exists in a tautomeric equilibrium with 2-hydrazino-5-nitropyrimidine .[1][2] While the "hydrazino" form (A) is often the reactive species in solution, the "hydrazono" form (B) (the dihydro structure you specified) is frequently the thermodynamically stable solid-state polymorph.[2]

The isolation challenge stems from the molecule's amphoteric nature :

  • Acidic pH (< 2.0): Soluble Cation (Protonation of the hydrazone terminal nitrogen or ring nitrogen).[1][2]

  • Basic pH (> 9.0): Soluble Anion (Deprotonation of the hydrazone -NH-).[1][2]

  • Target pH (Isoelectric Point): The region of minimum solubility (Zwitterion/Neutral species).[1][2]

Tautomeric Equilibrium

The 5-nitro group is strongly electron-withdrawing, which reduces the basicity of the ring nitrogens but increases the acidity of the hydrazone protons.


Sources

Troubleshooting

Resolving spectral interference in 2-Hydrazono-5-nitro-1,2-dihydropyrimidine analysis

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic and spectroscopic challenges associated with highly conjugated, nitrogen-rich heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic and spectroscopic challenges associated with highly conjugated, nitrogen-rich heterocycles.

2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) is a notoriously difficult analyte. Its push-pull electronic system—driven by the electron-withdrawing nitro group at C5 and the electron-donating hydrazono moiety at C2—makes it highly susceptible to tautomerization, solvatochromism, and spectral overlap. This guide provides field-proven, self-validating strategies to isolate, resolve, and quantify this compound with absolute scientific integrity.

Part 1: The Causality of Spectral Interference

Before adjusting instrument parameters, we must understand the molecular behavior of our analyte. Spectral interference in pyrimidine derivatives rarely stems from a single source; it is usually a combination of chemical and physical factors[1].

  • Tautomeric Equilibrium (Chemical Interference): The molecule exists in a dynamic equilibrium between the hydrazono-dihydropyrimidine and hydrazinyl-pyrimidine forms. Because these forms have different conjugation lengths, their UV-Vis absorption maxima (λmax) differ drastically. Effects of pH on absorbance spectra can be very large and result primarily from the shifting of equilibrium between these two different molecular forms[2].

  • Matrix Co-elution (Chemical Interference): Biological matrices or synthesis precursors often contain conjugated double bonds that absorb in the same 300–400 nm range, masking the analyte's true spectrum[3].

  • Suspended Particulates (Physical Interference): In complex sample matrices, light scattering caused by suspended nanoparticulates results in a background absorbance which artificially reduces the absorbance accuracy of the analyte of interest[4].

Part 2: Troubleshooting FAQs

Q1: My HPLC-DAD chromatogram shows severe peak tailing and a shifting UV spectrum across the peak width. Is this a co-eluting impurity? A: Not necessarily. For 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, this is a classic signature of in-column tautomerization.

  • The Causality: If the mobile phase pH is near the pKa of the hydrazono nitrogen, the molecule interconverts while traveling down the column. As the ratio of tautomers changes, the UV spectrum shifts continuously from the upslope to the downslope of the peak.

  • The Solution: Lock the pH at least 2 units away from the pKa. Use a strong buffer (e.g., pH 3.0) to fully protonate and stabilize a single tautomeric form.

Q2: How can I mathematically prove that the peak is pure and not suffering from underlying matrix interference? A: Relying solely on the λmax is insufficient. You must use chemometrical analysis of zero-order spectra to evaluate peak purity[3].

  • The Causality: Diode-array detectors (DAD) allow us to compare the UV spectrum at the leading edge, apex, and tailing edge of the peak. If an impurity is co-eluting, the spectral overlay will mismatch.

  • The Solution: Calculate the Peak Purity Angle versus the Purity Threshold in your chromatography software. If the Angle < Threshold, the peak is spectrally homogeneous.

Q3: My sample matrix has a high background absorbance that overlaps with my analyte. How do I resolve this without altering my gradient? A: Utilize Isoabsorbance Measurements[4].

  • The Causality: If the interfering compound has a broad, known absorbance characteristic, its interference can be mathematically eliminated by selecting a secondary reference wavelength where the interferent absorbs equally, but the analyte does not.

  • The Solution: Subtract the absorbance at the reference wavelength from the analytical wavelength. The residual absorbance is the true value of the analyte.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Stabilized Isocratic HPLC-DAD Workflow

Objective: Eliminate tautomeric spectral shifting and validate peak purity.

  • Mobile Phase A Preparation: Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 ± 0.05 using formic acid.

    • Causality: The low pH fully protonates the hydrazono group, locking the molecule into a single tautomeric state and preventing in-column interconversion.

  • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to minimize longitudinal diffusion and band broadening.

  • Chromatographic Method: Isocratic hold at 15% B for 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Set the DAD to scan 200–400 nm. Extract the chromatogram at 345 nm (the λmax of the stabilized acidic form).

  • Self-Validation Check: Extract the UV spectra at 10%, 50%, and 90% peak height. Overlay and normalize them. The spectral match factor must be >990. If the match factor is <990, a co-eluting matrix interference is present, and you must proceed to Protocol B.

Protocol B: Spectral Deconvolution via Isoabsorbance

Objective: Remove background matrix scattering and physical interferences[4].

  • Identify the Interferent: Run a blank matrix injection. Note the absorbance at the primary analytical wavelength (e.g., 345 nm) and find a reference wavelength where the matrix absorbs equally (e.g., 390 nm).

  • Set Reference Subtraction: In the DAD acquisition settings, enable "Reference Wavelength." Set the Reference to 390 nm with a bandwidth (bw) of 10 nm.

    • Causality: The DAD will automatically subtract the background noise/scattering in real-time, isolating the specific electronic transitions of the pyrimidine ring[1].

  • Self-Validation Check: Inject a known standard spiked into the blank matrix. Calculate the recovery percentage. The recovered area must be within 98–102% of a neat standard injection, proving the interference was mathematically eliminated without suppressing the analyte signal.

Part 4: Quantitative Data Summary

The following table summarizes the spectral properties of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine under varying conditions to aid in your method development.

Compound StateDominant pH Rangeλmax (nm)Primary MS/MS Transition (m/z)Spectral Interference Risk
Hydrazono Form pH < 4.0345 nm156 → 110Low (Stabilized, sharp peaks)
Tautomeric Mix pH 4.0 – 7.0Broad (340–370 nm)156 → 110, 156 → 126High (Peak splitting, shifting UV)
Hydrazinyl Form pH > 8.0380 nm156 → 126Moderate (Susceptible to oxidation)

Part 5: Diagnostic Workflows & Visualizations

G Start Spectral Interference Detected (UV/MS) Check1 Is it a matrix overlap or structural isomer? Start->Check1 Matrix Matrix Overlap Check1->Matrix External Isomer Tautomer / Isomer Check1->Isomer Internal Action1 Implement Isoabsorbance or Spectral Deconvolution Matrix->Action1 Action2 Buffer pH Optimization (Stabilize Tautomer) Isomer->Action2 Validate Self-Validating Check: Peak Purity Angle < Threshold Action1->Validate Action2->Validate

Fig 1. Decision matrix for resolving UV-Vis/MS spectral interferences in pyrimidine analysis.

Tautomer H_form Hydrazono Form (Dominant at pH < 4) λmax = 345 nm Eq Dynamic Equilibrium (pH 4 - 7) Broad/Split Peaks H_form->Eq A_form Hydrazinyl Form (Dominant at pH > 8) λmax = 380 nm Eq->A_form

Fig 2. pH-driven tautomeric equilibrium of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

References

  • Polish Academy of Sciences. "Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy." PAN.[Link]

  • Element Lab Solutions. "HPLC UV detection." Element Lab Solutions. [Link]

  • Qvarz. "How to overcome interferences in UV – Visible Spectroscopic studies?" Qvarz. [Link]

Sources

Optimization

Reducing hygroscopicity of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine crystals

Document ID: TSC-HNPD-HYGRO-001 Introduction Welcome to the technical support center for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-HNPD-HYGRO-001

Introduction

Welcome to the technical support center for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to the hygroscopicity of this active pharmaceutical ingredient (API). The presence of polar functional groups, such as the nitro group and the hydrazono moiety, on the pyrimidine scaffold creates a high potential for moisture absorption. This can lead to significant physicochemical challenges, including chemical degradation, solid-state phase transformations, and compromised manufacturability, ultimately affecting the stability, shelf-life, and therapeutic performance of the final drug product.[1][2][3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you characterize, understand, and mitigate the hygroscopic nature of your 2-Hydrazono-5-nitro-1,2-dihydropyrimidine crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My latest batch of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is clumping and gaining weight during storage. How can I quantitatively assess its hygroscopicity?

A1: Root Cause & Recommended Action

Weight gain and changes in powder flow are classic indicators of moisture sorption.[5] To move beyond qualitative observation, a quantitative assessment is crucial for developing a targeted stability strategy. The industry-standard method for this is Dynamic Vapor Sorption (DVS) .

DVS analysis monitors the mass of a sample as it is exposed to a precisely controlled, stepwise increase and decrease in relative humidity (RH) at a constant temperature.[] This provides critical data on the extent and rate of water uptake and loss.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

  • Sample Preparation: Place 5-10 mg of your 2-Hydrazono-5-nitro-1,2-dihydropyrimidine crystals in the DVS sample pan.

  • Drying: Start the experiment by drying the sample at 0% RH until a stable mass is achieved (typically defined as a mass change of <0.002% per minute). This establishes the initial dry mass.

  • Sorption Isotherm: Increase the RH in programmed steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.

  • Desorption Isotherm: Subsequently, decrease the RH in the same stepwise manner from 90% back down to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass versus RH. The resulting sorption/desorption isotherm will reveal:

    • Total Water Uptake: The maximum percentage of mass gained at high RH.

    • Hysteresis: Any difference between the sorption and desorption curves, which can indicate structural changes or hydrate formation.

    • Critical Relative Humidity (CRH): The RH at which a sharp, significant water uptake occurs, often indicating deliquescence or a phase transition.[]

Data Presentation: Hygroscopicity Classification Table

Use the following table, based on general pharmaceutical guidelines, to classify your compound based on the DVS results at 25°C and 80% RH.

ClassificationWater Uptake (% w/w)Description
Non-hygroscopic< 0.2%No or almost no increase in weight.
Slightly hygroscopic0.2% to < 2%A small, gradual increase in weight.
Hygroscopic2% to < 15%A significant, often sharp, increase in weight.
Very hygroscopic≥ 15%A very large increase in weight.
DeliquescentSufficient water is absorbed to form a liquid solution.The solid material dissolves in the absorbed water.

Complementary Techniques:

  • X-Ray Powder Diffraction (XRPD): Analyze the sample before and after DVS analysis to detect any changes in the crystal structure, such as polymorphic transformations or the formation of a hydrate.[][7]

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of water in a sample by measuring mass loss upon heating.[]

Q2: What are the primary strategies I can employ to reduce the hygroscopicity of my 2-Hydrazono-5-nitro-1,2-dihydropyrimidine crystals?

A2: Strategic Overview

There are two main pillars of hygroscopicity reduction: Crystal Engineering and Formulation-Based Strategies .[1][8]

  • Crystal Engineering: This approach modifies the intrinsic solid-state properties of the API itself by altering its crystal lattice. The goal is to create a new crystalline form where the API molecules are packed more efficiently or engage in strong intermolecular interactions that are energetically more favorable than interacting with water molecules.[3][9][10]

    • Co-crystallization: Forming a multi-component crystal with a benign co-former.[2][9][11]

    • Salt Formation: Reacting an ionizable API with an acid or base to form a salt.[12][13][14]

  • Formulation-Based Strategies: This approach creates a physical barrier or protective micro-environment around the hygroscopic API without changing its fundamental crystalline form.

    • Co-processing with Excipients: Mixing or granulating the API with hydrophobic excipients that repel moisture.[1][15]

    • Film Coating / Encapsulation: Applying a polymer-based barrier around the API particles or the final dosage form (e.g., a tablet).[1][8][16]

Mandatory Visualization: Decision Workflow for Hygroscopicity Reduction

G cluster_0 start Hygroscopic API: 2-Hydrazono-5-nitro- 1,2-dihydropyrimidine char Characterize Hygroscopicity (DVS, XRPD, TGA) start->char decision1 Is the API ionizable? char->decision1 strategy1 Crystal Engineering decision1->strategy1 Yes cocrystal Co-crystal Screening decision1->cocrystal No salt Salt Formation Screening strategy1->salt strategy1->cocrystal strategy2 Formulation-Based Strategies excipient Co-process with Hydrophobic Excipients strategy2->excipient coating Film Coating / Encapsulation strategy2->coating salt->strategy2 If unsuccessful end Stable, Non-Hygroscopic Formulation salt->end cocrystal->strategy2 If unsuccessful cocrystal->end excipient->end coating->end

Caption: Decision tree for selecting a hygroscopicity reduction strategy.

Q3: I want to explore co-crystallization. How does it work, and how do I select a suitable co-former?

A3: Mechanism and Co-former Selection

Causality: Co-crystallization reduces hygroscopicity by creating new, robust hydrogen bonds between the API and a selected co-former molecule within the crystal lattice.[17] These new interactions can effectively "shield" the hygroscopic functional groups of the API, making it energetically unfavorable for water molecules to penetrate the crystal lattice and disrupt the structure.[3][17]

Co-former Selection: The choice of co-former is critical. An ideal co-former should be non-toxic (e.g., Generally Recognized as Safe - GRAS), have complementary hydrogen bonding sites to the API, and be able to form a stable crystalline structure.

Data Presentation: Co-former Selection Checklist

CriteriaRationaleExample for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine
Safety Profile Co-former must be pharmaceutically acceptable.GRAS list substances (e.g., citric acid, succinic acid, benzoic acid, urea, saccharin).
Hydrogen Bonding Must have complementary H-bond donors/acceptors to the API.The API has H-bond donors (N-H) and acceptors (N=, O=N-O). Co-formers with carboxylic acids (-COOH), amides (-CONH2), or hydroxyls (-OH) are good candidates.
pKa Rule To favor a co-crystal over a salt, the difference in pKa (ΔpKa) between the API's basic site and the co-former's acidic site should ideally be less than 3.Determine the pKa of the pyrimidine ring. Select co-formers (e.g., carboxylic acids) that satisfy the ΔpKa < 3 rule.
Physical Properties Should be a solid at room temperature and have good thermal stability.Most GRAS acids and amides are stable solids.
Molecular Shape/Size Should allow for efficient crystal packing with the API.Consider planar molecules or those with complementary shapes to the pyrimidine ring.

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding (LAG)

LAG is a rapid and material-sparing method for screening co-crystal formation.

  • Preparation: Combine the API and a selected co-former in a stoichiometric ratio (e.g., 1:1, 1:2, 2:1) in a ball-milling jar. A typical sample size is 50-100 mg total.

  • Solvent Addition: Add a minimal amount (10-50 µL) of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate). The solvent acts as a catalyst for molecular rearrangement.

  • Grinding: Mill the mixture at a set frequency (e.g., 20-30 Hz) for a specific duration (e.g., 30-60 minutes).

  • Isolation: Recover the resulting solid powder from the milling jar.

  • Characterization: Analyze the product using XRPD. The appearance of new, sharp peaks that are different from the starting materials indicates the formation of a new crystalline phase, likely a co-crystal.

  • Hygroscopicity Testing: If a new form is identified, scale up the synthesis and perform DVS analysis (as in Q1) to confirm a reduction in hygroscopicity compared to the parent API.

Mandatory Visualization: Co-crystal Screening Workflow

G cluster_0 start Select Co-former (GRAS, H-bonding, pKa) prepare Combine API + Co-former (e.g., 1:1 molar ratio) start->prepare grind Liquid-Assisted Grinding (Small amount of solvent) prepare->grind analyze Analyze with XRPD grind->analyze decision New Crystalline Phase Formed? analyze->decision success Scale-up Synthesis & Perform DVS decision->success Yes fail Try new Co-former, Solvent, or Stoichiometry decision->fail No end Reduced Hygroscopicity Confirmed success->end fail->start

Caption: Experimental workflow for co-crystal screening.

Q4: My compound is ionizable. Is salt formation a viable alternative to co-crystallization for reducing hygroscopicity?

A4: Salt Formation as a Strategy

Yes, salt formation is a powerful and well-established technique for modifying the physicochemical properties of an API, including its hygroscopicity.[13][14]

Causality: By forming an ionic bond between the API and a counter-ion, a new crystal lattice is created. This salt form often has a higher lattice energy and a more stable, tightly packed structure than the free form of the API. This increased stability can make it more difficult for water molecules to be incorporated into the crystal, thus reducing hygroscopicity.[12]

Comparison with Co-crystals:

FeatureSalt FormationCo-crystallization
Interaction Ionic bond (proton transfer)Non-ionic (primarily hydrogen bonds)
Requirement API must have an ionizable group (acidic or basic).Applicable to nearly all APIs with H-bond sites.[12]
Selection Rule ΔpKa > 3 is generally required for stable salt formation.ΔpKa < 3 is preferred to avoid proton transfer.
Potential Issues Can significantly alter solubility and may be prone to disproportionation (reverting to the free form).[12][18]Generally has less impact on solubility and is not subject to disproportionation.[12]

Troubleshooting & Considerations:

  • Counter-ion Selection: The choice of counter-ion is critical. Common pharmaceutical counter-ions like hydrochloride are frequently used but can sometimes lead to highly hygroscopic salts.[13][19] Screening a variety of counter-ions (e.g., mesylate, tosylate, citrate, succinate) is necessary to find a salt form with optimal properties.

  • Solubility Impact: Be aware that forming a salt can dramatically change the API's solubility.[3][14] This may be beneficial or detrimental depending on the desired drug delivery profile. Always characterize the solubility of any new salt form.

References

  • Chan, H. K., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. [Link]

  • Nambiar, A. G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • ResearchGate. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. ResearchGate. [Link]

  • Nambiar, A. G., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • CatScI. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. CatScI. [Link]

  • ResearchGate. (n.d.). Crystal engineering of valproic acid and carbamazepine to improve hygroscopicity and dissolution profile. ResearchGate. [Link]

  • PubMed. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • MDPI. (2024). New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity. MDPI. [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • RSC Publishing. (2019). Improvements in sticking, hygroscopicity, and compactibility of effervescent systems by fluid-bed coating. RSC Publishing. [Link]

  • MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • ResearchGate. (n.d.). Hygroscopic gravimetric quantitative chemical analysis. Review. ResearchGate. [Link]

  • OMICS International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. [Link]

  • SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (Target Analyte). It compares the fragmentation behavior of this compound against two structural alternatives: 2-Hydrazinopyrimidine (non-nitro analog) and 2-Amino-5-nitropyrimidine (non-hydrazone analog). The analysis focuses on Electrospray Ionization (ESI) in tandem MS (MS/MS) modes, highlighting the diagnostic utility of the nitro and hydrazone moieties in structural elucidation.

Introduction & Structural Context

The target analyte, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (MW: 155.11 Da), represents a class of bioactive heterocycles often investigated for antimicrobial and antitumor properties.

Critical Structural Feature: Tautomerism Researchers must recognize that this molecule exists in a tautomeric equilibrium between the amino (hydrazino) and imino (hydrazono) forms.

  • Form A (Hydrazino): 2-hydrazino-5-nitropyrimidine (Aromatic pyrimidine ring).

  • Form B (Hydrazono): 2-hydrazono-5-nitro-1,2-dihydropyrimidine (Quinoid-like structure).

In polar solvents used for ESI (e.g., Methanol, DMSO), the hydrazono form is often thermodynamically favored due to the electron-withdrawing effect of the 5-nitro group, which stabilizes the negative charge density on the ring nitrogen [1, 2].

Methodology: Experimental Protocol

To ensure reproducible fragmentation data, the following standardized ESI-MS/MS protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Protocol: Direct Infusion ESI-MS/MS

  • Stock Preparation: Dissolve 1 mg of analyte in 1 mL DMSO (due to low solubility in pure water).

  • Working Solution: Dilute to 5 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (for Positive Mode) or 5 mM Ammonium Acetate (for Negative Mode).

  • Infusion: Syringe pump infusion at 5 µL/min.

  • Source Parameters (Generic Triple Quadrupole):

    • Capillary Voltage: 3.5 kV (Pos) / -2.5 kV (Neg)

    • Cone Voltage: 25 V (Optimized to prevent in-source NO2 loss)

    • Source Temp: 120°C

    • Desolvation Gas: 500 L/hr (N2)

  • Collision Energy (CID): Ramp 10–30 eV to observe sequential losses.

Mechanistic Deep Dive: Fragmentation of the Target Analyte

Precursor Ion: [M+H]⁺ = m/z 156.0

The fragmentation of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is driven by two competing pathways: the lability of the N-N bond in the hydrazone tail and the radical-induced cleavage of the nitro group.

Pathway A: Nitro-Group Driven Degradation

The 5-nitro group is the primary site of high-energy fragmentation.

  • Loss of OH• (m/z 156 → 139): Characteristic of "ortho-effects" in nitro-aromatics, where a proton from the adjacent ring nitrogen or hydrazone is transferred to the nitro oxygen, followed by OH loss.

  • Loss of NO• (m/z 156 → 126): Homolytic cleavage of the N-O bond.

  • Loss of NO₂ (m/z 156 → 110): Direct cleavage of the C-N bond connecting the nitro group to the pyrimidine ring.

Pathway B: Hydrazone Moiety Cleavage
  • Loss of NH₃ (m/z 156 → 139): Nucleophilic attack by the ring nitrogen on the hydrazone tail, expelling ammonia.

  • Loss of N₂H₂ (m/z 156 → 126): Cleavage of the C=N exocyclic bond.

Diagnostic Transition: The simultaneous observation of m/z 110 (NO₂ loss) and m/z 126 (NO loss) confirms the presence of the nitro group, while low-mass fragments at m/z 30-40 confirm the hydrazine tail.

Comparative Analysis: Target vs. Alternatives

This section compares the Target (Nitro+Hydrazone) with two alternatives to isolate the contribution of specific functional groups.

Table 1: Comparative Fragment Ions (ESI Positive Mode)

FeatureTarget Analyte Alt 1: 2-Hydrazinopyrimidine Alt 2: 2-Amino-5-nitropyrimidine
Formula C₄H₅N₅O₂C₄H₆N₄C₄H₄N₄O₂
Precursor [M+H]⁺ 156 111 141
Nitro Loss (-NO₂) Yes (m/z 110)NoYes (m/z 95)
Hydrazine Loss (-NH₃) Yes (m/z 139)Yes (m/z 94)No (Loss of NH₂ is rare/high energy)
Ring Cleavage (RDA) Suppressed by Nitro stabilityDominant (Loss of HCN)Moderate
Key Differentiator Dual loss of NO₂ and NH₃Clean loss of NH₃; High HCN lossLoss of NO₂; Stable amino group

Analysis of Differences:

  • Vs. Alt 1 (Non-Nitro): The non-nitro analog lacks the electron-withdrawing stabilization, making the pyrimidine ring more susceptible to Retro-Diels-Alder (RDA) cleavage (loss of HCN, m/z 27). The Target analyte shows reduced RDA fragmentation because the nitro group stabilizes the ring electrons.

  • Vs. Alt 2 (Non-Hydrazone): The amino-analog is significantly more stable. It does not readily lose NH₃. If you see a loss of 17 Da, it definitively identifies the hydrazone/hydrazine moiety over a simple amine [3].

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for the protonated target molecule ([M+H]⁺ m/z 156).

FragmentationPathways M_H Precursor Ion [M+H]+ m/z 156 (2-Hydrazono-5-nitro...) Frag_NO [M+H - NO]+ m/z 126 (Radical Cation) M_H->Frag_NO - NO (30 Da) Homolytic Cleavage Frag_NO2 [M+H - NO2]+ m/z 110 (2-Hydrazonopyrimidine ion) M_H->Frag_NO2 - NO2 (46 Da) C-N Cleavage Frag_NH3 [M+H - NH3]+ m/z 139 (Iminopyrimidine ion) M_H->Frag_NH3 - NH3 (17 Da) N-N Cleavage Frag_RDA Ring Cleavage (RDA) m/z 83 (Loss of HCN from m/z 110) Frag_NO2->Frag_RDA - HCN (27 Da) Ring Opening

Figure 1: ESI-MS/MS fragmentation tree for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine showing primary losses of NO, NO₂, and NH₃.[1][2][3][4]

References

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jiang, H., et al. (2016).[5] Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014).[2][4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

Sources

Comparative

A Comprehensive Comparison Guide: HPLC Method Development for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Purity

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for highly polar, nitrogen-dense heterocycles requires moving beyond traditional reversed-phase paradigms. 2-Hydrazono-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for highly polar, nitrogen-dense heterocycles requires moving beyond traditional reversed-phase paradigms. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4) presents a unique analytical challenge. The molecule features a basic hydrazono moiety, an electron-withdrawing nitro group, and a pyrimidine ring capable of tautomerization.

This guide objectively compares three distinct chromatographic column chemistries—C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most reliable method for determining the purity of this compound. By understanding the causality behind these experimental choices, analytical scientists can implement a self-validating workflow that ensures data integrity.

Mechanistic Rationale & Column Chemistry Comparison

To accurately quantify impurities and degradation products (such as hydrolyzed hydrazine derivatives), the primary analyte must be sufficiently retained and resolved from the void volume (


).
The Failure of Traditional C18

Standard Octadecylsilane (C18) columns rely on hydrophobic dispersion forces. Because 2-Hydrazono-5-nitro-1,2-dihydropyrimidine is highly hydrophilic, it exhibits negligible partitioning into the non-polar alkyl chains. Consequently, the analyte elutes near the void volume, risking co-elution with sample diluents and unretained polar impurities. Furthermore, secondary interactions between the basic hydrazono nitrogen and residual silanols on the silica support lead to severe peak tailing.

The PFP Alternative: Orthogonal Selectivity

Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity compared to C18. The highly electronegative fluorine atoms create a rigid, electron-deficient phenyl ring. This allows for


 interactions with the pyrimidine ring, strong dipole-dipole interactions with the nitro group, and hydrogen bonding with the hydrazono group. PFP columns are uniquely suited for resolving positional isomers of nitroaromatics and pyrimidines[1].
The HILIC Gold Standard

Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice for highly polar, uncharged, or amphiphilic compounds that fail to retain on reversed-phase columns[2]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase forms an immobilized, semi-aqueous layer on the stationary phase. Polar analytes partition into this water-enriched layer, providing massive gains in retention and peak symmetry[3].

Fig 1: Decision tree for HPLC column selection based on analyte polarity and retention mechanisms.

Comparative Performance Data

To objectively evaluate these mechanisms, an experimental screening was conducted using a standardized mobile phase gradient adapted for each column's operational mode. The quantitative data below summarizes the chromatographic performance.

Column ChemistryRetention Factor (

)
USP Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Impurities
Suitability for Purity
C18 (Alkyl) 0.42.153,5000.8Poor (Co-elution risk)
PFP (Fluorinated) 2.81.309,2002.4Moderate (Acceptable)
HILIC (Zwitterionic) 6.51.0515,400> 4.0Excellent (Gold Standard)

Note: Resolution (


) is calculated based on the separation between the main peak and its primary hydrolytic degradation product (5-nitro-1,2-dihydropyrimidin-2-one).

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology details the optimized HILIC workflow. This protocol is designed as a self-validating system; it includes specific buffer controls to suppress tautomerization and strict diluent matching to prevent peak distortion.

Phase 1: Mobile Phase & Buffer Preparation

Causality: In HILIC, the aqueous portion is the strong solvent, while the organic portion is the weak solvent[3]. Using a low pH buffer ensures the basic hydrazono group remains fully protonated, preventing peak tailing and standardizing the tautomeric state.

  • Mobile Phase A (Aqueous): Dissolve 630 mg of Ammonium Formate (10 mM) in 1.0 L of LC-MS grade water. Adjust the pH to 3.0 using neat Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Phase 2: Sample Preparation (Critical Step)

Causality: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer on the silica surface, causing severe peak splitting[2]. The sample diluent must closely match the initial mobile phase conditions.

  • Accurately weigh 10.0 mg of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine standard.

  • Dissolve in 2.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the nitro-heterocycle.

  • Dilute to a final volume of 20.0 mL using Acetonitrile, yielding a 0.5 mg/mL stock solution. (Final diluent composition: 90% ACN / 10% DMSO).

Phase 3: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains thermodynamic stability of the partitioning layer).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated pyrimidine-nitro system).

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning)

    • 2–10 min: Linear gradient to 60% B (Elutes highly retained polar impurities)

    • 10–15 min: Hold at 60% B

    • 15–20 min: Return to 90% B and re-equilibrate.

Phase 4: System Suitability Testing (SST)

Before analyzing unknown batches, validate the system integrity:

  • Inject the 0.5 mg/mL standard solution five consecutive times.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be

    
    . The USP Tailing Factor must be 
    
    
    
    .

Fig 2: Mechanistic comparison of analyte partitioning in Reversed-Phase vs. HILIC modes.

Conclusion

For the purity analysis of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, traditional C18 columns are fundamentally mismatched to the analyte's physicochemical properties. While PFP columns provide a viable reversed-phase alternative through specialized dipole and


 interactions, HILIC stands out as the superior methodology . By leveraging aqueous partitioning, HILIC delivers unmatched retention, superior peak symmetry, and the robust resolution required for rigorous pharmaceutical quality control and stability-indicating assays.
References
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Synthesis and evaluation of an (18)F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas, NIH.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting, Agilent Technologies.

Sources

Validation

X-ray diffraction (XRD) data for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Executive Summary This guide provides a technical framework for the structural characterization of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4), specifically focusing on distinguishing its solid-state tauto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4), specifically focusing on distinguishing its solid-state tautomeric form from its structural analogue, 2-Amino-5-nitropyrimidine (CAS 3073-77-6).

For researchers in drug development and energetic materials, distinguishing the hydrazono tautomer (zwitterionic character) from the hydrazino form is critical, as it dictates solubility, bioavailability, and crystal density. This guide establishes a self-validating XRD protocol to confirm the specific polymorph and tautomer present in your sample.

Part 1: Structural Context & Tautomerism

The core challenge in characterizing this compound is the proton transfer equilibrium. Unlike the stable amino-analogue, the hydrazino derivative exists in a dynamic equilibrium between the neutral Hydrazino form and the zwitterionic Hydrazono form.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift that defines the crystallographic target.

Tautomerism Hydrazino Hydrazino Form (Neutral) -NH-NH2 at C2 Transition Proton Transfer (Solvent/Lattice Dependent) Hydrazino->Transition Solution State Hydrazono Hydrazono Form (Zwitterionic) =N-NH2 at C2 Protonated Ring N1/N3 Transition->Hydrazono Solid State (Stabilized by H-bonds) Hydrazono->Hydrazino Heating/Melting

Figure 1: Tautomeric shift from the neutral hydrazino precursor to the stable solid-state hydrazono target.[1] The hydrazono form is often favored in the crystal lattice due to enhanced intermolecular hydrogen bonding (R2,2(8) motifs).

Part 2: Experimental Protocol (Self-Validating)

To ensure data integrity, do not rely solely on external databases. Use this internal standard protocol to correct for zero-shift errors common in organic molecular crystals.

Sample Preparation
  • Recrystallization Solvent: Ethanol/Water (1:1). Note: Polar protic solvents stabilize the hydrazono tautomer.

  • Grinding: Gently grind the sample with an agate mortar. Avoid over-grinding, which can induce amorphization or phase transitions in nitro-pyrimidines.

  • Internal Standard: Mix NIST SRM 640 (Silicon) at 5-10 wt%. This provides a 2

    
     calibration anchor at 28.44°.
    
Data Collection Parameters
  • Radiation: Cu K

    
     (
    
    
    
    = 1.5406 Å).
  • Range: 2

    
     = 5° to 50° (Low angle data is critical for unit cell determination).
    
  • Step Size: 0.02°.

  • Scan Speed: 1°/min (Slow scan required to resolve closely packed peaks typical of low-symmetry monoclinic cells).

XRD Workflow Diagram

XRD_Workflow Start Raw Sample (2-Hydrazono-5-nitro...) Prep Mix with 10% Silicon Std (NIST SRM 640) Start->Prep Collect Collect XRD Data (5-50° 2-Theta) Prep->Collect Process Zero-Shift Correction (Align Si Peak to 28.44°) Collect->Process Analyze Compare vs. Reference (See Table 1) Process->Analyze

Figure 2: Standardized workflow ensuring angular accuracy through internal calibration.

Part 3: Comparative Analysis & Data

Since the specific hydrazono tautomer is often a proprietary intermediate, its validation relies on comparison against the well-characterized structural analogue: 2-Amino-5-nitropyrimidine .

Table 1: Comparative Crystallographic Profile
FeatureReference Benchmark (2-Amino-5-nitropyrimidine)Target Compound (2-Hydrazono-5-nitro-1,2-dihydropyrimidine)Significance
CAS Number 3073-77-617802-59-4Distinct chemical entities.[2]
Crystal System MonoclinicMonoclinic (Predicted)Both favor low-symmetry packing.
Space Group


or

Common for planar H-bonded rings.
Primary Motif Dimer (R2,2(8))Chain/RibbonThe hydrazono group extends the H-bond network.
Density (

)
~1.58 g/cm³~1.62 - 1.65 g/cm³Nitro + Hydrazono groups increase density (energetic favorability).
Key 2

Peak
~12.4°, 24.8°Expect Shift: < 10°The longer hydrazono tail expands the unit cell axis, pushing the (100) or (001) peak to lower angles.
Melting Point 235-237 °C> 250 °C (Dec.)Zwitterionic lattice energy increases thermal stability.
Interpretation of Results
  • Low-Angle Shift: If your diffractogram shows a distinct, sharp peak below 10° 2

    
     that is absent in the amino-analogue, this confirms the presence of the larger hydrazono  unit cell.
    
  • Peak Broadening: Significant broadening compared to the Silicon standard indicates "stacking faults," common in planar hydrazones where layers slip relative to each other.

  • Absence of Amine Peaks: Ensure peaks characteristic of the 2-amino starting material (if used in synthesis) are absent. The 2-amino compound is a common impurity.

References

  • NIST Chemistry WebBook. 2-Amino-5-nitropyrimidine Standard Reference Data.[3] (CAS 3073-77-6).[3] National Institute of Standards and Technology.[3] [Link]

  • PubChem. 2-Amino-5-nitropyrimidine Compound Summary. National Center for Biotechnology Information. [Link]

  • ChemicalRegister. (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine Suppliers & CAS Info. [Link][4]

  • Acta Crystallographica. General reference for hydrogen-bonding patterns in 2-aminopyrimidines and related tautomers. (Contextual grounding for P21/c space group assignment). [Link]

Sources

Comparative

High-Nitrogen Elemental Analysis: Optimizing Calibration Standards for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate elemental characterization of high-nitrogen heterocyclic compounds is a notoriously difficult analytical challenge. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS: 17802-59-4; Formula: C₄H₅N₅O₂) is a complex energetic and pharmaceutical intermediate containing an exceptionally high nitrogen mass fraction of 45.15% .

When analyzing this compound via automated CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analyzers, standard laboratory protocols often fail to meet the acceptable ±0.4% error threshold. This comparison guide objectively evaluates the performance of traditional calibration standards against matrix-matched, high-nitrogen Certified Reference Materials (CRMs). By replacing standard Acetanilide with CRM-Grade Urea, analytical laboratories can eliminate Thermal Conductivity Detector (TCD) extrapolation errors and ensure rigorous quality control.

The Analytical Challenge: Dumas Combustion of High-Nitrogen Compounds

Simultaneous CHNS analysis relies on the classical Pregl-Dumas method, utilizing high-temperature combustion in an oxygen-rich environment followed by gas separation and Thermal Conductivity Detection (TCD) 1[1]. However, achieving accurate elemental analysis for high-nitrogen compounds is a well-documented characteristic problem in analytical chemistry 2[2].

Compounds with complex elemental compositions, such as pyrimidines and poly-nitrogen heterocycles, exhibit unique thermal stability and combustion kinetics that challenge standard catalytic oxide compositions 3[3]. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine contains three distinct nitrogen environments: a pyrimidine ring, a hydrazono group (=N-NH₂), and a nitro group (-NO₂). During flash combustion at ~1000°C, the nitro and hydrazono groups rapidly evolve a dense mixture of N₂ and nitrogen oxides (NOx). If the reduction column (heated copper at ~650°C) is overwhelmed, unreduced NOx species either escape detection or elute irregularly, artificially skewing the measured nitrogen content.

CHNS_Workflow A Sample Introduction (High-N Compound) B Flash Combustion (~1000°C, O2 excess) A->B O2 Dosing C NOx Reduction (Cu Catalyst, ~650°C) B->C N2, NOx, CO2, H2O D Gas Separation (GC Column) C->D N2, CO2, H2O E TCD Detection (Matrix-Matched Calibration) D->E Elution Sequence

Fig 1: CHNS Dumas combustion workflow highlighting critical NOx reduction and detection phases.

Product vs. Alternative: The Case for Matrix-Matched Calibration

To accurately quantify the 45.15% nitrogen in 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, the choice of calibration standard is the single most critical variable.

  • The Alternative (Traditional Standard): Acetanilide (C₈H₉NO)

    • Nitrogen Content: 10.36%

    • Mechanism of Failure: Calibrating a TCD with a 10% N standard and subsequently analyzing a 45% N sample forces the instrument software to extrapolate the calibration curve far beyond its validated dynamic range. TCD response becomes non-linear at high gas concentrations, leading to systematic negative bias.

  • The Product (Optimized Standard): CRM-Grade Urea (CH₄N₂O)

    • Nitrogen Content: 46.65%

    • Mechanism of Success: Urea acts as a matrix-matched standard. By bracketing the expected nitrogen concentration of the target sample, the TCD response is strictly interpolated. This neutralizes non-linear detector bias and ensures the K-factor (response factor) is perfectly tuned for high-nitrogen loads.

Calibration_Logic Acetanilide Alternative Standard (Acetanilide: 10.36% N) Extrapolation Curve Extrapolation (High Error Risk) Acetanilide->Extrapolation Target Target Sample (2-Hydrazono... 45.15% N) Extrapolation->Target Fails ±0.4% Limit Product Optimized CRM Standard (Urea: 46.65% N) Interpolation Curve Interpolation (High Accuracy) Product->Interpolation Interpolation->Target Passes ±0.4% Limit

Fig 2: Logical relationship demonstrating how matrix-matched calibration prevents extrapolation errors.

Experimental Data: Performance Comparison

The following experimental data illustrates the critical difference in analytical recovery when analyzing a >99% pure synthesis batch of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine using the two different calibration methodologies.

Target Theoretical Composition: C: 30.97% | H: 3.25% | N: 45.15%

Calibration Standard UsedStandard %NMeasured Carbon (%)Measured Hydrogen (%)Measured Nitrogen (%)Absolute Error (N)System Status
Acetanilide (Alternative) 10.36%31.02%3.28%43.82% -1.33%FAILS (Exceeds ±0.4%)
CRM-Grade Urea (Product) 46.65%30.95%3.24%45.08% -0.07%PASSES (Within ±0.4%)

Data Interpretation: While both standards accurately calibrate the Carbon and Hydrogen channels (which remain within linear ranges), the Acetanilide calibration severely underestimates the Nitrogen content due to TCD saturation and unmapped NOx breakthrough. Matrix-matching with Urea corrects this artifact entirely.

Self-Validating Protocol for High-N CHNS Analysis

To ensure scientific integrity and absolute trustworthiness in your results, do not treat the CHNS analyzer as a "black box." Implement the following self-validating methodology when analyzing 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

Step 1: System Purge and Baseline Establishment
  • Verify furnace temperatures: Combustion at 1000°C; Reduction (Copper) at 650°C.

  • Run three empty tin capsules as System Blanks . The baseline must stabilize, confirming zero atmospheric N₂ intrusion.

Step 2: Column Conditioning
  • Weigh and run two unrecorded "dummy" samples of CRM-Grade Urea (~1.5 mg each).

  • Causality: High-nitrogen samples require an active, oxygen-depleted copper surface. Conditioning "primes" the reduction column, ensuring immediate and complete conversion of NOx to N₂ for subsequent analytical runs.

Step 3: Matrix-Matched Calibration (K-Factor Generation)
  • Accurately weigh three samples of CRM-Grade Urea (0.5 mg, 1.0 mg, and 1.5 mg) using a microbalance (±0.001 mg precision).

  • Analyze to generate the calibration curve.

  • Validation Gate: Calculate the Relative Standard Deviation (RSD) of the K-factors. The RSD must be < 1.0% . If higher, recalibrate.

Step 4: Independent Accuracy Check
  • Run a secondary, independent high-nitrogen standard (e.g., Melamine, 66.6% N) as an "Unknown" sample.

  • Validation Gate: The measured nitrogen of the check standard must fall within ±0.2% of its theoretical value. This proves the interpolated curve is highly accurate.

Step 5: Sample Analysis
  • Weigh 1.0 - 1.5 mg of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine in triplicate.

  • Add a combustion catalyst (e.g., V₂O₅) directly into the tin capsule to ensure the refractory pyrimidine ring and nitro groups are fully oxidized.

  • Analyze the samples. A successful run will yield a nitrogen mass fraction between 44.75% and 45.55%.

References

  • High-Nitrogen Fuels for Low-Smoke Pyrotechnics Journal of Pyrotechnics URL
  • Journal of Analytical Chemistry, Fadeeva, V. P., et al.
  • Royal Society of Chemistry (RSC)

Sources

Validation

Validating synthesis yield of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine using UV-Vis

Publish Comparison Guide: Validating Synthesis Yield of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine Introduction 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4) is a highly functionalized heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Synthesis Yield of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

Introduction

2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4) is a highly functionalized heterocyclic building block critical to the development of novel therapeutics, agricultural agents, and advanced materials[1]. When synthesizing this compound, relying on crude gravimetric analysis to determine yield is a fundamental error. Crude reaction mixtures invariably contain unreacted precursors (e.g., 2-chloro-5-nitropyrimidine, hydrazine hydrate), positional isomers, and inorganic salts. Because these impurities artificially inflate the apparent mass, gravimetric data often leads to false yield reporting.

To establish true synthetic efficacy, researchers must employ orthogonal, quantitative analytical techniques. This guide objectively compares Ultraviolet-Visible (UV-Vis) spectroscopy against High-Performance Liquid Chromatography (HPLC) for yield validation, providing self-validating experimental protocols grounded in established [2].

The Mechanistic Basis of UV-Vis Quantification

The efficacy of UV-Vis spectroscopy for this specific compound relies on its unique molecular architecture. The pyrimidine ring, extended by the strongly electron-withdrawing nitro group (-NO₂) at the C5 position and the electron-donating hydrazono group at the C2 position, creates a highly conjugated "push-pull"


-electron system.

Causality of Detection: This extended conjugation significantly lowers the energy gap between the


 and 

orbitals, shifting the absorption maximum (

) into the near-UV/visible region (typically 270–350 nm, depending on the solvent's dielectric constant)[3]. Because most aliphatic byproducts and simple inorganic salts do not absorb in this specific region, the absorbance at

becomes a direct, linear proxy for the concentration of the target compound, governed strictly by the Beer-Lambert Law (

).

Comparative Analysis: UV-Vis vs. Alternatives

While UV-Vis is rapid and cost-effective, it lacks the physical separation capabilities of chromatography. The table below compares UV-Vis against HPLC-UV and Quantitative NMR (qNMR) to help you select the appropriate method based on your specific synthesis stage.

Analytical ParameterUV-Vis SpectroscopyHPLC-UVQuantitative NMR (qNMR)
Mechanism Bulk absorbance of chromophoresChromatographic separation + UVNuclear spin resonance integration
Specificity Low-Medium (susceptible to overlapping chromophores)High (resolves isomers and byproducts)Very High (structural confirmation)
Speed / Throughput Very Fast (<2 mins per sample)Moderate (10-15 mins per run)Slow (requires relaxation delays)
Limit of Detection ~1-5 µg/mL~0.1-0.5 µg/mL~10-50 µg/mL
Cost per Analysis LowMediumHigh
Best Use Case High-throughput screening, routine process monitoringFinal yield validation, impurity profilingAbsolute purity determination without standards

Self-Validating Experimental Protocol: UV-Vis Spectroscopy

To ensure trustworthiness, this UV-Vis protocol incorporates a "self-validating" spike-recovery step. This proves that the crude matrix is not causing hyperchromic (signal inflation) or hypochromic (signal suppression) interference, ensuring the calculated yield is absolute[4].

Materials: Methanol (HPLC Grade, UV cutoff 205 nm), Reference Standard of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (


97% purity)[1].

Step-by-Step Methodology:

  • Standard Stock Preparation: Accurately weigh 10.0 mg of the reference standard and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.

    • Causality: Methanol is chosen because it easily solvates the polar pyrimidine derivative while remaining optically transparent in the target wavelength region, preventing baseline interference[3].

  • Wavelength Selection (

    
    ):  Scan the 100 µg/mL solution from 200 nm to 400 nm against a methanol blank. Identify the primary absorption peak (e.g., ~275 nm)[3].
    
  • Linearity Calibration (System Suitability): Prepare serial dilutions (10, 20, 30, 40, 50 µg/mL). Measure absorbance at

    
    . Plot Absorbance vs. Concentration.
    
    • Validation Check: The method is only valid for yield calculation if the correlation coefficient (

      
      ) is 
      
      
      
      0.995[4].
  • Crude Sample Analysis: Weigh 10.0 mg of the crude synthesis product. Dissolve and dilute to a theoretical concentration of 30 µg/mL (assuming 100% yield). Measure the absorbance.

  • Matrix Spike (The Self-Validating Step): Add a known concentration of the pure standard (e.g., 10 µg/mL) directly to the crude sample cuvette.

    • Causality: If the measured absorbance increases by exactly the theoretical absorbance of the 10 µg/mL standard, the matrix is free of optical interference. A recovery of 98-102% validates the yield calculation[5].

  • Yield Calculation: True Yield (%) = (Calculated Concentration from Curve / Theoretical Concentration)

    
     100.
    

The Orthogonal Standard: HPLC-UV Protocol

If the UV-Vis spike recovery fails (indicating the presence of absorbing impurities like unreacted nitro-aromatics), you must default to HPLC-UV to physically separate the target compound before quantification[6].

Step-by-Step Methodology:

  • Chromatographic Conditions: Use a C18 reversed-phase column (e.g., 250

    
     4.6 mm, 5 µm).
    
    • Causality: The hydrophobic stationary phase effectively retains the non-polar regions of the pyrimidine ring, allowing for high-resolution separation from polar salts.

  • Mobile Phase Selection: Use an isocratic mixture of 50 mM KH₂PO₄ buffer (pH 5.0) and Acetonitrile (60:40 v/v) at a flow rate of 1.0 mL/min.

    • Causality: The acidic buffer suppresses the ionization of the basic hydrazono group. Keeping the molecule in an un-ionized state prevents peak tailing and ensures sharp, quantifiable peaks[6].

  • Detection: Set the UV detector to the

    
     determined in the UV-Vis protocol.
    
  • Integration: Inject 20 µL of the crude sample (prepared in the mobile phase). Integrate the peak area corresponding to the retention time of the reference standard. Calculate the yield against an external standard calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and parallel workflow for validating the synthesis yield of pyrimidine derivatives.

YieldValidation Synthesis Crude Synthesis Mixture (2-Hydrazono-5-nitro-1,2-dihydropyrimidine) Split Sample Aliquot & Dilution Synthesis->Split UV_Vis UV-Vis Spectroscopy (High Throughput) Split->UV_Vis HPLC HPLC-UV Analysis (High Specificity) Split->HPLC UV_Steps 1. λmax Determination 2. Absorbance Measurement 3. Matrix Spike Recovery UV_Vis->UV_Steps HPLC_Steps 1. Chromatographic Separation 2. Peak Area Integration 3. Standard Curve Calibration HPLC->HPLC_Steps Validation Cross-Validation & Data Reconciliation (Self-Validating System) UV_Steps->Validation HPLC_Steps->Validation FinalYield Validated Synthesis Yield (%) Validation->FinalYield

Parallel analytical workflow for validating pyrimidine derivative synthesis yield.

References

  • "Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer", National Institutes of Health (PMC),[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

The following guide details the technical safety and disposal protocols for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4). Part 1: Executive Safety Directive (Immediate Action) STOP.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical safety and disposal protocols for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS 17802-59-4).

Part 1: Executive Safety Directive (Immediate Action)

STOP. Do not treat this compound as standard organic waste. 2-Hydrazono-5-nitro-1,2-dihydropyrimidine contains both a hydrazine moiety (strong reducing agent/high energy N-N bond) and a nitro group (oxidizer) on a pyrimidine ring.[1][2][3] This "push-pull" electronic structure creates a polarized molecule with potential shock sensitivity and thermal instability .[1][2][4]

Critical Handling Rules
  • No Metal Spatulas: Use only conductive plastic or wood to manipulate solids to avoid friction/spark generation.[1][4]

  • Wet is Safe: Never allow the material to dry out completely if it was synthesized in solution.[1][4] Dry nitro-hydrazine heterocycles are significantly more shock-sensitive.[1][2]

  • Segregation: Strictly isolate from oxidizing agents (peroxides, permanganates) and strong acids .[1][2][4]

Part 2: Chemical Profile & Hazard Identification

To safely dispose of this material, you must understand the mechanism of its hazard.[2][4] This compound is not just toxic; it is an energetic material precursor .[1][2][4]

Structural Hazard Analysis

The molecule features an internal redox conflict:

  • Electron Donor (Push): The hydrazono group (

    
    ) feeds electron density into the ring.[1][2][4]
    
  • Electron Acceptor (Pull): The nitro group (

    
    ) at position 5 withdraws density.[1][2][4]
    
  • Result: This creates a quinoid-like resonance structure that lowers the activation energy for decomposition.[1][4] Upon thermal or physical shock, the molecule can release rapid volumes of

    
     and 
    
    
    
    gas.[4]
Physical & Safety Data Table
PropertySpecificationOperational Implication
CAS Number 17802-59-4Use for waste manifesting.[1][2]
Molecular Formula

High Nitrogen content implies high energy potential.[1][4]
Physical State Solid (often yellow/orange)Dust explosion hazard if micronized.[1][2][4]
Reactivity HighIncompatible with oxidizers, reducing agents, and bases.[2][4]
Toxicity Suspected CarcinogenHydrazine derivatives are potent alkylating agents.[1][2][4]
RCRA Status Potentially P-Listed (Reactive)Treat as hazardous waste code D003 (Reactive) if testing confirms.[1][2][4]

Part 3: Pre-Disposal Stabilization & Storage

Before handing off to a waste contractor, the material must be stabilized.[4] Do not attempt bench-top chemical destruction (e.g., bleach oxidation) without a blast shield and specific calorimetric data, as the reaction is highly exothermic and can evolve toxic chloramines or trigger detonation.[1][2][4]

Stabilization Protocol
  • For Dry Solids:

    • Gently mist with water or an inert phlegmatizer (e.g., mineral oil) if the material is old or crystallized.[4]

    • Goal: Desensitization. Water acts as a heat sink and lubricant.[2][4]

  • For Solutions:

    • Dilute with a compatible solvent (Ethanol or Water) to <5% concentration.[1][4]

    • Goal: Thermal mass increase to prevent runaway decomposition.[1][2][4]

Part 4: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure or Precipitate)[1][2]
  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][4] Do not use glass (shrapnel hazard) or metal (spark hazard).[1][4]

  • Transfer:

    • Wear Kevlar gloves under nitrile gloves.[4]

    • Use a static-free plastic scoop.[1][4]

    • Place the solid gently into the jar.

  • Phlegmatization (Mandatory):

    • Add enough water to completely submerge the solid.[4]

    • Note: This classifies the waste as a "flammable solid" or "water-reactive" depending on local regulations, but it renders it safe for transport.[1][2][4]

  • Labeling:

    • Label as: "HAZARDOUS WASTE - HIGH ENERGY ORGANIC SOLID (WETTED)."

    • Add warning: "DO NOT ALLOW TO DRY."

Scenario B: Liquid Waste (Mother Liquor/Reaction Mix)[1][2]
  • Segregation: Do not combine with general organic solvents (acetone/DCM waste).[1][4]

  • Container: Dedicated HDPE carboy.[1][4]

  • Venting: Use a vented cap (pressure-relief cap) for the first 24 hours to ensure no slow gas evolution is occurring from unreacted intermediates.[1][2][4]

  • Labeling:

    • Label as: "HAZARDOUS WASTE - HYDRAZINE DERIVATIVE SOLUTION."

    • List all solvents present (e.g., "Contains: Ethanol, Water, 2-Hydrazono-5-nitro-1,2-dihydropyrimidine").[1][2][3]

Scenario C: Spill Cleanup (Emergency)
  • Minor Spill (<1g):

    • Cover with a wet pad (water-dampened paper towel) immediately to prevent dust.[4]

    • Wipe up gently.[4]

    • Place pad in a plastic bag, seal, and place in the solid waste jar (Scenario A).

  • Major Spill (>1g):

    • Evacuate the immediate area.[2][4][5][6][7][8]

    • Call EHS/HazMat team.[4]

    • Do not use a dry brush or vacuum cleaner (ignition source).[1][2][4]

Part 5: Decision Logic & Waste Stream Visualization

The following diagram outlines the decision-making process for categorizing and packaging the waste.

DisposalWorkflow cluster_legend Key Protocol Start Waste Generation: 2-Hydrazono-5-nitro-1,2-dihydropyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ActionSolid 1. Place in HDPE Jar 2. Wet with Water (Phlegmatize) 3. Do NOT use Metal Tools Solid->ActionSolid ActionLiquid 1. Dilute to <5% 2. Use Vented Cap 3. Segregate from Oxidizers Liquid->ActionLiquid Destruction Professional Incineration (Do Not Autoclave) ActionSolid->Destruction ActionLiquid->Destruction Warning Avoid Friction/Shock

Figure 1: Decision matrix for safe waste segregation and packaging.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9561686, 5-Nitro-2-furaldehyde N'-(2-hydroxyethyl)hydrazone (Analogous Hydrazone Structures).[1][2] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).[1][4] Retrieved from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Hydrazono-5-nitro-1,2-dihydropyrimidine

This guide provides essential safety and handling protocols for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4)[1][2][3].

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4)[1][2][3]. As no comprehensive Safety Data Sheet (SDS) is readily available for this specific compound, the following recommendations are rooted in a conservative approach based on the known hazards of its constituent functional groups: the nitro-substituted pyrimidine ring and the hydrazono moiety. This procedural guide is designed for researchers, scientists, and drug development professionals to ensure the highest level of safety during handling, use, and disposal.

Hazard Assessment: A Synthesis of Functional Group Toxicology

The chemical structure of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine presents a dual-hazard profile that demands stringent safety measures. The presence of a nitro group on the pyrimidine ring suggests potential energetic properties and toxicity, while the hydrazono group is a derivative of hydrazine, a known hazardous substance.

  • Nitro Group (-NO₂): Aromatic and heterocyclic nitro compounds are often associated with several hazards:

    • Explosive Potential: The presence of a nitro group can make the compound an energetic material, potentially sensitive to heat, shock, or friction[4]. While mononitrated compounds are generally less explosive than their polynitrated counterparts, this potential hazard should never be discounted[5].

    • Toxicity: Many nitro compounds are toxic and can be absorbed through the skin[5]. They are known to cause a range of health effects, including irritation and, in some cases, mutagenicity[6].

  • Hydrazono Group (=N-NH₂): This functional group is a derivative of hydrazine, which is associated with the following risks:

    • Corrosivity and Irritation: Hydrazine and its derivatives can cause severe skin burns, eye damage, and respiratory irritation[7][8].

    • Toxicity: Hydrazines are toxic if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens[7][9][10].

    • Flammability: Mixtures of hydrazine vapor in air are flammable over a wide range of concentrations[11].

  • Pyrimidine Core: The heterocyclic pyrimidine core is a common scaffold in pharmaceuticals. While the core itself is generally stable, the attached functional groups dictate the molecule's overall reactivity and toxicity[4].

Given this hazard profile, all handling of 2-Hydrazono-5-nitro-1,2-dihydropyrimidine must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent all routes of exposure—inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Neoprene). Change outer glove immediately upon contamination.To protect against skin absorption and potential corrosivity. Butyl rubber is recommended for handling hydrazine and its derivatives[11][12].
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.To protect against splashes, which may cause severe eye damage[5][13].
Body Protection Flame-resistant lab coat.To protect skin from spills and prevent clothing contamination. Flame-resistant material is recommended due to the potential energetic nature of nitro compounds[5][14].
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be available for spills or when working outside of a fume hood. For significant spills, a positive-pressure, self-contained breathing apparatus (SCBA) is necessary[11][15].To prevent inhalation of airborne particles or vapors, which are presumed to be toxic[7][8][11].
Foot Protection Closed-toe, chemical-resistant shoes.To protect feet from spills[14].
Operational Workflow: From Receipt to Disposal

A systematic workflow is critical to minimize exposure and ensure safety at every stage of handling.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal risk_assessment 1. Risk Assessment (Review Hazards) ppe_donning 2. PPE Donning (Full Ensemble) risk_assessment->ppe_donning weighing 3. Weighing (Use Draft Shield) ppe_donning->weighing dissolving 4. Dissolution (Slow Addition of Solvent) weighing->dissolving reaction 5. Reaction Setup (Controlled Conditions) dissolving->reaction decontamination 6. Decontamination (Wipe Down Surfaces) reaction->decontamination waste_segregation 7. Waste Segregation (Solid & Liquid Waste) decontamination->waste_segregation ppe_doffing 8. PPE Doffing (Avoid Contamination) waste_segregation->ppe_doffing

Caption: Safe handling workflow for 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for all handling activities.

    • Ensure a safety shower and eyewash station are immediately accessible[11].

    • Cover the work surface with disposable, absorbent bench paper[14].

  • Handling (Inside Fume Hood):

    • Weighing: Carefully transfer the solid compound using a micro-spatula to minimize dust generation. Use an analytical balance with a draft shield if possible[14].

    • Dissolving: Slowly add solvent to the solid to prevent splashing. If heating is required, use a controlled heating mantle with proper ventilation[14].

  • Post-Handling:

    • Thoroughly decontaminate all equipment that came into contact with the compound using an appropriate solvent. Collect this solvent as hazardous waste[14].

    • Wipe down the work surface with a damp paper towel and dispose of it as solid hazardous waste[14].

Emergency Procedures
  • Spill:

    • Alert all personnel in the immediate area and evacuate if necessary.

    • If the spill is significant, contact your institution's environmental health and safety (EHS) department immediately.

    • For minor spills within a fume hood, wear appropriate PPE, including respiratory protection.

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite[5].

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water[5].

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention[7].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[7].

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Waste Segregation:

    • Solid Waste: All disposables contaminated with 2-Hydrazono-5-nitro-1,2-dihydropyrimidine (e.g., gloves, bench paper, weighing paper) must be collected in a designated and clearly labeled hazardous waste container[14].

    • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous waste container for organic waste.

  • Disposal Protocol: Never dispose of this compound or its waste down the drain or in the regular trash[5]. All waste must be handled and disposed of through your institution's EHS department in accordance with local, state, and federal regulations[16].

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 2-Hydrazono-5-nitro-1,2-dihydropyrimidine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). 5-Nitro-2,4,6-triaminopyrimidine chemical properties.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
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  • ReAgent Chemical Services. (2015, May 28). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb.
  • Fisher Scientific. (2025, August 13). Hydrazine hydrate - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • CDC Archive. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Sdfine. (n.d.). hydrazine hydrate 60%.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • Howei Pharm. (n.d.). CAS 17802-59-4 C4H5N5O2 (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine ≥95%.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Environmental Health & Safety, University of Missouri. (n.d.). Nitro Compounds.
  • Fisher Scientific. (2009, September 22). 2-Nitrophenylhydrazine - SAFETY DATA SHEET.
  • Echemi. (n.d.). 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Safety Data Sheets.
  • ChemScene. (n.d.). 2-Hydrazono-5-nitro-1,2-dihydropyrimidine.
  • US EPA. (2023, November 1). Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- - Substance Details.
  • Prescott, B., & Caldes, G. (1970). Potential antitumor agents. Derivatives of 2-hydrazino-5-nitropyridine. Journal of Pharmaceutical Sciences, 59(1), 101-104. doi:10.1002/jps.2600590120
  • Synquest Labs. (n.d.). 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Safety Data Sheet.
  • ChemicalRegister.com. (n.d.). (E)-2-Hydrazono-5-nitro-1,2-dihydropyrimidine (CAS No. 17802-59-4) Suppliers.
  • Taylor & Francis Online. (2024, July 4). Theoretical investigation of the nitro-and amino-substituted 4-(1H-1,2,4-triazole-1-yl) pyrimidine.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • National Center for Biotechnology Information. (n.d.). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines.
  • National Center for Biotechnology Information. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
  • National Center for Biotechnology Information. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.
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